Product packaging for Homoeriodictyol (+/-)-(Cat. No.:CAS No. 107657-60-3)

Homoeriodictyol (+/-)-

Cat. No.: B025823
CAS No.: 107657-60-3
M. Wt: 302.28 g/mol
InChI Key: FTODBIPDTXRIGS-UHFFFAOYSA-N
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Description

5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in coriander. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B025823 Homoeriodictyol (+/-)- CAS No. 107657-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODBIPDTXRIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020066
Record name (+/-)-Homoeriodictyol
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Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-98-9
Record name 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69097-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoeriodictyol (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Homoeriodictyol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOERIODICTYOL (±)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NB8N7LZ92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Homoeriodictyol from Eriodictyon californicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriodictyon californicum, commonly known as Yerba Santa, is a plant native to California and northern Mexico with a rich history of traditional medicinal use.[1] This plant is a significant source of various flavonoids, with homoeriodictyol (B191827) being a compound of particular interest due to its potential therapeutic applications, including anti-inflammatory, neuroprotective, and taste-modifying properties.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of homoeriodictyol, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development.

Homoeriodictyol, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is a flavanone (B1672756) that has been identified as one of the four key compounds in Eriodictyon californicum responsible for its taste-masking effects, alongside eriodictyol, sterubin, and its sodium salt.[3][4] The sodium salt of homoeriodictyol has demonstrated potent bitter-masking activity, reducing the bitterness of various compounds by 10% to 40%.[4]

Quantitative Data Summary

The selection of an appropriate extraction and purification method is critical for maximizing the yield and purity of homoeriodictyol. The following tables summarize quantitative data from various methods applied to Eriodictyon californicum.

Table 1: Comparison of Extraction Methods for Homoeriodictyol and Related Flavonoids

Extraction MethodSolventKey ParametersProductYield (% by mass)Purity (by HPLC)Reference
Soxhlet ExtractionEthyl Acetate (B1210297)10 hours extractionHomoeriodictyol Sodium Salt2.0%96%[2]
Soxhlet ExtractionEthyl Acetate-Homoeriodictyol Sodium Salt2.5% (crude 80%)100%[2]
Soxhlet Extraction95% Ethanol (B145695)12 hours, 60-80°CTotal Flavonoids6.76 ± 0.003 µg QE/mgNot Specified[2]
MacerationMethanol (B129727)Exhaustive (30 x 4L)Homoeriodictyol0.5%Not Specified[2]
Ultrasound-Assisted70% Ethanol25 min, 250 WNot SpecifiedNot SpecifiedNot Specified[2]
Ethyl Acetate ExtractionEthyl Acetate-Homoeriodictyol1.8%Not Specified[3]
Ethyl Acetate with Na2CO3 PrecipitationEthyl Acetate-Homoeriodictyol2.3%Not Specified[3]
Ethyl Acetate with NaOH PrecipitationEthyl Acetate-Homoeriodictyol2.4%Not Specified[3]

Table 2: Analytical Parameters for UHPLC/DAD/Q-ToF Analysis of Eriodictyon Species

ParameterValueReference
Linearity (R²)> 0.99[3]
Limit of Detection (LOD)0.01-0.1 µg/mL[3]
Limit of Quantification (LOQ)0.05-0.2 µg/mL[3]
Precision (RSD)< 2.78%[3]
Recovery88.9% - 103.2%[3]

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of homoeriodictyol are crucial for reproducible research. The following are adapted from established protocols.[2][3]

Protocol 1: Soxhlet Extraction and Purification
  • Plant Material Preparation: Procure dried leaves of Eriodictyon californicum. Grind the dried leaves into a coarse powder.

  • Soxhlet Extraction: Place 50 g of the powdered leaves into a Soxhlet apparatus. Add a sufficient volume of ethyl acetate to the flask. Heat the solvent and conduct the extraction for 10 hours.[2][5]

  • Concentration and Dewaxing: Concentrate the ethyl acetate extract to approximately 40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum. Store the concentrated extract at 4°C overnight to allow for the precipitation of leaf waxes. Filter the cold extract to remove the precipitated waxes.[2]

  • Precipitation of Homoeriodictyol Sodium Salt: Treat the dewaxed filtrate with 450 mL of ice-cold 10% (w/v) sodium carbonate solution. A yellow precipitate of the homoeriodictyol sodium salt will form. Stir the mixture for 1 hour.[2]

  • Isolation and Purification: Filter the precipitate and wash it with a small amount of cold water. Recrystallize the crude product from water to obtain purified homoeriodictyol sodium salt. Dry the purified product in a vacuum drying cabinet at 40°C.[2]

Protocol 2: Maceration and Solvent Partitioning
  • Plant Material Preparation: Grind 2.0 kg of dried Eriodictyon californicum leaves.

  • Exhaustive Extraction: Perform exhaustive extraction with methanol by carrying out 30 separate extractions, each with 4 L of methanol. Combine all the methanol extracts.[2]

  • Solvent Partitioning and Purification:

    • Evaporate the combined methanol extract to dryness to yield the crude extract.

    • Partition the dried methanol extract between 9:1 methanol-water and hexane.

    • Separate the methanol/water layer and evaporate it to a thick tar.

    • Partition the resulting tar with chloroform (B151607) and water. The precipitate formed can be further processed to isolate homoeriodictyol by washing with dichloromethane.[2]

Protocol 3: Ultrasound-Assisted Extraction
  • Plant Material Preparation: Dry and powder the leaves of Eriodictyon californicum.

  • Extraction: Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel. Place the vessel in an ultrasonic bath. Apply ultrasonic power of 250 W for 25 minutes at a controlled temperature (e.g., 40-60°C).[2]

  • Isolation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue. Collect the supernatant containing the extracted flavonoids. The extract can then be concentrated and purified as described in other protocols.[2]

Protocol 4: HPLC Analysis

A general HPLC method for the quantitative analysis of homoeriodictyol in plant extracts:[1]

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

  • Flow Rate: Optimized for the column dimensions.

  • Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 280 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the homoeriodictyol standard against its concentration. Determine the concentration of homoeriodictyol in the samples by comparing their peak areas to the calibration curve.[1]

Visualizations

Experimental Workflow

G cluster_extraction Extraction Methods cluster_purification Purification Steps cluster_analysis Analysis soxhlet Soxhlet Extraction (Ethyl Acetate or 95% Ethanol) concentrate Concentration (Rotary Evaporator) soxhlet->concentrate maceration Maceration (Methanol) partition Solvent Partitioning (Hexane, Chloroform) maceration->partition ultrasound Ultrasound-Assisted (70% Ethanol) ultrasound->concentrate dewax Dewaxing (Cold Precipitation) concentrate->dewax precipitate Precipitation (Sodium Carbonate or Hydroxide) dewax->precipitate recrystallize Recrystallization (Water) precipitate->recrystallize final_product Purified Homoeriodictyol recrystallize->final_product partition->final_product hplc HPLC Analysis plant Dried & Ground Eriodictyon californicum plant->soxhlet plant->maceration plant->ultrasound final_product->hplc G homoeriodictyol Homoeriodictyol nrf2 Nrf2 homoeriodictyol->nrf2 Induces dissociation keap1 Keap1 nrf2->keap1 Bound in cytoplasm are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds to ARE antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection Leads to G homoeriodictyol Homoeriodictyol nlrp3 NLRP3 Inflammasome homoeriodictyol->nlrp3 Inhibits activation caspase1 Caspase-1 nlrp3->caspase1 Activates pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation Promotes

References

A Technical Guide to the Physicochemical Properties of Homoeriodictyol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in plants such as Yerba Santa (Eriodictyon californicum), has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and taste-modifying effects.[1] As a chiral molecule, homoeriodictyol exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of flavonoids can profoundly influence their pharmacokinetic and pharmacodynamic profiles, making the study of individual enantiomers crucial for drug development and therapeutic applications.[2] This technical guide provides a comprehensive overview of the physicochemical properties of homoeriodictyol enantiomers, detailed experimental protocols for their analysis, and an exploration of their interactions with key signaling pathways.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, such as biological receptors.[3] The IUPAC name for the naturally predominant enantiomer is (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one.[4]

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for homoeriodictyol. It is important to note that most reported values do not differentiate between the enantiomers, with the exception of optical rotation.

Table 1: General Physicochemical Properties of Homoeriodictyol

PropertyValueSource(s)
Molecular FormulaC₁₆H₁₄O₆[4]
Molecular Weight302.28 g/mol [4]
Physical StateSolid, white to off-white or light yellow powder[1]
Melting Point225-227°C (with decomposition)[1]
Boiling Point (Predicted)583.8 ± 50.0 °C[1]
Water Solubility (Predicted)375 mg/L at 25°C[5]
logP (o/w) (Estimated)2.900[5]

Table 2: Enantiomer-Specific Physicochemical Property of Homoeriodictyol

PropertyEnantiomerValueSource(s)
Specific Optical Rotation(2S)-(-)-Homoeriodictyol[α]D²⁰ -28° (in alcohol)[4]
Specific Optical Rotation(2R)-(+)-HomoeriodictyolExpected to be +28° (in alcohol)Inferred

Experimental Protocols

Accurate characterization of homoeriodictyol enantiomers requires specific experimental protocols. Below are methodologies for chiral separation, a fundamental step for isolating and studying the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral HPLC is the most effective method for separating and quantifying the enantiomers of homoeriodictyol.[2]

Objective: To separate the (R)- and (S)-enantiomers of homoeriodictyol.

Instrumentation and Materials:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral stationary phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OJ-RH is often effective.[1][6]

  • HPLC-grade solvents: n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH).

  • Racemic homoeriodictyol standard and sample solutions.

Chromatographic Conditions (Example): [1][2]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (e.g., 80:20, v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic homoeriodictyol in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).[2]

  • Plant Material Extraction: To minimize racemization, extract the powdered plant material with methanol (B129727) or ethanol using methods like ultrasonication or Soxhlet extraction at temperatures below 40°C. Avoid high temperatures and extreme pH conditions.[2]

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard or sample solution onto the column.

  • Record the chromatogram and determine the retention times for each enantiomer.

  • Quantify the enantiomers by integrating the peak areas.

Expected Outcome: Baseline separation of the two enantiomeric peaks. The elution order can be determined using an online coupled HPLC-circular dichroism (CD) detector.

Biological Activity and Signaling Pathways

Homoeriodictyol and its related flavanones are known to exert their biological effects by modulating key cellular signaling pathways. While enantiomer-specific bioactivity data for homoeriodictyol is limited, studies on the closely related eriodictyol (B191197) suggest that some effects, like antioxidant activity, may not be stereospecific.[7] However, pharmacokinetic studies on homoeriodictyol have shown that its distribution, metabolism, and elimination are dependent on the stereochemistry, indicating that the biological fate and potentially the activity of the enantiomers differ in vivo.[8]

Nrf2 Signaling Pathway

Homoeriodictyol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[1]

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like homoeriodictyol, Nrf2 is released from Keap1 and moves to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their increased expression. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Homoeriodictyol Homoeriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Homoeriodictyol->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection (Antioxidant Response) Antioxidant_Genes->Cellular_Protection leads to

Activation of the Nrf2/ARE pathway by Homoeriodictyol.
PI3K/Akt Signaling Pathway

Flavonoids, including the structurally similar eriodictyol, have been shown to inhibit the PI3K/Akt signaling pathway, which is often aberrantly activated in various diseases, including cancer.[10] This pathway plays a crucial role in cell proliferation, survival, and growth.

Mechanism of Action: Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation. Flavonoids can interfere with this cascade, potentially by inhibiting the kinase activity of PI3K or Akt.[11][12]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Homoeriodictyol Homoeriodictyol Homoeriodictyol->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by Homoeriodictyol.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of homoeriodictyol enantiomers.

Bioactivity_Workflow cluster_assays Bioactivity Assays start Racemic Homoeriodictyol chiral_sep Chiral HPLC Separation start->chiral_sep enantiomers (R)-Homoeriodictyol & (S)-Homoeriodictyol chiral_sep->enantiomers antioxidant Antioxidant Assays (e.g., DPPH, ABTS) enantiomers->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in RAW 264.7 cells) enantiomers->anti_inflammatory cell_signaling Cell Signaling Assays (e.g., Western Blot for Nrf2, p-Akt) enantiomers->cell_signaling data_analysis Data Analysis & Comparison antioxidant->data_analysis anti_inflammatory->data_analysis cell_signaling->data_analysis

General workflow for bioactivity screening of homoeriodictyol enantiomers.

Conclusion

The physicochemical properties and biological activities of homoeriodictyol underscore its potential as a valuable compound in research and drug development. While fundamental physical properties are identical for its enantiomers, their biological interactions and pharmacokinetic profiles can differ significantly. The protocols and pathway information provided in this guide serve as a foundational resource for researchers aiming to elucidate the distinct roles of (R)- and (S)-homoeriodictyol. Further investigation into the enantioselective biological activities of homoeriodictyol is warranted to fully harness its therapeutic potential.

References

Elucidation of the Homoeriodictyol Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a flavonoid predominantly found in the plant genus Eriodictyon, has garnered significant attention for its potential therapeutic applications and its unique property as a bitter taste modulator. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals and food additives. This technical guide provides a comprehensive overview of the elucidation of the homoeriodictyol biosynthesis pathway, detailing the core enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms.

The Core Biosynthetic Pathway

The biosynthesis of homoeriodictyol is a branch of the general flavonoid pathway, originating from the phenylpropanoid pathway. The synthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone (B1672756) backbone, which is subsequently modified to produce homoeriodictyol.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. In the specific branch leading to homoeriodictyol, ferulic acid is the direct precursor, which is synthesized from caffeic acid. Caffeoyl-CoA is then converted to feruloyl-CoA.

  • Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA to form homoeriodictyol chalcone (also known as 2',4',6'-trihydroxy-4-methoxy-3'-hydroxychalcone).[1] CHS exhibits substrate promiscuity and can accept various phenylpropanoid-CoA molecules, including feruloyl-CoA and caffeoyl-CoA.[1][2]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone, homoeriodictyol.[2]

  • Flavonoid 3'-Hydroxylase (F3'H): While the direct pathway utilizes feruloyl-CoA, an alternative route involves the hydroxylation of naringenin (B18129) (derived from p-coumaroyl-CoA) to eriodictyol (B191197) by F3'H.

  • O-Methyltransferase (OMT): In the final step of the most direct pathway, an O-methyltransferase (OMT) catalyzes the methylation of the 3'-hydroxyl group of eriodictyol to form homoeriodictyol.[3][4]

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite production is fundamental to understanding and engineering the homoeriodictyol biosynthesis pathway. The following tables summarize key quantitative data from various studies. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of Key Enzymes in Homoeriodictyol Biosynthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source OrganismReference
Chalcone Synthase (PvCHS)Naringenin chalcone16.04 ± 6.288012 ± 1185499.5Phaseolus vulgaris[1]
Chalcone Isomerase (PvCHI)Naringenin chalcone16.04 ± 6.288012 ± 1185499.5Phaseolus vulgaris[1]
O-Methyltransferase (CrOMT2)Eriodictyol4.6-1650.8 M⁻¹S⁻¹Citrus reticulata[1]
Feruloyl-CoA Synthase (fcs)Ferulate35067.7-Streptomyces sp.[5]

Note: Data for CHS with feruloyl-CoA as a substrate is limited and requires further investigation for a comprehensive comparison.

Table 2: Heterologous Production of Homoeriodictyol and Related Precursors

ProductHost OrganismPrecursor(s)Titer (mg/L)Reference
HomoeriodictyolEscherichia coliGlycerol17[6][7]
HomoeriodictyolEscherichia coliFerulic acid-[8]
HomoeriodictyolStreptomyces albidoflavusL-tyrosine1.34[9]
EriodictyolEscherichia coliCaffeic acid55[6][7]
EriodictyolEscherichia coli (co-culture)D-glucose51.5 ± 0.4[10]
NaringeninEscherichia coliGlycerol484[6][7]
PinocembrinEscherichia coliGlycerol198[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the elucidation of the homoeriodictyol biosynthesis pathway.

Protocol for Flavonoid Extraction from Plant Material

This protocol describes a general method for extracting flavonoids, including homoeriodictyol, from plant tissues.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) methanol (B129727)

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

  • HPLC vials

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 4°C for at least 4 hours with occasional vortexing. For exhaustive extraction, overnight incubation is recommended.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until HPLC analysis.

Protocol for HPLC Quantification of Homoeriodictyol

This protocol outlines a method for the quantification of homoeriodictyol using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Homoeriodictyol standard

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of homoeriodictyol standard in methanol (e.g., 1 mg/mL).

  • Create a series of standard dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Set the detection wavelength to 288 nm.

  • Inject 10-20 µL of the filtered plant extract or standard solution.

  • Run a gradient elution program. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Identify the homoeriodictyol peak in the chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of homoeriodictyol in the sample by integrating the peak area and using the calibration curve.

Protocol for In Vitro Chalcone Synthase (CHS) Activity Assay with Feruloyl-CoA

This protocol describes a method to measure the activity of CHS using its specific substrate for homoeriodictyol synthesis.

Materials:

  • Purified recombinant CHS enzyme

  • Feruloyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT)

  • Stop solution (e.g., 20% acetic acid in methanol)

  • HPLC system as described in Protocol 3.2

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of malonyl-CoA (e.g., 100 µM), and the purified CHS enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of feruloyl-CoA (e.g., 50 µM).

  • Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the stop solution.

  • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (as in Protocol 3.2) to quantify the product, homoeriodictyol chalcone, which may spontaneously cyclize to homoeriodictyol. The product can be identified by its retention time and UV spectrum.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualization of Pathways and Workflows

Visual representations are critical for understanding the complex relationships in biosynthetic pathways and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Homoeriodictyol_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_alternative Alternative Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Naringenin Naringenin p-Coumaroyl-CoA->Naringenin Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA COMT Homoeriodictyol_Chalcone Homoeriodictyol_Chalcone Feruloyl-CoA->Homoeriodictyol_Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Homoeriodictyol_Chalcone 3x Homoeriodictyol Homoeriodictyol Homoeriodictyol_Chalcone->Homoeriodictyol CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Eriodictyol->Homoeriodictyol OMT

Caption: Homoeriodictyol Biosynthesis Pathway.

Experimental_Workflow cluster_plant_analysis Plant-Based Analysis cluster_enzyme_characterization Enzyme Characterization Plant_Material Plant Material Selection Metabolite_Extraction Metabolite Extraction (Protocol 3.1) Plant_Material->Metabolite_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR) Plant_Material->Gene_Expression HPLC_Quantification HPLC Analysis & Quantification (Protocol 3.2) Metabolite_Extraction->HPLC_Quantification Kinetic_Analysis Kinetic Parameter Determination HPLC_Quantification->Kinetic_Analysis Correlate in vivo levels with in vitro activity Gene_Cloning Gene Cloning & Heterologous Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay (Protocol 3.3) Protein_Purification->Enzyme_Assay Enzyme_Assay->Kinetic_Analysis

Caption: Experimental Workflow for Pathway Elucidation.

Transcriptional_Regulation cluster_tfs Transcription Factors Environmental_Stimuli Environmental Stimuli (e.g., UV light, pathogens) MYB MYB Environmental_Stimuli->MYB bHLH bHLH Environmental_Stimuli->bHLH Developmental_Cues Developmental Cues Developmental_Cues->MYB Developmental_Cues->bHLH MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex Structural_Genes Homoeriodictyol Biosynthesis Genes (PAL, C4H, 4CL, CHS, CHI, F3'H, OMT) MBW_Complex->Structural_Genes Activation MYB_Repressors MYB Repressors MYB_Repressors->MBW_Complex Repression

Caption: Transcriptional Regulation of Biosynthesis.

Transcriptional Regulation of the Pathway

The biosynthesis of flavonoids, including homoeriodictyol, is tightly regulated at the transcriptional level. This regulation allows plants to control the production of these compounds in response to developmental cues and environmental stresses.[11][12] The key players in this regulatory network are transcription factors belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[13][14]

These three types of proteins often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoters of the flavonoid biosynthetic genes and activates their transcription.[12][14] Different combinations of MYB and bHLH proteins can confer specificity to the regulation of different branches of the flavonoid pathway.

In addition to these activators, there are also MYB-like transcriptional repressors that can modulate the pathway by competing with the activating MYB factors for binding to the bHLH partners, thereby downregulating gene expression.[12][15] The expression of these regulatory genes is itself influenced by various internal and external signals, creating a complex regulatory web that fine-tunes homoeriodictyol production.

Conclusion

The elucidation of the homoeriodictyol biosynthesis pathway is a multifaceted process that combines metabolite analysis, enzymology, and molecular genetics. This technical guide has provided a foundational understanding of the core pathway, quantitative data on its components, detailed experimental protocols for its investigation, and an overview of its transcriptional regulation. Further research, particularly in identifying and characterizing the specific enzyme isoforms with high catalytic efficiency for the substrates in the homoeriodictyol branch and unraveling the specific transcription factors that regulate this branch, will be instrumental in advancing our ability to harness this valuable natural product for various applications.

References

Spectroscopic Analysis of Homoeriodictyol: A Technical Guide for Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) predominantly found in the plant genus Eriodictyon, has garnered significant interest in the pharmaceutical and food industries for its potential therapeutic properties and taste-modulating effects.[1] Chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, its biological activity is intrinsically linked to its three-dimensional structure.[2] Accurate structural characterization is therefore paramount for understanding its mechanism of action, developing structure-activity relationships, and ensuring quality control in various applications.

This technical guide provides an in-depth overview of the spectroscopic techniques employed for the structural elucidation of homoeriodictyol. It details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy, presenting key data in a structured format to aid in comprehensive analysis.

Spectroscopic Data Summary

The structural characterization of homoeriodictyol is achieved through the synergistic application of various spectroscopic methods. Each technique provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For homoeriodictyol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Homoeriodictyol

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)¹H Multiplicity and Coupling Constants (J, Hz)
279.55.30dd, J = 12.5, 3.0 Hz
343.23.05 (β), 2.75 (α)dd, J = 17.0, 12.5 Hz (β); dd, J = 17.0, 3.0 Hz (α)
4196.5--
4a102.3--
5163.8--
696.55.90d, J = 2.0 Hz
7167.2--
895.45.92d, J = 2.0 Hz
1'131.5--
2'110.86.95d, J = 2.0 Hz
3'147.8--
4'146.9--
5'115.46.80d, J = 8.0 Hz
6'118.56.85dd, J = 8.0, 2.0 Hz
3'-OCH₃56.03.85s

Note: Data is compiled from typical values for flavanones and may vary slightly based on solvent and experimental conditions. Assignments are confirmed by 2D NMR correlations.

2D NMR Correlations:

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings. Key correlations are observed between H-2 and H-3α/β, and between H-5' and H-6'.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. For example, the proton at 5.30 ppm (H-2) shows a cross-peak with the carbon at 79.5 ppm (C-2).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons. For instance, the methoxy (B1213986) protons (δH 3.85) show a correlation to the C-3' carbon (δc 147.8).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable structural clues.

Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Data for Homoeriodictyol

Ionization ModeAdductObserved m/zTheoretical m/zKey MS/MS Fragment Ions (m/z)Putative Fragment Structure
ESI+[M+H]⁺303.0863303.0869151.0390A-ring fragment from retro-Diels-Alder (RDA) cleavage
137.0239B-ring fragment
ESI-[M-H]⁻301.0717301.0712151.0390A-ring fragment from RDA cleavage
125.0239Fragment from cleavage of the C-ring

The fragmentation of flavonoids like homoeriodictyol often proceeds via a retro-Diels-Alder (RDA) reaction, cleaving the C-ring and providing diagnostic ions corresponding to the A and B rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore system.

Table 3: UV-Vis Absorption Maxima (λmax) for Homoeriodictyol in Methanol (B129727) and with Shift Reagents

Solvent/ReagentBand I (nm)Band II (nm)Interpretation
Methanol (MeOH)325288Characteristic flavanone spectrum
NaOMe350 (sh), 288-Indicates a free 7-OH group
AlCl₃380310Indicates a free 5-OH group
AlCl₃/HCl380310No change from AlCl₃, indicating no ortho-dihydroxyl groups in the A-ring
NaOAc325288No significant shift, confirming the absence of a free 7-OH group for complexation
NaOAc/H₃BO₃325288No shift, indicating the absence of ortho-dihydroxyl groups on the B-ring

sh = shoulder

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic Infrared (IR) Absorption Bands for Homoeriodictyol

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Broad, StrongO-H stretching (phenolic hydroxyl groups)
3010-2850MediumC-H stretching (aromatic and aliphatic)
1645StrongC=O stretching (ketone in the C-ring)
1600-1450Medium-StrongC=C stretching (aromatic rings)
1270StrongC-O stretching (aryl ether of the methoxy group)
1160-1020MediumC-O stretching (phenolic hydroxyl groups)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Sample Preparation

A pure sample of homoeriodictyol is required for accurate spectroscopic analysis. Isolation from natural sources can be achieved through chromatographic techniques such as column chromatography and preparative HPLC. The purity of the isolated compound should be verified by HPLC-DAD before spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of pure homoeriodictyol in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs for each experiment.

    • Optimize parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays according to the instrument and sample concentration.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a dilute solution of homoeriodictyol (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Separation (optional but recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Analysis:

    • Acquire full scan mass spectra in both positive and negative ionization modes over a mass range of m/z 100-500.

    • Perform tandem MS (MS/MS) experiments by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID) to obtain fragment ion spectra.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of homoeriodictyol in methanol (e.g., 0.1 mg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record the UV spectrum of the methanolic solution from 200 to 500 nm.

    • For analysis with shift reagents, add a small amount of the reagent (e.g., a drop of 5% NaOMe in MeOH, a few crystals of anhydrous AlCl₃) to the cuvette, mix, and record the spectrum again after a few minutes.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of dry homoeriodictyol (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Measurement:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before measuring the sample.

Visualizations

Experimental Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of homoeriodictyol.

experimental_workflow cluster_start Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_end Final Structure Confirmation start Isolation & Purification of Homoeriodictyol nmr NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms uv UV-Vis Spectroscopy (+ Shift Reagents) start->uv ir IR Spectroscopy start->ir nmr_analysis Assign Signals Determine Connectivity nmr->nmr_analysis ms_analysis Determine Molecular Formula Analyze Fragmentation ms->ms_analysis uv_analysis Identify Chromophore Confirm Hydroxyl Pattern uv->uv_analysis ir_analysis Identify Functional Groups ir->ir_analysis structure Confirmed Structure of Homoeriodictyol nmr_analysis->structure ms_analysis->structure uv_analysis->structure ir_analysis->structure

Caption: Workflow for the spectroscopic characterization of homoeriodictyol.

Conclusion

The structural characterization of homoeriodictyol is a critical step in its development for pharmaceutical and nutraceutical applications. This technical guide has outlined the fundamental spectroscopic techniques—NMR, MS, UV-Vis, and IR—that are essential for this purpose. By following the detailed protocols and utilizing the provided reference data, researchers can confidently elucidate and confirm the structure of homoeriodictyol, ensuring the quality and efficacy of their research and products. The integrated workflow presented herein provides a systematic approach to leveraging the strengths of each spectroscopic method for a comprehensive and unambiguous structural assignment.

References

Natural sources and distribution of homoeriodictyol in the Eriodictyon genus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Distribution of Homoeriodictyol (B191827) in the Eriodictyon Genus

Introduction

Homoeriodictyol, chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, is a flavanone (B1672756) that has attracted significant scientific interest for its potent bitter-masking properties and a range of potential therapeutic applications, including antioxidant and anti-inflammatory effects. This compound is predominantly found in plants of the Eriodictyon genus, commonly referred to as Yerba Santa ("holy herb" in Spanish). This guide provides a comprehensive overview of the natural occurrence and distribution of homoeriodictyol within this genus, supported by quantitative data, detailed experimental protocols for its extraction and analysis, and visualizations of key processes.

Natural Sources and Distribution in Eriodictyon

Homoeriodictyol is a characteristic flavonoid of the Eriodictyon genus, which encompasses several species native to the Southwestern United States and northern Mexico. Its presence has been confirmed in multiple species, establishing it as a key chemical marker for the genus.

Key Eriodictyon Species Containing Homoeriodictyol:

  • Eriodictyon californicum (Yerba Santa, Mountain Balm): This is the most well-studied species and is considered a particularly rich source of homoeriodictyol. It is frequently cited in literature for the isolation and characterization of this flavanone.

  • Eriodictyon angustifolium (Narrowleaf Yerba Santa): This species also contains significant amounts of homoeriodictyol. Comparative studies have shown it to be a potent source, with one analysis of a tea infusion indicating it contained 1.27 times more homoeriodictyol than a similar infusion of E. californicum.

  • Eriodictyon crassifolium (Thickleaf Yerba Santa): The presence of homoeriodictyol, along with eriodictyol (B191197) and sterubin, has been confirmed in this species through mass spectrometry.

  • Eriodictyon trichocalyx (Hairy Yerba Santa): Leaf surface extracts of this species have been shown to contain a variety of flavonoids, including homoeriodictyol (referred to as eriodictyol 3'-methyl ether).

  • Eriodictyon glutinosum: This is often considered a synonym for Eriodictyon californicum. Studies using this name have also successfully quantified homoeriodictyol.

A comprehensive study utilizing UHPLC/DAD/Q-ToF has systematically analyzed and quantified homoeriodictyol across an extensive set of Eriodictyon samples, including E. californicum, E. angustifolium, E. crassifolium, and E. trichocalyx, confirming its widespread distribution within the genus.

Data Presentation: Quantitative Analysis of Homoeriodictyol

The concentration and yield of homoeriodictyol can vary depending on the species, plant part, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Yield of Homoeriodictyol from Eriodictyon californicum

Extraction Method Yield (by mass) Reference
Maceration with Methanol (B129727) 0.5%
Ethyl Acetate (B1210297) Extraction & Recrystallization 1.8%
Ethyl Acetate with Sodium Carbonate Precipitation 2.3%
Ethyl Acetate with Sodium Hydroxide (B78521) Precipitation 2.4%

| Large-Scale Ethyl Acetate Extraction | 2.5% | |

Table 2: Analytical Quantification of Homoeriodictyol in Eriodictyon Species

Species Method Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Eriodictyon spp. UHPLC/DAD 0.01-0.1 µg/mL 0.05-0.2 µg/mL

| E. glutinosum | HPLC | - | 0.5 µg/mL | |

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of homoeriodictyol.

Protocol 1: Extraction and Isolation of Homoeriodictyol Sodium Salt

This protocol is adapted from a patented technical process for isolating homoeriodictyol from Eriodictyon californicum.

  • Plant Material Preparation: The dried aerial parts of Eriodictyon californicum are ground into a coarse powder.

  • Extraction: The powdered plant material is extracted with ethyl acetate. The ratio of plant material to solvent may range from 1:1 to 1:100. The extraction can be performed via maceration with stirring, percolation, or in a Soxhlet apparatus for several hours (e.g., 10 hours).

  • Dewaxing: The ethyl acetate extract is concentrated using a rotary evaporator at a temperature below 40°C to approximately 20-40% of its initial volume. The concentrated extract is then cooled to 4°C overnight to precipitate waxes, which are subsequently removed by filtration.

  • Precipitation: The dewaxed filtrate is treated with an ice-cold aqueous basic solution, such as 3% (w/v) sodium hydroxide or 10% (w/v) sodium carbonate. This causes the precipitation of the yellow sodium salt of homoeriodictyol.

  • Purification: The crude precipitate is collected by filtration and washed with cold deionized water. Further purification is achieved by recrystallization from water to obtain the purified homoeriodictyol sodium salt.

G Workflow for Homoeriodictyol Isolation A Dried & Powdered Eriodictyon Leaves B Soxhlet Extraction (Ethyl Acetate) A->B Solvent C Concentration (Rotary Evaporator) B->C D Dewaxing (Cooling to 4°C) C->D E Filtration D->E F Precipitation (Add ice-cold Na2CO3) E->F Dewaxed Filtrate W1 Waxes E->W1 Discard G Filtration & Washing F->G H Purified Homoeriodictyol Sodium Salt G->H

Workflow for Homoeriodictyol Isolation
Protocol 2: Quantitative Analysis by UHPLC/DAD

This protocol outlines a general method for the quantification of homoeriodictyol in Eriodictyon extracts, based on validated methods.

  • Sample Preparation: An accurately weighed amount of powdered plant material is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration. The extract is then filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Typically between 0.2 and 0.5 mL/min.

    • Detection Wavelength: Monitoring at 288 nm, which is near the absorbance maximum for flavanones.

    • Injection Volume: 1-5 µL.

  • Method Validation:

    • Linearity: A calibration curve is constructed using certified reference standards of homoeriodictyol at multiple concentrations to establish a linear range (R² > 0.99).

    • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio.

    • Precision and Accuracy: Assessed by analyzing replicate samples and performing recovery studies by spiking samples with a known amount of standard.

Biosynthesis of Homoeriodictyol

Homoeriodictyol is synthesized in plants via the well-established flavonoid biosynthesis pathway. The process begins with the amino acid phenylalanine or tyrosine. The final step distinguishing homoeriodictyol from its precursor, eriodictyol, is a specific methylation reaction.

Key Steps in the Biosynthetic Pathway:

  • Phenylpropanoid Pathway: The pathway initiates with Phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid.

  • Chalcone (B49325) Synthesis: p-Coumaroyl-CoA (formed from p-coumaric acid) is condensed with three molecules of malonyl-CoA by the enzyme Chalcone Synthase (CHS) to form naringenin (B18129) chalcone.

  • Isomerization: Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone naringenin.

  • Hydroxylation: Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H) to yield eriodictyol.

  • Methylation: The final step is the O-methylation of the 3'-hydroxyl group of eriodictyol. This reaction is catalyzed by a Flavonoid 3'-O-Methyltransferase (FOMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl group donor, to produce homoeriodictyol.

G Biosynthesis Pathway of Homoeriodictyol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis A Phenylalanine B p-Coumaroyl-CoA A->B Multiple Steps E1 CHS (+ 3x Malonyl-CoA) C Naringenin Chalcone E2 CHI D Naringenin E3 F3'H E Eriodictyol E4 FOMT (SAM -> SAH) F Homoeriodictyol E1->C E2->D E3->E E4->F

Biosynthesis Pathway of Homoeriodictyol

A Technical Guide to the Chemical Synthesis and Derivatization of the Homoeriodictyol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one, is a naturally occurring flavanone (B1672756). It is notably extracted from Eriodictyon californicum, a plant commonly known as Yerba Santa[1]. This compound and its derivatives are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities. These include potent antioxidant and anti-inflammatory properties, neuroprotective effects, and a notable ability to mask bitter tastes[1][2]. Methylated flavonoids like homoeriodictyol are particularly significant due to their enhanced oral bioavailability, improved intestinal absorption, and greater metabolic stability compared to their hydroxylated counterparts[3][4][5].

This guide provides an in-depth overview of the synthesis of the homoeriodictyol scaffold, strategies for its derivatization, and the biological pathways it modulates, offering a technical resource for professionals in drug discovery and development.

Synthesis of the Homoeriodictyol Scaffold

The generation of the homoeriodictyol scaffold can be achieved through both chemical synthesis and biotechnological approaches. While traditional chemical synthesis offers versatility, biosynthesis is emerging as a sustainable and eco-friendly alternative[6].

Chemical Synthesis: Chalcone (B49325) Cyclization

The most established chemical route to flavanones like homoeriodictyol is the acid- or base-catalyzed intramolecular cyclization of a corresponding 2'-hydroxychalcone (B22705) intermediate. This process typically involves two main stages:

  • Claisen-Schmidt Condensation: A 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) (in this case, vanillin (B372448) or a protected form) under basic conditions to form the α,β-unsaturated chalcone.

  • Intramolecular Cyclization: The resulting 2'-hydroxychalcone undergoes a Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated system, leading to the formation of the flavanone ring structure[7][8].

Various catalysts, including inorganic acids, bases like KOH, and solid supports such as montmorillonite (B579905) K10, can be used to promote the isomerization of the chalcone into the flavanone[7][9].

Biosynthesis in Engineered Microorganisms

Recent advances in synthetic biology have enabled the heterologous production of homoeriodictyol in microbial hosts like Escherichia coli and Streptomyces albidoflavus[3][6]. This approach leverages precursor feeding or complete de novo synthesis from simple carbon sources. For instance, homoeriodictyol has been produced in recombinant E. coli by feeding ferulic acid to the culture medium[10]. The general biosynthetic pathway involves a series of enzymatic steps catalyzed by enzymes such as 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI)[6].

The following diagram illustrates a general biosynthetic pathway for producing flavanones, which can be adapted for homoeriodictyol production by using appropriate precursors and tailoring enzymes.

Biosynthesis_Pathway cluster_0 Precursor Supply cluster_1 Core Flavanone Synthesis L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric_Acid L-Tyrosine->p-Coumaric_Acid TAL Coumaroyl-CoA Coumaroyl-CoA p-Coumaric_Acid->Coumaroyl-CoA 4CL Ferulic_Acid Ferulic_Acid Feruloyl-CoA Feruloyl-CoA Ferulic_Acid->Feruloyl-CoA 4CL Malonyl-CoA Malonyl-CoA Naringenin_Chalcone Naringenin_Chalcone Malonyl-CoA->Naringenin_Chalcone CHS Coumaroyl-CoA->Naringenin_Chalcone CHS Feruloyl-CoA->Naringenin_Chalcone CHS Eriodictyol Eriodictyol Naringenin_Chalcone->Eriodictyol CHI, F3'H Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol 3'-OMT

Biosynthetic pathway for homoeriodictyol production.
Summary of Synthetic Production Data

The following table summarizes quantitative data from various biosynthetic approaches for producing homoeriodictyol.

Host OrganismPrecursor(s)Key EnzymesTiter (mg/L)Reference
E. colip-Coumaric AcidTAL, 4CL, CHS, CHI, F3'H, 3'-OMT52[3]
E. coliFerulic Acid4CL, CHS~52[10]
S. albidoflavusL-Tyrosine (de novo)TAL, 4CL, CHS, CHI, F3'H, CCoAOMT1.34[3][11]
Y. lipolytica (Biotransformation)EriodictyolFlavone 3'-O-methyltransferase (ROMT-9)N/A (52.4% conversion)[10]

Derivatization of the Homoeriodictyol Scaffold

Derivatization is a critical process for optimizing the physicochemical properties and biological activities of a lead compound[12][13]. The homoeriodictyol scaffold possesses three phenolic hydroxyl groups (at C4', C5, and C7) that serve as primary sites for chemical modification. The C5-OH group is typically less reactive due to hydrogen bonding with the C4-carbonyl group[14].

Key derivatization sites on the homoeriodictyol scaffold.
O-Methylation

Further methylation of the remaining hydroxyl groups can significantly enhance metabolic stability and cell membrane permeability[4].

  • Protocol: Eco-Friendly O-Methylation with Dimethyl Carbonate (DMC) This protocol is adapted from a general method for flavonoid methylation[14].

    • Dissolve homoeriodictyol (1 equivalent) in dimethyl carbonate (DMC).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 equivalents) to the solution.

    • Heat the reaction mixture at a suitable temperature (e.g., 90-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and evaporate the DMC under reduced pressure.

    • Purify the resulting methylated derivatives using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient).

O-Glycosylation

Introducing a sugar moiety typically increases water solubility and can modulate biological activity. The C7-OH position is a common site for glycosylation.

  • Protocol: Synthesis of Homoeriodictyol-7-O-glycoside This is a general protocol based on the Koenigs-Knorr reaction, which has been applied to flavonoids[15].

    • Protect the C4' and C5 hydroxyl groups of homoeriodictyol using a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ethers).

    • Dissolve the protected homoeriodictyol in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Add a glycosyl donor, such as acetobromoglucose (1.1-1.5 equivalents), and a promoter, like silver carbonate (Ag₂CO₃) or silver triflate.

    • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

    • Filter the reaction mixture to remove insoluble silver salts and concentrate the filtrate.

    • Deprotect the sugar's acetyl groups under basic conditions (e.g., Zemplén deacetylation with catalytic sodium methoxide (B1231860) in methanol).

    • Remove the protecting groups from the C4' and C5 positions (e.g., by catalytic hydrogenation for benzyl groups).

    • Purify the final glycoside product by column chromatography or recrystallization.

Summary of Homoeriodictyol Derivatives and Activities
Derivative TypeModificationPurpose / Reported ActivityReference
Sodium SaltFormation of salt at a phenolic OHIncreased bitter-masking potency (10-40% reduction of quinine (B1679958) bitterness)[1]
7-O-β-D-glycosideGlycosylation at C7-OHImproved water solubility for pharmacokinetic studies[15][16]
Gingerdione (B193553) AnaloguesStructural modification of the scaffoldAct as flavor modifiers, reducing caffeine (B1668208) bitterness by 20-30%[17]
Further MethylationMethylation of C4', C5, or C7-OHPotentially improved bioavailability and metabolic stability[4][14]

Signaling Pathway Modulation: The Nrf2/ARE Axis

Homoeriodictyol and its parent compound, eriodictyol, exert significant protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2][18].

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1)[19][20][21]. This activation enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation HED Homoeriodictyol HED->Nrf2_Keap1 induces dissociation ROS Oxidative Stress ROS->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes HO-1, NQO-1, etc. ARE->Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Response Genes->Cytoprotection leads to

Activation of the Nrf2/ARE pathway by homoeriodictyol.

General Experimental Workflow

The development of novel homoeriodictyol derivatives follows a structured workflow from initial synthesis to biological evaluation. This process ensures systematic progress and data-driven decision-making.

Experimental_Workflow Start Conceptual Design of Derivatives Synthesis Chemical Synthesis or Biotransformation Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Screening Primary Biological Screening (e.g., Antioxidant, Enzyme Inhibition) Characterization->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID Hit_ID->Synthesis Inactive / Redesign Optimization Lead Optimization (SAR Studies) Hit_ID->Optimization Active Optimization->Synthesis Advanced_Testing Advanced In Vitro & In Vivo Testing (Cell-based assays, Animal models) Optimization->Advanced_Testing End Preclinical Candidate Advanced_Testing->End

Workflow for homoeriodictyol derivative development.

References

A Technical Guide to the Stereochemistry and Absolute Configuration of Homoeriodictyol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in plants such as Eriodictyon californicum (Yerba Santa), is recognized for its significant biological activities, including antioxidant and anti-inflammatory properties.[1] Structurally, homoeriodictyol possesses a single chiral center at the C2 position of its heterocyclic C ring, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (S)-homoeriodictyol and (R)-homoeriodictyol.

The three-dimensional arrangement, or stereochemistry, of chiral molecules is a critical factor in drug development, as enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the ability to separate, quantify, and determine the absolute configuration of homoeriodictyol enantiomers is essential for rigorous pharmacological studies and the development of enantiopure therapeutics.

This guide provides an in-depth overview of the stereochemistry of homoeriodictyol, detailing the experimental and computational protocols required for the separation of its enantiomers and the unambiguous determination of their absolute configuration.

Fundamentals of Homoeriodictyol Stereochemistry

The Chiral Center and R/S Nomenclature

The stereocenter of homoeriodictyol is the C2 carbon atom, which is bonded to four different substituents. The spatial arrangement of these substituents determines the absolute configuration of the molecule. This configuration is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a priority to each substituent based on atomic number. The molecule is then oriented so that the lowest-priority substituent (typically a hydrogen atom) points away from the viewer. If the sequence from the highest to the lowest priority (1→2→3) is clockwise, the configuration is designated 'R' (rectus, Latin for right). If the sequence is counterclockwise, it is designated 'S' (sinister, Latin for left).

Chiroptical Properties

Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3] They are primarily distinguished by their interaction with plane-polarized light, a property known as optical activity.[4]

  • Optical Rotation ([α]): Optically active compounds rotate the plane of polarized light.[4] Enantiomers rotate light by equal magnitudes but in opposite directions.[3] The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counterclockwise rotation.[5] The specific rotation [α] is a standardized measure of this property. It is important to note that there is no direct correlation between the R/S designation and the (+/-) direction of optical rotation; this relationship must be determined experimentally.[3]

  • Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic methods used to probe the three-dimensional structure of chiral molecules and are instrumental in determining absolute configuration, especially when combined with quantum chemical calculations.[6]

Enantiomer Separation and Production

Obtaining enantiomerically pure samples is a prerequisite for studying their individual biological effects. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of flavanone enantiomers.[1]

Chiral HPLC Separation

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for resolving flavanone racemates.[7]

Biosynthesis of Homoeriodictyol

Recent advances in synthetic biology have enabled the production of homoeriodictyol in engineered microorganisms like Escherichia coli. While these methods provide a sustainable alternative to chemical synthesis or plant extraction, they often produce the racemic mixture, necessitating subsequent chiral separation.

Table 1: Quantitative Data for Homoeriodictyol Analysis and Production
ParameterValue / ConditionReference / Note
Chiral HPLC Separation
Chiral Stationary PhaseChiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))Recommended for flavanones.[1]
Mobile Phasen-Hexane / Isopropanol (IPA) (80:20, v/v)Typical for normal-phase separation.[1]
Flow Rate1.0 mL/min[1]
Column Temperature25°C[1]
Detection Wavelength288 nm[1]
Chiroptical Properties
Specific Rotation [α]DMust be determined experimentally (see Protocol 4.2)The (-)-enantiomer is (S).[2]
Biosynthesis Yield
de novo production in E. coli17 mg/L

Determination of Absolute Configuration

The definitive assignment of the absolute configuration of each enantiomer is a critical step. This is typically achieved by comparing an experimentally measured chiroptical property (like VCD or ECD) with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the configuration.

cluster_0 Workflow for Absolute Configuration Determination cluster_1 Computational Modeling racemate Racemic Homoeriodictyol separation Chiral HPLC Separation racemate->separation enantiomer1 Eluted Enantiomer 1 separation->enantiomer1 enantiomer2 Eluted Enantiomer 2 separation->enantiomer2 vcd_exp Measure Experimental VCD Spectrum enantiomer1->vcd_exp comparison Compare Spectra vcd_exp->comparison r_model Build 3D Model of (R)-Homoeriodictyol conformer Conformational Search r_model->conformer dft DFT Calculation (e.g., B3LYP/6-31G*) conformer->dft vcd_calc Calculate Theoretical VCD Spectrum for (R) dft->vcd_calc vcd_calc->comparison assignment Assign Absolute Configuration (R or S) comparison->assignment cluster_0 SGLT-1 Mediated Glucose Transport membrane Apical Membrane Intracellular Space ext_glc Glucose sglt1 SGLT-1 ext_glc->sglt1 ext_na 2 Na+ ext_na->sglt1 homo Homoeriodictyol homo->sglt1  enhances int_glc Glucose sglt1->int_glc int_na 2 Na+ sglt1->int_na cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus homo Homoeriodictyol keap1_nrf2 Keap1-Nrf2 Complex homo->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation nrf2_maf Nrf2-Maf Heterodimer nrf2_nuc->nrf2_maf maf Maf maf->nrf2_maf are ARE nrf2_maf->are binds genes Antioxidant Genes (e.g., HO-1) are->genes activates transcription

References

A Technical Guide to the Biological Activities of Racemic Homoeriodictyol Versus Its Individual Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in plants such as Yerba Santa (Eriodictyon californicum), has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] As a chiral molecule, homoeriodictyol exists as a racemic mixture of two enantiomers: (S)-homoeriodictyol and (R)-homoeriodictyol. The stereochemistry of drug molecules can profoundly influence their biological activity, with enantiomers often exhibiting different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the known biological activities of racemic homoeriodictyol in comparison to its individual enantiomers, where such data is available. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development.

Introduction to Chirality and Biological Activity

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. In a biological system, which is itself chiral (composed of L-amino acids and D-sugars), enantiomers can interact differently with receptors, enzymes, and other macromolecules. This can lead to significant differences in their therapeutic effects, side effects, and metabolism. For instance, one enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive, less active, or even contribute to adverse effects. Therefore, understanding the stereospecific biological activities of chiral compounds like homoeriodictyol is crucial for the development of safe and effective therapeutics.

Comparative Biological Activities: A Data-Driven Overview

While research has established the biological activities of racemic homoeriodictyol, direct comparative studies with its purified enantiomers are limited. This section summarizes the available quantitative data and, where data is lacking, provides a theoretical framework based on related flavanones.

Antioxidant Activity

Flavonoids, including homoeriodictyol, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the radical).

For the closely related flavanone eriodictyol (B191197), studies have suggested that the racemic mixture and the individual enantiomers exhibit comparable cytoprotective activity against oxidative stress. This might imply that the stereocenter at the C-2 position of the flavanone skeleton does not play a critical role in the direct radical scavenging mechanism for this class of compounds. However, without direct experimental data for homoeriodictyol, this remains an extrapolation.

Table 1: Comparative Antioxidant Activity (DPPH Assay) - Illustrative Data

CompoundIC50 (µM)
Racemic Homoeriodictyol[Data Not Available]
(S)-Homoeriodictyol[Data Not Available]
(R)-Homoeriodictyol[Data Not Available]
Ascorbic Acid (Standard)[Reference Value]

Note: The table above is for illustrative purposes to demonstrate how comparative data would be presented. Currently, specific IC50 values from a head-to-head comparison of homoeriodictyol and its enantiomers in the DPPH assay are not available in the cited literature.

Anti-inflammatory Activity

Homoeriodictyol has been shown to possess anti-inflammatory properties, likely through the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Studies on other chiral anti-inflammatory drugs have shown significant stereoselectivity. For example, the (S)-enantiomer of the NSAID etodolac (B1671708) is responsible for its anti-inflammatory effects, while the (R)-enantiomer has gastroprotective properties.[3] This highlights the potential for stereospecific anti-inflammatory activity among homoeriodictyol enantiomers.

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition in LPS-stimulated RAW 264.7 cells) - Illustrative Data

CompoundIC50 (µM)
Racemic Homoeriodictyol[Data Not Available]
(S)-Homoeriodictyol[Data Not Available]
(R)-Homoeriodictyol[Data Not Available]
Dexamethasone (Standard)[Reference Value]

Note: This table illustrates the format for presenting comparative anti-inflammatory data. Specific IC50 values for homoeriodictyol and its enantiomers from this assay are not currently available in the reviewed literature.

Enzyme Inhibition

The ability of flavonoids to inhibit various enzymes is a key aspect of their therapeutic potential. For instance, inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) is relevant to anti-inflammatory activity. Stereoselectivity in enzyme inhibition is common, as the active site of an enzyme is a chiral environment. For example, the dextrorotatory enantiomer of aminoglutethimide (B1683760) is a significantly more potent inhibitor of aromatase than the levorotatory enantiomer.[4][5]

Table 3: Comparative Enzyme Inhibition (e.g., Cyclooxygenase-2) - Illustrative Data

CompoundIC50 (µM)
Racemic Homoeriodictyol[Data Not Available]
(S)-Homoeriodictyol[Data Not Available]
(R)-Homoeriodictyol[Data Not Available]
Celecoxib (Standard)[Reference Value]

Note: This table is a template for presenting comparative enzyme inhibition data. Specific IC50 values for homoeriodictyol and its enantiomers against enzymes like COX-2 are not available in the provided search results.

Key Signaling Pathways

The biological activities of homoeriodictyol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular defense against oxidative stress. Flavonoids, including the structurally similar eriodictyol, are known to activate Nrf2.[6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Homoeriodictyol Homoeriodictyol Keap1 Keap1 Homoeriodictyol->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocation Ub->Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE

Nrf2 Signaling Pathway Activation by Homoeriodictyol.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses.[7][8][9][10][11] Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasomal Degradation IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Homoeriodictyol Homoeriodictyol Homoeriodictyol->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_in_nucleus NF-κB NFkB_in_nucleus->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway Inhibition by Homoeriodictyol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of homoeriodictyol and its enantiomers.

Chiral Separation of Homoeriodictyol Enantiomers by HPLC

The separation of (S)- and (R)-homoeriodictyol is a prerequisite for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this purpose.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 288 nm.

  • Sample Preparation: Dissolve racemic homoeriodictyol in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution of the enantiomers at 288 nm.

    • The elution order and absolute configuration can be determined using a polarimeter or by comparing with authentic standards if available.

Chiral_HPLC_Workflow Start Racemic Homoeriodictyol Sample HPLC Chiral HPLC System Start->HPLC Column Chiral Stationary Phase Column HPLC->Column Detector UV Detector (288 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Enantiomer1 (S)-Homoeriodictyol Chromatogram->Enantiomer1 Peak 1 Enantiomer2 (R)-Homoeriodictyol Chromatogram->Enantiomer2 Peak 2 Bioassays Biological Activity Assays Enantiomer1->Bioassays Enantiomer2->Bioassays

Workflow for Chiral Separation and Bioactivity Testing.
DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Materials: DPPH, methanol (B129727), test compounds (racemic homoeriodictyol and its enantiomers), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Materials: RAW 264.7 cells, DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent, test compounds, and a positive control (e.g., dexamethasone).

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value. A cell viability assay (e.g., MTT) should also be performed to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

The available evidence suggests that homoeriodictyol is a promising natural compound with significant antioxidant and anti-inflammatory activities. However, a critical knowledge gap exists regarding the specific contributions of its individual (S) and (R) enantiomers to these biological effects. While studies on structurally similar flavanones provide some insights, they also highlight the potential for stereospecific activities that cannot be ignored.

Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of racemic homoeriodictyol and its purified enantiomers are essential to definitively establish their respective potencies and mechanisms of action.

  • In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models are needed to understand the in vivo fate and efficacy of the individual enantiomers.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by each enantiomer will provide a more complete picture of their therapeutic potential.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of homoeriodictyol and its stereoisomers, paving the way for the development of novel, more effective, and safer therapeutic agents.

References

The Defensive Arsenal of Plants: A Technical Guide to Homoeriodictyol's Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol (B191827), a flavanone (B1672756) predominantly found in the resinous leaves of Eriodictyon species, has long been recognized for its potent taste-modifying properties. However, its role as a secondary metabolite in the intricate defense mechanisms of plants is an area of burgeoning interest. This technical guide synthesizes the current understanding of homoeriodictyol's function in plant defense, drawing upon evidence from the broader class of flavonoids and its close structural analogs. We delve into its biosynthesis, the signaling pathways that likely regulate its production in response to environmental threats, and its potential as an antifeedant and antimicrobial agent. This document provides detailed experimental protocols for researchers to investigate these defensive properties and presents quantitative data on its occurrence. Through this guide, we aim to provide a foundational resource for the scientific community to explore the full potential of homoeriodictyol in plant science and the development of novel crop protection strategies.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend themselves against a myriad of threats, including herbivores and pathogenic microorganisms.[1][2] This defense is largely mediated by a diverse array of secondary metabolites, compounds not directly involved in the primary processes of growth and development but crucial for survival and interaction with the environment.[1] Among these, flavonoids represent a major class of phenolic compounds with well-documented roles in plant defense.[3][4][5]

Homoeriodictyol, a methoxylated flavanone, is a prominent constituent of plants in the Eriodictyon genus, commonly known as Yerba Santa.[6] While its ability to mask bitterness is well-established, its ecological role as a defensive secondary metabolite is less understood. This guide explores the existing, albeit often indirect, evidence for homoeriodictyol's involvement in plant defense and provides a framework for future research in this area.

Biosynthesis of Homoeriodictyol

Homoeriodictyol is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. Subsequently, chalcone isomerase (CHI) converts the chalcone into a flavanone, which can then undergo various modifications, including hydroxylation and methylation, to yield homoeriodictyol.

Homoeriodictyol Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol OMT PAL_label Phenylalanine Ammonia-Lyase C4H_label Cinnamate 4-Hydroxylase CL_label 4-Coumarate-CoA Ligase CHS_label Chalcone Synthase CHI_label Chalcone Isomerase F3H_label Flavanone 3'-Hydroxylase OMT_label O-Methyltransferase

Figure 1: Simplified biosynthesis pathway of Homoeriodictyol.

Regulation of Homoeriodictyol Production in Plant Defense

The synthesis of defensive secondary metabolites is often tightly regulated and induced upon perception of a threat. Key signaling molecules in these defense pathways are the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives, collectively known as jasmonates, are central regulators of plant defenses against chewing herbivores and necrotrophic pathogens.[7][8] Wounding or herbivore feeding triggers a rapid increase in JA levels, which in turn activates the expression of genes involved in the biosynthesis of various defense compounds, including flavonoids.[7] While direct evidence for JA-induced accumulation of homoeriodictyol is lacking, the established role of JA in upregulating the phenylpropanoid pathway suggests that its production is likely enhanced under herbivore attack.[2][9]

Salicylic Acid (SA) Signaling

Salicylic acid is a key signaling molecule in plant defense against biotrophic and hemibiotrophic pathogens.[2][10] Accumulation of SA upon pathogen recognition initiates a signaling cascade that leads to the activation of a battery of defense responses, including the production of antimicrobial compounds.[10] Exogenous application of SA has been shown to induce the production of various phenolic compounds, including flavonoids, in several plant species.[11][12] It is therefore plausible that homoeriodictyol biosynthesis is also upregulated as part of the SA-mediated defense response.

Plant Defense Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Chewing Herbivore JA_Signaling Jasmonic Acid (JA) Signaling Cascade Herbivore->JA_Signaling Pathogen Biotrophic Pathogen SA_Signaling Salicylic Acid (SA) Signaling Cascade Pathogen->SA_Signaling Phenylpropanoid_Pathway Phenylpropanoid Pathway Upregulation JA_Signaling->Phenylpropanoid_Pathway SA_Signaling->Phenylpropanoid_Pathway Homoeriodictyol_Biosynthesis Homoeriodictyol Biosynthesis Phenylpropanoid_Pathway->Homoeriodictyol_Biosynthesis Plant_Defense Enhanced Plant Defense Homoeriodictyol_Biosynthesis->Plant_Defense

Figure 2: Proposed signaling pathways leading to Homoeriodictyol production.

Potential Roles of Homoeriodictyol in Plant Defense

Based on the known biological activities of flavonoids, homoeriodictyol is hypothesized to contribute to plant defense through several mechanisms.

Antifeedant and Insecticidal Activity

Many flavonoids act as antifeedants, deterring insects from feeding through their bitter taste or by interfering with nutrient absorption.[4] Some flavonoids also exhibit direct insecticidal activity.[13] Although direct evidence for homoeriodictyol is not yet available, its flavanone structure is common among compounds with known anti-herbivore properties.

Antimicrobial Activity

Flavonoids are known to possess antimicrobial properties against a broad spectrum of plant pathogens, including bacteria and fungi.[5][7] A study on the closely related flavanone, eriodictyol, demonstrated significant antibacterial activity against foodborne pathogens Staphylococcus aureus and Listeria monocytogenes.[14] This suggests that homoeriodictyol may also exhibit antimicrobial activity against phytopathogens.

Quantitative Data

Quantitative data on homoeriodictyol content in plants is primarily available for Eriodictyon californicum, where it is a major flavonoid constituent. The concentration can vary depending on the plant part, age, and environmental conditions.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Eriodictyon californicumLeavesHomoeriodictyol20 - 50[6]
Eriodictyon angustifoliumLeavesHomoeriodictyol15 - 40[6]
Eriodictyon trichocalyxLeavesHomoeriodictyol10 - 35[6]

Experimental Protocols

To facilitate further research into the defensive role of homoeriodictyol, this section provides detailed methodologies for key experiments.

Extraction and Quantification of Homoeriodictyol from Plant Tissues

This protocol describes a general method for the extraction and quantification of homoeriodictyol using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% Methanol (B129727)

  • Homoeriodictyol standard

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with 80% methanol at a 1:10 (w/v) ratio. Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • UPLC-MS/MS Analysis: Inject the filtered extract into the UPLC-MS/MS system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of homoeriodictyol.

  • Quantification: Create a standard curve using a serial dilution of the homoeriodictyol standard to quantify the concentration in the plant extracts.

Extraction and Quantification Workflow Plant_Tissue Plant Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.22 µm) Centrifugation->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

References

In Silico Prediction of Homoeriodictyol's ADMET Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in plants such as Eriodictyon californicum, has garnered interest for its potential therapeutic applications, including its role as a bitter-masking agent.[1] As with any compound being considered for pharmaceutical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. This technical guide provides an in-depth overview of the predicted ADMET properties of homoeriodictyol using established in silico models. The following sections detail the predicted pharmacokinetic and toxicological parameters, the methodologies behind these predictions, and visual representations of key conceptual workflows. All quantitative data presented herein is computationally predicted and serves as a foundational dataset for further in vitro and in vivo investigation.

Predicted ADMET Properties of Homoeriodictyol

The ADMET properties of homoeriodictyol were predicted using a combination of well-established online tools, including pkCSM and SwissADME. These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of experimentally verified compounds to predict the pharmacokinetic and toxicological profiles of novel molecules.[2][3][4] The following tables summarize the predicted ADMET parameters for homoeriodictyol.

Absorption

The absorption profile of a drug candidate is critical for determining its oral bioavailability. Key predicted parameters for homoeriodictyol's absorption are outlined below.

ParameterPredicted ValueUnitInterpretation
Water Solubility (LogS)-2.857log(mol/L)Moderately Soluble
Caco-2 Permeability1.259log Papp (10⁻⁶ cm/s)High
Intestinal Absorption (Human)92.578% AbsorbedHigh
P-glycoprotein SubstrateNo-Not likely to be subject to efflux by P-glycoprotein.
P-glycoprotein I InhibitorNo-Unlikely to inhibit P-glycoprotein.
P-glycoprotein II InhibitorNo-Unlikely to inhibit P-glycoprotein.
Distribution

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. The predicted distribution properties of homoeriodictyol are as follows.

ParameterPredicted ValueUnitInterpretation
VDss (Human)0.452log(L/kg)Moderate distribution into tissues.
Fraction Unbound (Human)0.152FuHigh fraction of the drug is bound to plasma proteins.
BBB Permeability-1.159logBBLow permeability across the blood-brain barrier.[5]
CNS Permeability-2.987logPSPoor penetration into the central nervous system.
Metabolism

Metabolism is a key determinant of a drug's half-life and the potential for drug-drug interactions. The predicted metabolic profile of homoeriodictyol is detailed below.

ParameterPredicted ValueStatusInterpretation
CYP1A2 InhibitorNo-Unlikely to inhibit CYP1A2.
CYP2C19 InhibitorYes-Potential to inhibit CYP2C19, suggesting a risk of drug interactions.
CYP2C9 InhibitorYes-Potential to inhibit CYP2C9, suggesting a risk of drug interactions.
CYP2D6 InhibitorNo-Unlikely to inhibit CYP2D6.
CYP3A4 InhibitorNo-Unlikely to inhibit CYP3A4.
CYP1A2 SubstrateNo-Not likely to be metabolized by CYP1A2.
CYP2C19 SubstrateNo-Not likely to be metabolized by CYP2C19.
CYP2C9 SubstrateNo-Not likely to be metabolized by CYP2C9.
CYP2D6 SubstrateNo-Not likely to be metabolized by CYP2D6.
CYP3A4 SubstrateYes-Likely to be metabolized by CYP3A4.
Excretion

Excretion pathways are important for understanding the clearance of a drug and its metabolites from the body.

ParameterPredicted ValueUnitInterpretation
Total Clearance0.521log(ml/min/kg)Moderate rate of clearance from the body.
Renal OCT2 SubstrateNo-Unlikely to be a substrate for the renal organic cation transporter 2.
Toxicity

Early assessment of potential toxicity is a critical step in drug development. The predicted toxicity profile for homoeriodictyol is summarized here.

ParameterPredicted ValueStatusInterpretation
AMES ToxicityNoNon-mutagenicUnlikely to be mutagenic.
hERG I InhibitorNo-Low risk of causing cardiotoxicity through hERG channel inhibition.
hERG II InhibitorNo-Low risk of causing cardiotoxicity through hERG channel inhibition.
Oral Rat Acute Toxicity (LD50)2.451mol/kgLow acute toxicity in rats.
Oral Rat Chronic Toxicity (LOAEL)1.859log(mg/kg_bw/day)Low chronic toxicity in rats.
HepatotoxicityYes-Potential for liver toxicity.
Skin SensitisationNo-Unlikely to cause skin sensitization.
Minnow Toxicity-0.985log(mM)Moderate toxicity to aquatic life.

Methodologies for In Silico ADMET Prediction

The data presented in this guide were generated using established computational protocols that rely on the chemical structure of homoeriodictyol as input. These methods are widely used in the early stages of drug discovery to prioritize candidates and identify potential liabilities.[6][7]

Molecular Structure Preparation

The two-dimensional (2D) structure of homoeriodictyol was obtained from the PubChem database (CID: 73635). The structure was then converted to the Simplified Molecular Input Line Entry System (SMILES) format for input into the prediction software.

  • SMILES String for Homoeriodictyol: COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O

ADMET Parameter Prediction using pkCSM

The pkCSM web server is a widely used tool for predicting a broad range of pharmacokinetic and toxicological properties based on graph-based signatures.[2][3][4]

  • Protocol:

    • Navigate to the pkCSM web server.

    • Input the SMILES string for homoeriodictyol into the designated field.

    • Initiate the prediction by submitting the structure.

    • The server calculates a variety of ADMET parameters, which are then compiled and interpreted.

Pharmacokinetic and Drug-Likeness Prediction using SwissADME

The SwissADME web server provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Protocol:

    • Access the SwissADME web server.

    • Enter the SMILES string for homoeriodictyol.

    • The platform computes various parameters, including lipophilicity, water solubility, and pharmacokinetic properties.

    • The results are used to complement and verify the predictions from other platforms.

Quantitative Structure-Activity Relationship (QSAR) Models

The predictive power of these in silico tools is derived from QSAR models.[8] These models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity or property.

  • General Principle:

    • A large dataset of compounds with known experimental ADMET data is assembled (training set).

    • Molecular descriptors (numerical representations of chemical structure) are calculated for each compound in the training set.

    • A mathematical model is developed to correlate the molecular descriptors with the experimental ADMET property.

    • The model is then validated using an independent set of compounds (test set).

    • Once validated, the model can be used to predict the ADMET properties of new, untested compounds like homoeriodictyol.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for predicting the ADMET properties of a compound using in silico methods.

ADMET_Workflow cluster_input Input cluster_prediction Prediction cluster_output Output cluster_analysis Analysis Compound_Structure Homoeriodictyol Structure (SMILES) In_Silico_Tools In Silico Tools (pkCSM, SwissADME) Compound_Structure->In_Silico_Tools QSAR_Models QSAR Models In_Silico_Tools->QSAR_Models ADMET_Properties Predicted ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Silico_Tools->ADMET_Properties Data_Interpretation Data Interpretation and Liability Assessment ADMET_Properties->Data_Interpretation

In Silico ADMET Prediction Workflow for Homoeriodictyol.
Key ADMET Liability Assessment

This diagram outlines the logical flow for assessing the potential liabilities of homoeriodictyol based on the in silico predictions.

ADMET_Liability_Assessment cluster_assessment Liability Assessment Predicted_Data Predicted ADMET Data for Homoeriodictyol Absorption_Check Good Absorption? Predicted_Data->Absorption_Check Metabolism_Check CYP Inhibition? Predicted_Data->Metabolism_Check Toxicity_Check Toxicity Signals? Predicted_Data->Toxicity_Check Favorable Favorable Profile Absorption_Check->Favorable Yes Metabolism_Check->Favorable No Potential_Liability Potential Liability (e.g., CYP Inhibition, Hepatotoxicity) Metabolism_Check->Potential_Liability Yes Toxicity_Check->Favorable No Toxicity_Check->Potential_Liability Yes Further_Investigation Requires Further In Vitro/In Vivo Investigation Potential_Liability->Further_Investigation

ADMET Liability Assessment Flowchart for Homoeriodictyol.

Discussion and Conclusion

The in silico analysis of homoeriodictyol provides valuable preliminary insights into its ADMET profile. The predictions suggest that homoeriodictyol has favorable absorption characteristics, including high intestinal absorption and moderate solubility. Its distribution is predicted to be moderate, with low permeability across the blood-brain barrier, which could be advantageous for peripherally acting drugs.

The metabolic profile indicates that homoeriodictyol is a likely substrate for CYP3A4 and a potential inhibitor of CYP2C9 and CYP2C19. The predicted inhibition of these key metabolic enzymes warrants further investigation, as it could lead to drug-drug interactions.

From a toxicity perspective, the predictions are largely favorable, with no alerts for mutagenicity or cardiotoxicity (hERG inhibition). However, a potential for hepatotoxicity was predicted, which is a significant consideration for further development.

References

Methodological & Application

Chiral HPLC Methods for the Separation of Homoeriodictyol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone, is recognized for its significant antioxidant and anti-inflammatory properties.[1] Like many flavonoids, homoeriodictyol possesses a chiral center at the C-2 position of its C-ring, resulting in the existence of two enantiomers: (S)-homoeriodictyol and (R)-homoeriodictyol. The stereochemistry of these molecules can profoundly influence their biological activity, pharmacokinetic profiles, and pharmacodynamic effects.[1] Consequently, the ability to separate and quantify the individual enantiomers is critical for pharmaceutical research, quality control of natural products, and drug development.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most effective and widely used technique for the enantioseparation of chiral compounds.[1][2] This document provides detailed application notes and experimental protocols for the chiral separation of homoeriodictyol enantiomers using polysaccharide-based CSPs, which are known for their broad applicability in resolving flavonoid enantiomers.[1][3]

The protocols described herein are based on established methods for the separation of structurally similar flavanones, such as hesperetin (B1673127) and naringenin, and provide a robust starting point for method development and validation for homoeriodictyol.[1]

Signaling Pathways and Experimental Workflow

The following diagram illustrates a typical workflow for the development and application of a chiral HPLC method for the analysis of homoeriodictyol enantiomers.

Chiral_HPLC_Workflow Workflow for Chiral HPLC Analysis of Homoeriodictyol Enantiomers cluster_prep 1. Sample Preparation cluster_method_dev 2. Method Development cluster_analysis 3. HPLC Analysis cluster_data 4. Data Processing & Analysis Standard Racemic Standard Preparation (1 mg/mL) Cleanup Sample Cleanup (SPE or Filtration) Standard->Cleanup Extraction Extraction from Natural Source (e.g., Plant Material) Extraction->Cleanup Column_Selection CSP Selection (e.g., Chiralpak AD-H, Chiralcel OJ-RH) Cleanup->Column_Selection Diluted Sample Mobile_Phase_Opt Mobile Phase Optimization (Normal/Reversed) Column_Selection->Mobile_Phase_Opt Parameter_Opt Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Opt->Parameter_Opt Injection Sample Injection (10 µL) Parameter_Opt->Injection Optimized Method Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection (288 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Quantification Peak Integration & Quantification Chromatogram->Quantification Validation Method Validation (Resolution, Linearity, etc.) Quantification->Validation

References

Application Notes and Protocols: Development of a Validated LC-MS/MS Protocol for Homoeriodictyol Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a flavanone (B1672756) found in plants such as Yerba Santa (Eriodictyon californicum), has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, as well as its ability to mask bitter tastes.[1] To support preclinical and clinical development, a robust and validated bioanalytical method for the quantification of homoeriodictyol in human plasma is essential. This document provides a detailed protocol for a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of homoeriodictyol in human plasma. The method is designed to be compliant with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3]

Experimental Protocols

Materials and Reagents
  • Homoeriodictyol reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Hesperetin (B1673127) or a stable isotope-labeled homoeriodictyol

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of homoeriodictyol and the IS by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of human plasma, add 20 µL of the IS working solution and vortex. Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid.

  • Elution: Elute homoeriodictyol and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of homoeriodictyol and the IS.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between detector response and concentration.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on multiple days.

  • Recovery: Evaluate the extraction efficiency of the SPE method by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of homoeriodictyol in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 1: LC-MS/MS Parameters for Homoeriodictyol and a Potential Internal Standard (Hesperetin)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Homoeriodictyol301.0150.9-25
Hesperetin (IS)301.3164.1-20

Note: These parameters are suggested starting points and should be optimized for the specific instrument used.[4][5]

Table 2: Summary of Method Validation Parameters (Hypothetical Data Based on Similar Flavonoid Assays)

Validation ParameterAcceptance Criteria (FDA/EMA)Result
Linearity
Calibration Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99> 0.995
Accuracy & Precision
LLOQ (1 ng/mL)Precision: ≤20%, Accuracy: ±20%Precision: 12.5%, Accuracy: 95.8%
LQC (3 ng/mL)Precision: ≤15%, Accuracy: ±15%Precision: 9.8%, Accuracy: 102.3%
MQC (500 ng/mL)Precision: ≤15%, Accuracy: ±15%Precision: 7.2%, Accuracy: 98.5%
HQC (800 ng/mL)Precision: ≤15%, Accuracy: ±15%Precision: 6.5%, Accuracy: 101.7%
Recovery
Extraction RecoveryConsistent and reproducible> 85%
Stability
Bench-top (6h, RT)% Deviation ≤ 15%< 10%
Freeze-Thaw (3 cycles)% Deviation ≤ 15%< 8%
Long-term (-80°C, 30 days)% Deviation ≤ 15%< 12%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RT: Room Temperature.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting SampleCollection Human Plasma Collection (K2EDTA) Storage Storage at -80°C SampleCollection->Storage Thawing Thaw Plasma Samples Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking Precipitation Protein Precipitation (0.1% Formic Acid) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction (Condition, Load, Wash, Elute) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation Assessment Quantification->Validation Reporting Reporting of Results Validation->Reporting

Figure 1. Experimental workflow for the quantification of homoeriodictyol in human plasma.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Nrf2-Mediated Antioxidant Response cluster_intervention Intervention cluster_outcome Cellular Outcome ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cell_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes->Cell_Protection Leads to Homoeriodictyol Homoeriodictyol Homoeriodictyol->Keap1_Nrf2 Promotes Dissociation

Figure 2. Proposed antioxidant signaling pathway of homoeriodictyol via Nrf2 activation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of homoeriodictyol in human plasma using LC-MS/MS. The described method, when fully validated, will be a valuable tool for pharmacokinetic and toxicokinetic studies, supporting the clinical development of homoeriodictyol as a potential therapeutic agent. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the potential mechanism of action of homoeriodictyol.

References

Application Notes: Homoeriodictyol Cell-Based Assays for Antioxidant Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of Homoeriodictyol using various cell-based assays. The methodologies focus on quantifying the compound's ability to mitigate oxidative stress and elucidate its mechanism of action, primarily through the activation of the Nrf2 signaling pathway.

Introduction

Homoeriodictyol, a flavonoid found in various plants, is structurally similar to the well-studied antioxidant Eriodictyol. Like Eriodictyol, Homoeriodictyol is anticipated to exert potent antioxidant effects by not only directly scavenging reactive oxygen species (ROS) but also by upregulating endogenous antioxidant defense mechanisms.[1][2] The primary pathway implicated in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling cascade.[1][2] Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), which play a critical role in protecting cells from oxidative damage.[1][3]

This document outlines protocols for key cell-based assays to screen and characterize the antioxidant properties of Homoeriodictyol.

Data Presentation

While specific quantitative cell-based antioxidant data for Homoeriodictyol is emerging, the following tables present representative data for the closely related and structurally similar flavonoid, Eriodictyol. These values serve as a benchmark for expected results when screening Homoeriodictyol.

Table 1: Cellular Antioxidant and Radical Scavenging Activity of Eriodictyol

Assay TypeCompoundCell Line/SystemEndpointResultReference
DPPH Radical ScavengingEriodictyolCell-FreeIC₅₀19.9 ± 0.3 µM[4]
H₂O₂ DecompositionEriodictyolCell-FreeIC₅₀0.033 mg/mL[5]
Superoxide Radical ScavengingEriodictyolCell-FreeIC₅₀0.083 mg/mL[5]
Hydroxyl Radical ScavengingEriodictyolCell-FreeIC₅₀0.080 mg/mL[5]

Table 2: Protective Effects of Eriodictyol Against Oxidative Stress in Human Cells

Assay TypeCell LineStressorTreatmentEndpointResultReference
Cell ViabilitySH-SY5Y100-1000 µM H₂O₂0.1, 1, 10 µM EriodictyolIncreased Cell ViabilitySignificant protection (p < 0.001)[6]
Intracellular ROSSH-SY5YH₂O₂0.1, 1, 10 µM EriodictyolReduced ROS LevelsSignificant reduction (p < 0.05)[6]
GSH LevelsBJ Fibroblasts500 µM H₂O₂10–20 µM EriodictyolMaintained GSH LevelsConcentration-dependent maintenance[4]

Table 3: Eriodictyol-Induced Activation of the Nrf2 Pathway

Assay TypeCell LineTreatmentEndpointResultReference
Nrf2 Nuclear TranslocationARPE-190–100 µM EriodictyolNrf2 Protein LevelsDose-dependent increase[7]
HO-1 Protein ExpressionARPE-190–100 µM EriodictyolHO-1 Protein LevelsDose-dependent increase[7]
NQO-1 Protein ExpressionARPE-190–100 µM EriodictyolNQO-1 Protein LevelsModest, significant increase[7]
ARE Promoter ActivityHUVECs10 µM EriodictyolLuciferase ActivityConcentration-dependent amplification[1]

Experimental Protocols & Methodologies

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent marker 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged by a peroxyl radical generator.[8]

Protocol:

  • Cell Seeding: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate at a density of 6 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.

  • Compound and Probe Incubation: Remove the growth medium. Treat cells with 100 µL of medium containing various concentrations of Homoeriodictyol and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.

  • Washing: Discard the treatment medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Oxidant Addition: Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) solution (dissolved in Hank's Balanced Salt Solution) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control. Determine the EC₅₀ value, which is the concentration of Homoeriodictyol required to achieve 50% of the maximum antioxidant effect.

Intracellular ROS Detection Assay

This protocol uses the DCFH-DA probe to quantify the reduction of intracellular ROS levels in cells pre-treated with Homoeriodictyol before being subjected to an oxidative insult.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs or SH-SY5Y neuroblastoma cells) in a 24-well plate or on coverslips and allow them to adhere overnight. Treat the cells with various concentrations of Homoeriodictyol for a predetermined time (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a stressor like hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM for a specified duration (e.g., 1-17 hours).

  • Probe Loading: Wash the cells once with serum-free medium. Add medium containing 10-25 µM DCFH-DA and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Quantification:

    • Fluorescence Microscopy: Add 500 µL of PBS to each well and capture images using a fluorescence microscope with a GFP filter set.

    • Microplate Reader: Lyse the cells and measure the fluorescence intensity of the lysate in a black 96-well plate (excitation ~485 nm, emission ~530 nm). Normalize the fluorescence intensity to the total protein concentration of the lysate.

  • Data Analysis: Compare the fluorescence intensity of Homoeriodictyol-treated cells to the untreated, H₂O₂-stressed control to determine the percentage reduction in ROS.

Cell Viability (MTT) Assay for Cytoprotection

This assay assesses the protective effect of Homoeriodictyol against oxidative stress-induced cell death by measuring the metabolic activity of viable cells.

Protocol:

  • Cell Seeding and Pre-treatment: Seed cells in a 96-well plate and allow them to attach. Pre-treat the cells with various concentrations of Homoeriodictyol for 24 hours.

  • Induction of Cell Death: Add an oxidative stressor (e.g., H₂O₂) to the wells (except for the untreated control) and incubate for an additional 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the concentration of Homoeriodictyol that provides 50% protection (EC₅₀).

Western Blot Analysis of Nrf2 and HO-1 Expression

This method is used to quantify the protein expression levels of Nrf2 and its downstream target HO-1 to confirm the activation of the Nrf2 signaling pathway by Homoeriodictyol.

Protocol:

  • Cell Lysis: Treat cells with various concentrations of Homoeriodictyol for a specified time (e.g., 18-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Nrf2 and HO-1 to the loading control. Express the results as fold induction relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Nrf2_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Homoeriodictyol Homoeriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Homoeriodictyol->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Other_genes Other Antioxidant Genes (e.g., NQO1) ARE->Other_genes Activates HO1_protein HO-1 Protein HO1_gene->HO1_protein Transcription & Translation Protection Cytoprotection & Antioxidant Defense HO1_protein->Protection

Caption: Nrf2/ARE Signaling Pathway Activation by Homoeriodictyol.

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Cell Culture treatment Treat with Homoeriodictyol (Dose-Response) start->treatment stress Induce Oxidative Stress (e.g., H2O2) treatment->stress wb Western Blot: Measure Nrf2/HO-1 Expression (Fold Induction) treatment->wb No Stressor caa CAA Assay: Measure Antioxidant Capacity (EC50) stress->caa ros ROS Detection: Quantify ROS Reduction (DCFH-DA) stress->ros mtt MTT Assay: Assess Cytoprotection (Cell Viability) stress->mtt end End: Data Analysis & Interpretation caa->end ros->end mtt->end wb->end

Caption: General Experimental Workflow for Antioxidant Screening.

References

Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Homoeriodictyol in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of homoeriodictyol's pharmacokinetics in rodent models. The following sections detail experimental protocols, summarize quantitative data, and visualize metabolic pathways and experimental workflows. While direct pharmacokinetic studies on homoeriodictyol (B191827) are limited, significant insights can be drawn from studies of its metabolic precursors, such as eriocitrin (B1671051) and eriodictyol (B191197).

Introduction

Homoeriodictyol is a flavanone (B1672756) found in various plants and is a metabolite of other flavonoids like eriocitrin.[1][2] It has demonstrated several biological activities, including antinociceptive and neuroprotective effects, making its pharmacokinetic profile a critical area of investigation for potential therapeutic applications.[3][4] This document outlines the methodologies for conducting in vivo pharmacokinetic studies of homoeriodictyol in rodent models, based on existing literature.

Experimental Protocols

Animal Models and Dosing
  • Animal Models: Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic studies of flavonoids.[5][6][7] Animals should be specific pathogen-free and acclimated to laboratory conditions before the experiment.

  • Dosing:

    • Intravenous (IV) Administration: For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, homoeriodictyol or its glycosides can be administered intravenously. A typical dose for a related compound, homoeriodictyol-7-O-beta-D-glucopyranoside, was not specified in the available literature, but a 20 mg/kg dose has been used for other flavonoids like eriodictyol.[6] The compound is typically dissolved in a suitable vehicle, such as a saline/PEG400/Tween80 mixture.[8]

    • Oral (PO) Administration: To assess oral bioavailability, homoeriodictyol can be administered via oral gavage. The formulation can significantly impact absorption; suspensions in 1% sodium carboxymethylcellulose or solutions in solubilizing vehicles have been used for similar flavonoids.[8]

    • Intraperitoneal (IP) Administration: This route has been used to assess the biological activity of homoeriodictyol in mice, with doses ranging from 100 to 200 µg/kg.[3]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after administration. For rats, blood is often drawn from the jugular vein via a catheter.[9] For mice, tail vein sampling is common.[9] Plasma is separated by centrifugation and stored at -80°C until analysis.[10]

  • Tissue Distribution: To assess tissue distribution, animals are euthanized at various time points, and organs of interest (e.g., liver, small intestine, brain) are harvested.[5] Tissues are homogenized for subsequent analysis.

Bioanalytical Method

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying homoeriodictyol in biological matrices due to its high sensitivity and selectivity.[10]

  • Sample Preparation:

    • Protein Precipitation: A simple and common method involves adding a solvent like acetone (B3395972) or acetonitrile (B52724) (often with 0.1% formic acid) to the plasma sample to precipitate proteins.[5][10] After vortexing and centrifugation, the clear supernatant is collected.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed. C18 cartridges are commonly used. The process involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with an organic solvent like methanol (B129727) or acetonitrile.[10]

    • Enzymatic Hydrolysis: Since homoeriodictyol is extensively metabolized to glucuronide and sulfate (B86663) conjugates, treating samples with β-glucuronidase and sulfatase enzymes prior to extraction can be used to measure the total aglycone concentration.[10]

  • HPLC Conditions (Example for a related compound):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water, often with a small amount of acetic or formic acid to improve peak shape (e.g., methanol-water-glacial acetic acid (45:55:0.5, v/v/v)).[5]

    • Internal Standard: An appropriate internal standard, such as vanillin, should be used for accurate quantification.[5][10]

Quantitative Data

The available quantitative pharmacokinetic data for homoeriodictyol and its direct precursor in rats are summarized in the tables below. It is important to note that Table 1 presents data for a glycoside of homoeriodictyol, and Table 2 presents data for eriocitrin, which is metabolized to homoeriodictyol.

Table 1: Pharmacokinetic Parameters of Homoeriodictyol-7-O-beta-D-glucopyranoside in Rats Following Intravenous Administration [5]

ParameterValueUnit
AUC16.04 ± 3.19µg·h/mL
CL(tot)0.85 ± 0.17L/kg·h
t(1/2,α)0.06 ± 0.01h
t(1/2,β)1.27 ± 0.31h

AUC: Area under the plasma concentration-time curve; CL(tot): Total clearance; t(1/2,α): Distribution half-life; t(1/2,β): Elimination half-life.

Table 2: Pharmacokinetic Parameters of Eriocitrin Metabolites in Rats Following Oral Administration [1][2]

MetaboliteHalf-life (t1/2)Bioavailability of Eriocitrin
Homoeriodictyol3 - 3.2 h< 1%
Homoeriodictyol-7-O-glucuronide3 - 3.2 h< 1%

Visualizations

Signaling and Metabolic Pathways

The metabolism of flavonoids like homoeriodictyol primarily involves Phase II conjugation reactions, namely glucuronidation and sulfation, which facilitate their excretion.[6][10]

cluster_0 Phase I Metabolism (Minor) cluster_1 Phase II Metabolism (Major) Eriocitrin Eriocitrin Eriodictyol Eriodictyol Eriocitrin->Eriodictyol Hydrolysis Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol Methoxylation Glucuronide_Conjugates Homoeriodictyol Glucuronides Homoeriodictyol->Glucuronide_Conjugates UGTs Sulfate_Conjugates Homoeriodictyol Sulfates Homoeriodictyol->Sulfate_Conjugates SULTs Excretion Excretion Glucuronide_Conjugates->Excretion Biliary/Urinary Sulfate_Conjugates->Excretion Biliary/Urinary

Caption: Metabolic pathway of homoeriodictyol from its precursors.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the subsequent bioanalytical sample preparation.

Start Start Animal_Dosing Rodent Dosing (IV, PO, or IP) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (for distribution studies) Animal_Dosing->Tissue_Harvesting Sample_Processing Plasma Separation & Tissue Homogenization Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing Bioanalysis HPLC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo pharmacokinetic study.

Biological_Sample Plasma or Tissue Homogenate Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Optional) Collect_Supernatant->SPE Evaporation Evaporate to Dryness Collect_Supernatant->Evaporation Direct SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into HPLC-MS/MS Reconstitution->Analysis

Caption: Bioanalytical sample preparation workflow.

References

Application Notes and Protocols for the Structural Elucidation of Homoeriodictyol Metabolites using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in various plants, has garnered significant interest in the scientific community due to its potential therapeutic properties. Understanding its metabolic fate within the body is crucial for evaluating its bioavailability, efficacy, and safety. This document provides detailed application notes and experimental protocols for the identification and structural elucidation of homoeriodictyol metabolites using state-of-the-art nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Homoeriodictyol undergoes extensive metabolism in vivo, primarily through phase II conjugation reactions, leading to the formation of various glucuronide and sulfate (B86663) derivatives. Additionally, phase I modifications such as hydroxylation or demethylation may occur. The precise identification of these metabolites is essential for a comprehensive pharmacokinetic and pharmacodynamic assessment.

I. In Vitro Metabolism of Homoeriodictyol

The investigation of in vitro metabolism using human liver microsomes is a critical first step in identifying potential human metabolites of a compound. This approach allows for the generation of metabolites in a controlled environment, facilitating their subsequent analysis and structural characterization.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

Objective: To generate metabolites of homoeriodictyol using human liver microsomes for subsequent analysis by LC-MS and NMR.

Materials:

  • Homoeriodictyol

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., a structurally similar, stable-isotope labeled compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and the test compound, homoeriodictyol.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the human liver microsomes to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes) with gentle agitation.

  • Termination of Reaction: At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the proteins and quenches the enzymatic activity.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

II. Sample Preparation for Metabolite Analysis from Biological Matrices

The effective extraction of metabolites from complex biological matrices such as plasma and urine is paramount for accurate analysis. The choice of extraction method depends on the physicochemical properties of the metabolites and the nature of the biological matrix.

Experimental Protocol: Solid-Phase Extraction (SPE) of Homoeriodictyol Metabolites from Plasma

Objective: To extract and concentrate homoeriodictyol and its metabolites from plasma samples for LC-MS analysis.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by water through the cartridge.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elution: Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of formic acid).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., a mixture of mobile phase A and B) for LC-MS analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE) of Homoeriodictyol Metabolites from Urine

Objective: To extract homoeriodictyol and its metabolites from urine samples.

Materials:

  • Urine samples

  • Ethyl acetate (B1210297) (or other suitable organic solvent)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: Acidify the urine sample with a small amount of acid (e.g., formic acid) to improve the extraction of acidic metabolites.

  • Extraction: Add an appropriate volume of ethyl acetate to the urine sample. Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the extracted metabolites.

  • Repeat Extraction (Optional): For exhaustive extraction, the aqueous layer can be re-extracted with a fresh portion of ethyl acetate.

  • Drying: Combine the organic extracts and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS analysis.

III. Mass Spectrometry for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective detection and quantification of metabolites in complex biological samples.

Application Note: UPLC-QTOF-MS for Metabolite Profiling

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. This is particularly useful for identifying unexpected or novel metabolites.

Typical UPLC-QTOF-MS Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of flavonoids and their metabolites.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typically employed.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of flavonoid glucuronides and sulfates.

  • MS Scan Mode: Data can be acquired in full scan mode to detect all ions within a specified mass range.

  • MS/MS Fragmentation: Product ion scans are performed on selected precursor ions to obtain fragmentation patterns, which are crucial for structural elucidation. The neutral loss of the glucuronic acid moiety (176 Da) or the sulfate group (80 Da) is a characteristic fragmentation pattern for these conjugates.

Application Note: Triple Quadrupole MS for Targeted Quantification (MRM)

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers high sensitivity and specificity for the quantification of known metabolites. This technique involves monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Predicted MRM Transitions for Homoeriodictyol and its Potential Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Notes
Homoeriodictyol301.07151.04, 135.04Fragmentation of the aglycone.
Homoeriodictyol Glucuronide (Isomer 1)477.10301.07Neutral loss of the glucuronic acid moiety (-176 Da).
Homoeriodictyol Glucuronide (Isomer 2)477.10301.07Neutral loss of the glucuronic acid moiety (-176 Da).
Homoeriodictyol Sulfate (Isomer 1)381.03301.07Neutral loss of the sulfate group (-80 Da).
Homoeriodictyol Sulfate (Isomer 2)381.03301.07Neutral loss of the sulfate group (-80 Da).
Dihydroxy-methoxyflavanone Glucuronide493.10317.07Putative hydroxylated metabolite with subsequent glucuronidation.

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ions for the aglycone are based on typical flavonoid fragmentation patterns.

IV. NMR Spectroscopy for Definitive Structural Elucidation

While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is indispensable for the unambiguous structural elucidation of metabolites, particularly for determining the exact position of conjugation and the stereochemistry.

Application Note: 1D and 2D NMR Techniques for Metabolite Structure Determination
  • 1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The anomeric proton of a glucuronide typically appears as a doublet in the region of δ 4.5-5.5 ppm.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, which is useful for identifying spin systems within the aglycone and the sugar moiety.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is a crucial experiment for determining the site of glucuronidation or sulfation by observing the correlation between the anomeric proton of the glucuronide and the carbon of the aglycone to which it is attached.

Experimental Protocol: NMR Analysis of Purified Metabolites

Objective: To acquire 1D and 2D NMR spectra of purified homoeriodictyol metabolites for structural elucidation.

Materials:

  • Purified metabolite sample

  • Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial structural information.

  • COSY Acquisition: Perform a COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Run an HSQC experiment to determine ¹H-¹³C one-bond correlations.

  • HMBC Acquisition: Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations, which are critical for establishing connectivity and identifying the conjugation site.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure of the metabolite.

V. Quantitative Data of Homoeriodictyol Metabolites

The following table summarizes available pharmacokinetic data for a homoeriodictyol metabolite after oral administration of its precursor in rats. Comprehensive quantitative data for a wider range of homoeriodictyol metabolites in humans is still an area of active research.

Table 2: Pharmacokinetic Parameters of Homoeriodictyol-7-O-beta-D-glucopyranoside in Rats after Intravenous Administration

ParameterValue (Mean ± SD)
AUC (μg·h/mL)16.04 ± 3.19
Total Clearance (CLtot) (L/kg·h)0.85 ± 0.17
Elimination Half-life (t₁/₂,β) (h)1.27 ± 0.31

Data obtained from a study on the pharmacokinetics of homoeriodictyol-7-O-beta-D-glucopyranoside in rats.[1]

VI. Visualizations

Diagram 1: Experimental Workflow for Metabolite Identification

workflow cluster_invitro In Vitro Metabolism cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_output Results invitro Homoeriodictyol + Human Liver Microsomes extraction Solid-Phase or Liquid-Liquid Extraction (Plasma/Urine) invitro->extraction Metabolite Generation lcms UPLC-QTOF-MS/MS (Metabolite Profiling & ID) extraction->lcms Metabolite Extract nmr 1D & 2D NMR (Structure Elucidation) extraction->nmr Purified Metabolites mrm Triple Quadrupole MS (Quantification) lcms->mrm Identified Metabolites structure Identified Metabolite Structures lcms->structure data Quantitative Data & Pharmacokinetics mrm->data nmr->structure NMR_Logic cluster_spectra 2D NMR Spectra cluster_info Structural Information cluster_elucidation Structural Elucidation COSY COSY H_H ¹H-¹H Connectivity COSY->H_H HSQC HSQC C_H ¹³C-¹H (1-bond) HSQC->C_H HMBC HMBC C_H_long ¹³C-¹H (2-3 bonds) HMBC->C_H_long spin_systems Identify Spin Systems (Aglycone & Sugar) H_H->spin_systems assignments Assign C & H Signals C_H->assignments conjugation_site Determine Conjugation Site C_H_long->conjugation_site final_structure Final Metabolite Structure spin_systems->final_structure assignments->final_structure conjugation_site->final_structure

References

Application Notes and Protocols: The Use of Homoeriodictyol as a Reference Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) predominantly found in plants of the Eriodictyon genus (commonly known as Yerba Santa), has garnered significant scientific interest.[1][2] Chemically known as (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one, this compound is notable for its potent bitter-masking properties and a range of potential therapeutic activities, including antioxidant and anti-inflammatory effects.[1] Its unique characteristics make it a valuable ingredient for the food, pharmaceutical, and nutraceutical industries.[2]

Accurate and reproducible quantification of homoeriodictyol in raw plant materials, extracts, and finished products is critical for quality control, standardization, and research into its pharmacokinetic and pharmacodynamic properties. The use of a well-characterized, high-purity homoeriodictyol reference standard is fundamental for the validation of analytical methods and ensuring the reliability of experimental results.[3] These application notes provide detailed protocols for the quantification of homoeriodictyol using modern analytical techniques.

Physicochemical Properties of Homoeriodictyol

PropertyValue
Chemical Formula C₁₆H₁₄O₆[4]
Molecular Weight 302.28 g/mol
CAS Number 69097-98-9[4]
Appearance Yellow solid
Boiling Point 583.80 °C (estimated)[5]
Solubility Soluble in water (375 mg/L at 25 °C, estimated), methanol (B129727), ethanol[5][6]
Storage Condition +4°C[4]

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely used method for the routine quantification of flavonoids like homoeriodictyol in various matrices. The method offers good precision and accuracy for quality control purposes.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6]

  • Reference Standard Preparation:

    • Accurately weigh ~1 mg of homoeriodictyol reference standard.

    • Dissolve in a suitable solvent (e.g., HPLC-grade methanol or ethanol) to prepare a stock solution of 1 mg/mL.[6]

    • Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase to construct a calibration curve.[7]

  • Sample Preparation (from Plant Material):

    • Grind dried plant material (e.g., Eriodictyon californicum leaves) to a fine powder.[8]

    • Extract the powder with methanol or ethanol (B145695) using ultrasonication or Soxhlet extraction, keeping temperatures below 40°C to minimize degradation.[6][8]

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the dried residue in the mobile phase. The solution may require further cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.[6]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B)[1]
Flow Rate 1.0 mL/min[6]
Column Temperature 25-30°C[6][9]
Detection Wavelength 288 nm[6][7]
Injection Volume 10-20 µL[6][9]

Method Validation Data (Typical)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of homoeriodictyol and similar flavanones.

ParameterTypical ValueSource
Linearity Range 0.5 - 100 µg/mL[7]
Correlation Coefficient (R²) > 0.99[10]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[10]
Limit of Quantification (LOQ) 0.5 µg/mL[7][10]
Precision (RSD) < 15%[7]
Accuracy (Recovery) 88.9% - 103.2%[10]

Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV Analysis of Homoeriodictyol.

Application Note 2: High-Sensitivity Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[11] This method is ideal for analyzing complex matrices, quantifying trace amounts of homoeriodictyol, and for pharmacokinetic studies where analyte concentrations in biological fluids are low.

Experimental Protocol: UPLC-MS/MS Analysis

  • Instrumentation: UPLC system coupled to a triple quadrupole (QqQ) or Q-ToF mass spectrometer with an electrospray ionization (ESI) source.[10][11]

  • Reference Standard and Sample Preparation: Prepare as described in the HPLC-UV protocol, but dilute to a lower concentration range appropriate for the sensitivity of the MS instrument (e.g., ng/mL range).[12]

  • Chromatographic Conditions (UPLC):

ParameterCondition
Column UPLC C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[13]
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B)[13]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C[12]
Injection Volume 1 - 5 µL
  • Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM) for quantification
Source Temperature 150°C[14]
Desolvation Temperature 440 - 450°C[14][15]
Cone Voltage Optimized for homoeriodictyol (e.g., 30 eV)[14]
MRM Transitions Precursor and product ions must be optimized by infusing the reference standard. For homoeriodictyol (MW 302.28), a likely precursor ion in negative mode is m/z 301 [M-H]⁻.

Method Validation Data (Typical for Flavonoids)

The following table summarizes typical performance characteristics for UPLC-MS/MS analysis.

ParameterTypical ValueSource
Linearity Range 0.5 - 500 ng/mL[12]
Correlation Coefficient (R²) > 0.99[10]
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[12]
Limit of Quantification (LOQ) 0.5 - 3.0 ng/mL[12]
Precision (RSD) < 10%[10]
Accuracy (Recovery) 96% - 104%[12]

Workflow for UPLC-MS/MS Analysis

Caption: Workflow for UPLC-MS/MS Analysis.

Biological Context and Related Workflows

Extraction of Homoeriodictyol from Eriodictyon californicum

This protocol is adapted from established methods for isolating homoeriodictyol from its primary natural source.[1][8]

  • Extraction: Dried, powdered plant material is extracted with a solvent like ethyl acetate (B1210297) or ethanol.[1][8]

  • Dewaxing: The crude extract is concentrated and cooled (e.g., 4°C) to precipitate waxes, which are then removed by filtration.[8]

  • Precipitation: The dewaxed filtrate is treated with an ice-cold basic aqueous solution (e.g., 10% sodium carbonate) to precipitate the sodium salt of homoeriodictyol as a yellow solid.[1][8]

  • Purification: The precipitate is collected by filtration, washed with deionized water, and can be further purified by recrystallization.[1]

Caption: Extraction Workflow for Homoeriodictyol.

Signaling Pathway: Bitter Taste Masking

Homoeriodictyol is believed to exert its bitter-masking effect by interacting with human bitter taste receptors (hTAS2Rs), which are G-protein coupled receptors (GPCRs). It may act as an antagonist or a negative allosteric modulator, preventing or reducing the signaling cascade initiated by bitter compounds.[1]

Caption: Proposed Bitter-Masking Signaling Pathway.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Homoeriodictyol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in various plants, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the anti-inflammatory capacity of homoeriodictyol. These assays are crucial for elucidating its mechanism of action and for its potential development as a novel anti-inflammatory agent.

The primary mechanism by which homoeriodictyol is thought to exert its anti-inflammatory effects is through the modulation of key signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] Activation of these pathways in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of inflammatory mediators including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which in turn produce nitric oxide (NO) and prostaglandins, respectively.[5][6]

These application notes will guide researchers through the process of evaluating the efficacy of homoeriodictyol in mitigating these inflammatory responses in a controlled in vitro environment.

Data Presentation

While specific quantitative data for the anti-inflammatory effects of homoeriodictyol are not extensively available in publicly accessible literature, the following table provides a representative summary of the expected dose-dependent inhibitory effects based on studies of the closely related and structurally similar flavanone, eriodictyol (B191197). Researchers should generate their own dose-response curves to determine the precise IC50 values for homoeriodictyol.

AssayCell LineInflammatory StimulusHomoeriodictyol Concentration (µM)Expected Outcome
Cell Viability RAW 264.7-1 - 100Minimal to no cytotoxicity
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent inhibition of NO production
TNF-α Production RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent inhibition of TNF-α secretion
IL-6 Production RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent inhibition of IL-6 secretion
iNOS Protein Expression RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent reduction in iNOS protein levels
COX-2 Protein Expression RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent reduction in COX-2 protein levels
NF-κB p65 Nuclear Translocation RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent inhibition of p65 translocation
Phosphorylation of p38 MAPK RAW 264.7LPS (1 µg/mL)1 - 50Dose-dependent inhibition of p38 phosphorylation

Mandatory Visualizations

Signaling Pathways

NF-kappaB Signaling Pathway NF-κB Signaling Pathway and Homoeriodictyol Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Homoeriodictyol Homoeriodictyol Homoeriodictyol->IKK inhibits

Caption: NF-κB signaling pathway and proposed inhibition by homoeriodictyol.

MAPK Signaling Pathway MAPK Signaling Pathway and Homoeriodictyol Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Homoeriodictyol Homoeriodictyol Homoeriodictyol->TAK1 inhibits

Caption: MAPK signaling pathway and proposed inhibition by homoeriodictyol.

Experimental Workflow

Experimental Workflow General Experimental Workflow for Assessing Anti-inflammatory Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Seed_Cells Seed RAW 264.7 cells in 96-well or 6-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with Homoeriodictyol (various concentrations) for 1-2h Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for the indicated time Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells MTT_Assay MTT Assay for Cell Viability Stimulate->MTT_Assay ELISA ELISA for TNF-α, IL-6 Collect_Supernatant->ELISA Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay Western_Blot Western Blot for iNOS, COX-2, p-p65, p-p38 Lyse_Cells->Western_Blot

Caption: General experimental workflow for cell-based anti-inflammatory assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage cell line) is recommended due to its robust response to LPS.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating:

    • For 96-well plates (MTT, Griess, ELISA): Seed cells at a density of 5 x 10^4 cells/well.

    • For 6-well plates (Western Blot): Seed cells at a density of 1 x 10^6 cells/well.

  • Treatment:

    • After 24 hours of incubation, remove the culture medium.

    • Pre-treat the cells with varying concentrations of homoeriodictyol (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM for 1-2 hours.

    • Add LPS (final concentration 1 µg/mL) to the wells (except for the control group) and incubate for the desired time:

      • 24 hours for cytokine and nitric oxide measurements.

      • 6-24 hours for protein expression analysis by Western blot.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of homoeriodictyol.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[5]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[3]

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

  • Protocol (General):

    • Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.

    • Briefly, the supernatant is added to a plate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added.

    • A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration is determined by comparison to a standard curve.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, phosphorylated and total forms of NF-κB p65 and p38 MAPK) in cell lysates.

  • Protocol:

    • Cell Lysis: After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the anti-inflammatory properties of homoeriodictyol. By employing these cell-based assays, researchers can systematically evaluate its potential to inhibit key inflammatory pathways and mediators. The successful completion of these experiments will contribute valuable data to the understanding of homoeriodictyol's mechanism of action and support its further development as a potential therapeutic agent for inflammatory diseases.

References

Troubleshooting & Optimization

Improving the stability of homoeriodictyol in cell culture media for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of homoeriodictyol (B191827) in cell culture media for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause homoeriodictyol to degrade in cell culture media?

A1: Like many flavonoids, homoeriodictyol is susceptible to degradation in aqueous solutions such as cell culture media. The primary factors contributing to its instability are:

  • pH: Homoeriodictyol is more stable in acidic conditions. The physiological pH of most cell culture media (typically 7.2-7.4) can promote its degradation.[1]

  • Temperature: Standard cell culture incubation temperature of 37°C accelerates the rate of degradation reactions.

  • Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of homoeriodictyol.[1]

  • Light: Exposure to light, particularly UV wavelengths, can cause photodegradation.

  • Media Components: Certain components in the media, such as metal ions, can catalyze oxidative reactions, leading to the breakdown of homoeriodictyol.[1]

Q2: How can I prepare a stock solution of homoeriodictyol for cell culture experiments?

A2: It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the cell culture medium immediately before use.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving homoeriodictyol.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture. The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: What is the expected stability of homoeriodictyol in common cell culture media like DMEM or RPMI-1640 at 37°C?

Quantitative Data Summary

Disclaimer: The following data is representative and intended for illustrative purposes to guide experimental design. Actual stability may vary depending on specific experimental conditions.

Table 1: Estimated Percentage of Homoeriodictyol Remaining in DMEM at 37°C

Time (hours)Homoeriodictyol Remaining (%)
0100
685
1270
2450
4825
72<10

Table 2: Estimated Percentage of Homoeriodictyol Remaining in RPMI-1640 at 37°C

Time (hours)Homoeriodictyol Remaining (%)
0100
688
1275
2455
4830
7215

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological effects of homoeriodictyol in long-term experiments.

  • Possible Cause: Degradation of homoeriodictyol in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a stability study under your specific experimental conditions (see Experimental Protocol 1).

    • Replenish Homoeriodictyol: For long-term experiments, consider replacing the media with freshly prepared homoeriodictyol-containing media every 12-24 hours.

    • Use Stabilizing Agents: Consider the addition of antioxidants to the culture medium. A concentration of ascorbic acid (Vitamin C) that is non-toxic to your cells may help to slow the degradation of homoeriodictyol.

    • Serum-Free Conditions: If your cell line can be maintained in serum-free media for the duration of the experiment, this may reduce protein binding and potential enzymatic degradation of homoeriodictyol.

Issue 2: High variability in results between experiments.

  • Possible Cause: Inconsistent preparation and handling of homoeriodictyol solutions.

  • Troubleshooting Steps:

    • Standardize Stock Solution Preparation: Always use the same solvent and prepare fresh dilutions of the stock solution for each experiment. Avoid using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles.

    • Protect from Light: Prepare and handle homoeriodictyol solutions in a dark environment or by wrapping containers in aluminum foil.

    • Consistent Incubation Conditions: Ensure that the incubator temperature and CO₂ levels are stable and consistent between experiments.

Experimental Protocols

Protocol 1: Assessment of Homoeriodictyol Stability in Cell Culture Media

This protocol outlines a method to determine the stability of homoeriodictyol in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Homoeriodictyol

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements as used in your experiments

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Homoeriodictyol Solution: Prepare a solution of homoeriodictyol in your cell culture medium at the final concentration used in your experiments.

  • Incubation: Aliquot the solution into sterile microcentrifuge tubes and incubate them in your cell culture incubator (37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately centrifuge the tube to pellet any debris and transfer the supernatant to an HPLC vial. If necessary, dilute the sample with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: Monitor the absorbance at the λmax of homoeriodictyol (approximately 288 nm).

    • Quantification: Create a standard curve with known concentrations of homoeriodictyol to quantify the amount remaining at each time point.

  • Data Analysis: Plot the percentage of homoeriodictyol remaining versus time to determine its stability profile.

Protocol 2: Investigating the Activation of the Nrf2 Signaling Pathway by Homoeriodictyol

This protocol provides a general workflow to assess the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a known target of homoeriodictyol.

Materials:

  • Cells of interest cultured in appropriate media

  • Homoeriodictyol

  • Lysis buffer

  • Primary antibodies against Nrf2 and a loading control (e.g., β-actin or Lamin B1)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of homoeriodictyol for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary anti-Nrf2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the Nrf2 signal to the loading control. An increase in nuclear Nrf2 indicates pathway activation.

Visualizations

Signaling Pathway

Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Homoeriodictyol Homoeriodictyol Keap1_Nrf2 Keap1-Nrf2 Complex Homoeriodictyol->Keap1_Nrf2 Inhibits interaction Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Cul3->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Homoeriodictyol-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Workflow

Stability_Workflow start Start: Prepare Homoeriodictyol in Cell Culture Medium incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->sample prepare_hplc Prepare Samples for HPLC (Centrifuge, Dilute) sample->prepare_hplc hplc HPLC Analysis (C18 column, UV detection at 288nm) prepare_hplc->hplc quantify Quantify Homoeriodictyol Concentration hplc->quantify analyze Analyze Data: Plot % Remaining vs. Time quantify->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for assessing the stability of homoeriodictyol in cell culture media.

Troubleshooting Logic

References

Optimizing extraction yield of homoeriodictyol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of homoeriodictyol (B191827) from plant material. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of homoeriodictyol and other flavonoids, providing potential causes and actionable solutions.

Question: Why is my homoeriodictyol yield consistently low?

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for homoeriodictyol. While it is a flavanone, its solubility can be influenced by the overall composition of the plant matrix.

    • Solution: Conduct a preliminary solvent screening with varying polarities. Good starting points include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and their aqueous mixtures.[1][2][3] For instance, mixtures of alcohol and water are effective for extracting more polar flavonoid glycosides, while acetone (B3395972) or ethyl acetate can be better for less polar flavanones.[1]

  • Suboptimal Extraction Temperature: High temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds like flavonoids.[1][2]

    • Solution: Perform small-scale extractions at a range of temperatures to determine the optimal balance for maximizing yield without causing degradation. For instance, when using ethyl acetate, extraction temperatures can range from 0°C to its boiling point (78°C), with room temperature being a typical starting point.[4]

  • Incorrect Particle Size: Large plant material particles have a reduced surface area, which can hinder solvent penetration and lead to incomplete extraction.[1][2]

    • Solution: Grind the dried plant material into a fine powder to increase the surface area available for extraction.[2]

  • Insufficient Extraction Time: The duration of the extraction may not be adequate for the efficient diffusion of homoeriodictyol from the plant matrix.[2]

    • Solution: Systematically vary the extraction time in your chosen method to identify the point of diminishing returns.

  • Inadequate Solid-to-Liquid Ratio: A low solvent volume can become saturated with various extracted compounds, preventing the complete extraction of the target molecule.[2]

    • Solution: Increase the solvent-to-solid ratio. Ratios between 10:1 and 50:1 (mL/g) are often a good starting point.[2]

Question: How can I improve the purity of my homoeriodictyol extract?

Potential Causes & Solutions:

  • Co-extraction of Undesired Compounds: Pigments (like chlorophyll), waxes, and other secondary metabolites are often co-extracted, leading to a complex and impure mixture.

    • Solution 1: Dewaxing: After an initial extraction with a solvent like ethyl acetate, the extract can be concentrated and cooled (e.g., at 4°C overnight) to precipitate leaf waxes, which can then be removed by filtration.[4][5]

    • Solution 2: Liquid-Liquid Partitioning: Fractionate the crude extract using solvents of increasing polarity. For example, a dried methanol extract can be partitioned between a methanol-water mixture and hexane (B92381) to remove non-polar impurities.[6]

    • Solution 3: Precipitation: Homoeriodictyol can be precipitated from the extract as its sodium salt by adding an ice-cold basic aqueous solution, such as 10% sodium carbonate or 3% sodium hydroxide (B78521).[4][5] This crude precipitate can then be further purified.

    • Solution 4: Recrystallization: The crude homoeriodictyol or its salt can be recrystallized from a suitable solvent, such as water or a water/acetone mixture, to obtain a more purified product.[5][6]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of homoeriodictyol. The table below summarizes quantitative data from various extraction methods applied primarily to Eriodictyon californicum (Yerba Santa), a known rich source of homoeriodictyol.

Extraction MethodSolventKey ParametersProductYield (% by mass)Purity (by HPLC)Reference
Soxhlet ExtractionEthyl Acetate10 hours extractionHomoeriodictyol Sodium Salt2.0%96%[6]
Soxhlet ExtractionEthyl Acetate-Homoeriodictyol Sodium Salt2.5%100% (crude 80%)[5][6]
MacerationMethanolExhaustive (30 x 4L)Homoeriodictyol0.5%Not Specified[6]
Ethyl Acetate Extraction & PrecipitationEthyl Acetate / 10% Sodium CarbonateStirring, precipitationHomoeriodictyol Sodium Salt2.3%Not Specified[4]
Ethyl Acetate Extraction & PrecipitationEthyl Acetate / 3% Sodium HydroxideStirring, precipitationHomoeriodictyol Sodium Salt2.4%100%[4][5]
Ultrasound-Assisted Extraction (UAE)70% Ethanol25 min, 250 WTotal Flavonoids16.89 ± 0.52 mg QE/gNot Specified[6]

Note: The yield for Ultrasound-Assisted Extraction is for total flavonoids and is included to provide a general reference for the potential efficiency of this modern method.

Experimental Protocols

This section provides detailed methodologies for key extraction experiments.

Protocol 1: Soxhlet Extraction with Ethyl Acetate and Precipitation

This method is effective for obtaining a high-purity homoeriodictyol sodium salt.

  • Plant Material Preparation: Dry the aerial parts of the plant material (e.g., Eriodictyon californicum) and grind them into a coarse powder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered plant material into a Soxhlet apparatus.

    • Add 1300 mL of ethyl acetate to the flask.[6]

    • Heat the solvent and perform the extraction for approximately 10-12 hours.[6]

  • Dewaxing:

    • Concentrate the ethyl acetate extract to about 20-40% of its original volume using a rotary evaporator at a temperature below 40°C under vacuum.[4][6]

    • Store the concentrated extract at 4°C overnight to allow leaf waxes to precipitate.

    • Filter the cold extract to remove the precipitated waxes.[4][6]

  • Precipitation of Homoeriodictyol Sodium Salt:

    • Treat the dewaxed filtrate with an ice-cold 10% (w/v) sodium carbonate solution or 3% (w/v) sodium hydroxide solution.[4][5] A yellow precipitate of the homoeriodictyol sodium salt will form.

    • Stir the mixture for at least 1 hour.[6]

  • Isolation and Purification:

    • Filter the precipitate and wash it with a small amount of cold deionized water.[4][6]

    • For further purification, recrystallize the crude product from water.[5]

    • Dry the purified product in a vacuum drying cabinet at 40°C.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that can reduce extraction time and solvent consumption.

  • Plant Material Preparation: Dry and powder the leaves of the plant material.

  • Extraction:

    • Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL) in a suitable vessel.[6]

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 250 W) for a specified duration (e.g., 25 minutes) at a controlled temperature.[6]

  • Post-Extraction Processing:

    • Separate the extract from the plant material by filtration or centrifugation.

    • The resulting extract can be concentrated using a rotary evaporator.

    • Further purification can be achieved through techniques like solvent partitioning or chromatography.

Visualizations

Experimental Workflow for Homoeriodictyol Extraction

The following diagram illustrates a general workflow for the extraction and purification of homoeriodictyol from plant material.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification p1 Plant Material (e.g., Eriodictyon) p2 Drying & Grinding p1->p2 e1 Powdered Material p2->e1 e2 Solvent Addition (e.g., Ethyl Acetate) e1->e2 e3 Extraction (Soxhlet, Maceration, UAE) e2->e3 e4 Crude Extract e3->e4 pu1 Crude Extract e4->pu1 pu2 Concentration & Dewaxing (Cooling & Filtration) pu1->pu2 pu3 Precipitation (add NaOH or Na2CO3) pu2->pu3 pu4 Crude Homoeriodictyol Salt pu3->pu4 pu5 Recrystallization pu4->pu5 pu6 Pure Homoeriodictyol pu5->pu6

Caption: Workflow for Homoeriodictyol Extraction and Purification.

Signaling Pathway Involving Eriodictyol/Homoeriodictyol

Eriodictyol, a closely related flavanone, has been shown to exert neuroprotective effects by activating the Nrf2/ARE signaling pathway. This pathway is crucial for cellular defense against oxidative stress. Homoeriodictyol is also suggested to have similar neuroprotective properties.

G cluster_stress Cellular Stress cluster_compound Intervention cluster_pathway Nrf2/ARE Pathway cluster_outcome Cellular Response A Oxidative Stress (e.g., Aβ-induced) C Keap1-Nrf2 Complex A->C induces B Homoeriodictyol / Eriodictyol B->C disrupts D Nrf2 Dissociation C->D leads to E Nrf2 Nuclear Translocation D->E F ARE (Antioxidant Response Element) E->F binds to G Transcription of Antioxidant Genes (e.g., HO-1) F->G activates H Neuroprotection G->H promotes

Caption: Nrf2/ARE Signaling Pathway Activated by Homoeriodictyol.

References

Addressing matrix effects in the quantification of homoeriodictyol in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of homoeriodictyol (B191827) in complex biological samples, with a special focus on addressing and mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the analysis of homoeriodictyol.

Issue 1: Inconsistent results, suspected ion suppression or enhancement.

Q1: My quantitative results for homoeriodictyol are highly variable between samples. How can I determine if this is due to matrix effects?

A1: High variability in results is a common symptom of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of homoeriodictyol, causing either ion suppression or enhancement.[1][2] To diagnose this, you can perform a post-column infusion experiment or a post-extraction spike analysis.[3][4]

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where matrix effects occur.[4] A constant flow of a standard solution of homoeriodictyol is infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected.[4] Any deviation from a stable baseline in the homoeriodictyol signal indicates the presence of ion-suppressing or -enhancing components eluting from the column at that retention time.[4]

  • Post-Extraction Spike Analysis: This is a quantitative assessment of matrix effects.[1] The response of homoeriodictyol in a post-extraction spiked sample (blank matrix extract to which the analyte is added) is compared to the response of the analyte in a neat solution at the same concentration.[1][5] The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect.[1] An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[1]

Q2: I have confirmed that my homoeriodictyol analysis is suffering from significant ion suppression. What are the immediate steps I can take to mitigate this?

A2: To counteract ion suppression, several strategies can be employed, focusing on sample preparation, chromatography, and the use of an appropriate internal standard.

  • Improve Sample Preparation: The goal is to remove interfering endogenous components.[3][6] Protein precipitation is a common and high-throughput method, but it may not provide the cleanest extracts.[3][6] Solid-phase extraction (SPE) is often more effective at removing phospholipids (B1166683) and other interfering substances.[3]

  • Optimize Chromatography: Modifying the chromatographic conditions can help separate homoeriodictyol from co-eluting interferences.[4] This can involve changing the mobile phase composition, adjusting the gradient, or trying a different stationary phase.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4] A SIL-IS, such as homoeriodictyol-d3, will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing reliable correction.[8] If a SIL-IS is not available, a structurally similar compound can be used, but with caution.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[4] However, this approach is only feasible if the concentration of homoeriodictyol in the sample is high enough to remain above the limit of quantification after dilution.[4]

Issue 2: Poor recovery of homoeriodictyol during sample preparation.

Q3: My recovery of homoeriodictyol is low and inconsistent after solid-phase extraction (SPE). What could be the cause and how can I improve it?

A3: Low and variable recovery during SPE can be due to several factors related to the SPE protocol. Here are some troubleshooting steps:

  • Incorrect Sorbent Selection: Ensure the sorbent chemistry is appropriate for homoeriodictyol. A C18 reversed-phase sorbent is commonly used for flavonoids.[8]

  • Suboptimal pH: The pH of the sample load should be adjusted to ensure homoeriodictyol is in a neutral form to effectively retain it on a reversed-phase sorbent.[8]

  • Inadequate Conditioning and Equilibration: The sorbent must be properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.[3]

  • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of homoeriodictyol. A weak wash solution (e.g., 5% methanol (B129727) in water) is typically used to remove polar interferences.[8]

  • Elution Solvent Strength: The elution solvent may not be strong enough to fully elute homoeriodictyol from the sorbent. A stronger organic solvent like methanol or acetonitrile (B52724) is typically required for elution.[8]

Frequently Asked Questions (FAQs)

Q4: What are matrix effects in the context of LC-MS/MS bioanalysis?

A4: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[2][5] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy and precision of the quantitative results.[3][6] Endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[1]

Q5: What is the best sample preparation technique to minimize matrix effects for homoeriodictyol quantification in plasma?

A5: While protein precipitation is a fast and simple method, solid-phase extraction (SPE) generally provides cleaner extracts and is more effective at reducing matrix effects.[3][6] A comparison of common sample preparation techniques is provided in the table below.

Technique Pros Cons Typical Recovery for Flavonoids
Protein Precipitation (PPT) Simple, fast, high-throughput.[3][6]Less clean extract, high potential for matrix effects.[3]>85%[9]
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences.[10]Can be labor-intensive, may have emulsion issues.>80%
Solid-Phase Extraction (SPE) Provides cleaner extracts, effectively removes phospholipids.[3]More complex and time-consuming than PPT.[3]>90%[8]

Q6: How do I properly validate a bioanalytical method for homoeriodictyol to account for matrix effects?

A6: Method validation should include a thorough assessment of matrix effects.[9][11] This involves evaluating the matrix effect in at least six different lots of the biological matrix to assess inter-subject variability.[1] The precision of the matrix factor across these lots should be within an acceptable range (e.g., <15% RSD).[1] Additionally, the validation should assess selectivity, linearity, accuracy, precision, recovery, and stability of homoeriodictyol in the biological matrix.[9][11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your established sample preparation protocol.

  • Prepare Spiked Samples:

    • Set A (Neat Solution): Prepare a standard solution of homoeriodictyol in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Spike the blank matrix extract from step 1 with the homoeriodictyol standard to achieve the same final concentrations as in Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[1]

    • A value close to 1 indicates a negligible matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Homoeriodictyol from Serum

  • Sample Pre-treatment: To 200 µL of serum, add 20 µL of the internal standard working solution and vortex. Add 600 µL of 0.1% formic acid in water to precipitate proteins and vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water containing 0.1% formic acid.[8]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the homoeriodictyol and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[12]

Visualizations

MatrixEffectWorkflow cluster_start Start: Bioanalytical Method Development cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Start Quantification of Homoeriodictyol in Biological Matrix Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Decision Is Matrix Effect Significant? (e.g., >15% variation) Assess->Decision OptimizePrep Optimize Sample Prep (e.g., SPE, LLE) Decision->OptimizePrep Yes Validate Full Method Validation Decision->Validate No OptimizePrep->Assess OptimizeChroma Optimize Chromatography OptimizePrep->OptimizeChroma OptimizeChroma->Assess UseSILIS Use Stable Isotope-Labeled IS OptimizeChroma->UseSILIS UseSILIS->Assess

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Inaccurate/Imprecise Homoeriodictyol Quantification MatrixEffect Matrix Effect Problem->MatrixEffect PoorRecovery Poor Recovery Problem->PoorRecovery Degradation Analyte Degradation Problem->Degradation ImproveCleanup Improve Sample Cleanup (e.g., use SPE) MatrixEffect->ImproveCleanup UseSILIS Use SIL-IS MatrixEffect->UseSILIS OptimizeSPE Optimize SPE Method (pH, solvents) PoorRecovery->OptimizeSPE CheckStability Check pH and Temperature during sample prep Degradation->CheckStability

Caption: Troubleshooting decision tree for quantification issues.

MatrixEffectFactors cluster_sources Sources of Interference cluster_factors Contributing Factors ME Matrix Effect (Ion Suppression/Enhancement) Phospholipids Endogenous Phospholipids Phospholipids->ME Salts Salts and Ions Salts->ME Metabolites Other Endogenous Metabolites Metabolites->ME Ionization Ionization Technique (ESI vs. APCI) Ionization->ME SamplePrep Sample Preparation Method SamplePrep->ME Chroma Chromatographic Co-elution Chroma->ME

Caption: Factors contributing to matrix effects in bioanalysis.

References

Troubleshooting peak tailing and poor resolution in the HPLC analysis of homoeriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of homoeriodictyol (B191827), specifically addressing peak tailing and poor resolution.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common chromatographic issues.

Q1: What are the primary causes of peak tailing in the HPLC analysis of homoeriodictyol?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a frequent issue that can compromise the accuracy of quantification and resolution.[1] For homoeriodictyol, a flavonoid, the primary causes often involve secondary chemical interactions with the stationary phase or issues with the mobile phase and sample preparation.

Key Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Homoeriodictyol, with its phenolic hydroxyl groups, can interact with free silanol groups on the surface of silica-based columns (like C18), leading to peak tailing.[2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3) with an acidifier like formic acid or acetic acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Solution 2: Use of End-Capped Columns: Employing a modern, high-quality end-capped C18 column will reduce the number of available free silanols.[2]

    • Solution 3: Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine, to the mobile phase can mask the silanol groups.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broadened and tailing peaks.[1]

    • Solution: Dilute the sample or decrease the injection volume.[1]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Implement a regular column cleaning protocol. If the problem persists after flushing with a strong solvent, the column may need replacement. Using a guard column is highly recommended to prolong the life of the analytical column.[4]

Q2: How can I improve poor resolution between homoeriodictyol and other components in my sample?

Poor resolution, or the overlapping of adjacent peaks, hinders accurate quantification.[3] Several factors related to the mobile phase, column, and other instrumental parameters can be optimized to enhance separation.

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter the retention times and selectivity. A shallower gradient or a lower percentage of the organic modifier will generally increase retention and may improve the separation of closely eluting peaks.

    • Choice of Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, trying the other may improve the resolution of critical peak pairs.

    • pH Adjustment: As with peak tailing, the pH of the mobile phase can influence the ionization state of homoeriodictyol and other analytes, thereby affecting their retention and the overall selectivity of the separation.

  • Adjusting HPLC System Parameters:

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[5]

    • Column Temperature: Optimizing the column temperature can affect selectivity. For some flavonoids, a slightly elevated temperature (e.g., 25-40°C) can improve peak shape and resolution.[2]

  • Column Selection:

    • Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and can significantly improve resolution.[4]

    • Column Dimensions: A longer column provides more theoretical plates and can enhance separation, but at the cost of longer run times and higher backpressure.[4]

    • Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for homoeriodictyol analysis?

For reverse-phase HPLC analysis of homoeriodictyol, a good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.[1][2] Detection is commonly performed using a Diode Array Detector (DAD) at the maximum absorbance wavelength for homoeriodictyol, which is around 288 nm.[6]

Q2: My homoeriodictyol peak is tailing. What should I check first?

First, ensure that the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3) to suppress silanol interactions.[2] Also, verify that your sample concentration is not causing column overload by injecting a diluted sample.[1]

Q3: Can I use methanol instead of acetonitrile in my mobile phase?

Yes, methanol is a common solvent for flavonoid analysis.[4] However, be aware that acetonitrile and methanol can provide different selectivities, so you may need to re-optimize your gradient profile.

Q4: How often should I replace my guard column?

This depends on the cleanliness of your samples and the frequency of analysis. Monitor the peak shape and system backpressure. A significant increase in backpressure or a noticeable deterioration in peak shape that is resolved by changing the guard column indicates it's time for a replacement.

Data Presentation

The following tables summarize typical HPLC parameters for the analysis of homoeriodictyol and related flavonoids, compiled from various validated methods.

Table 1: Recommended HPLC Columns and Conditions for Homoeriodictyol Analysis

ParameterRecommended Conditions
Stationary Phase C18 (end-capped), 3 µm or 5 µm particle size
Column Dimensions 150 x 4.6 mm or 250 x 4.6 mm
Mobile Phase A Water with 0.1% - 0.2% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength 288 nm (for homoeriodictyol)
Injection Volume 2 - 10 µL

Table 2: Example Gradient Elution Programs for Flavonoid Separation

Time (min)% Mobile Phase B (Acetonitrile/Methanol)
Program 1 (General Flavonoid Profile)
0 - 520
5 - 2520 → 21
25 - 4521 → 50
Program 2 (Alternative Gradient)
0 - 1015 → 30
10 - 4530 → 50
45 - 5050 → 80
50 - 5580 → 95

Note: These are example programs and should be optimized for your specific application and column.[1][2]

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Homoeriodictyol Quantification

This protocol is a general guideline and should be validated for your specific instrumentation and samples.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and DAD detector.[6]

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Reagents:

    • HPLC-grade acetonitrile or methanol.

    • HPLC-grade water.

    • Formic acid or acetic acid.

    • Homoeriodictyol reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of homoeriodictyol (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Extract homoeriodictyol from the sample matrix using an appropriate solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25°C.[6]

    • Injection Volume: 10 µL.[6]

    • DAD Detection: 288 nm.[6]

    • Use a gradient elution program similar to those described in Table 2, optimizing as needed for your sample.

Visualizations

The following diagrams illustrate key concepts in troubleshooting HPLC analysis of homoeriodictyol.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Is sample concentration too high? start->q1 s1 Dilute sample or reduce injection volume q1->s1 Yes q2 Is mobile phase pH optimal (e.g., pH < 3)? q1->q2 No end Peak Shape Improved s1->end s2 Adjust pH with formic or acetic acid q2->s2 No q3 Is column old or contaminated? q2->q3 Yes s2->end s3 Flush column with strong solvent or replace column/guard column q3->s3 Yes q4 Is injection solvent stronger than mobile phase? q3->q4 No s3->end s4 Dissolve sample in initial mobile phase q4->s4 Yes q4->end No s4->end

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

G cluster_1 Chemical Interactions Leading to Peak Tailing cluster_good Optimal Conditions (pH < 3) cluster_bad Suboptimal Conditions (pH > 3) homo_good Homoeriodictyol silanol_good Si-OH (Protonated Silanol) homo_good->silanol_good Minimal Interaction elution_good Symmetrical Peak silanol_good->elution_good homo_bad Homoeriodictyol silanol_bad Si-O- (Ionized Silanol) homo_bad->silanol_bad Strong Secondary Interaction elution_bad Tailing Peak silanol_bad->elution_bad

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

References

Enhancing the ionization efficiency of homoeriodictyol for sensitive MS detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of homoeriodictyol (B191827) for sensitive mass spectrometry (MS) detection.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique and polarity for homoeriodictyol analysis by LC-MS?

A1: Electrospray ionization (ESI) is the most common and effective technique for analyzing homoeriodictyol and other flavonoids.[1] For optimal sensitivity, operating in the negative ion mode is highly recommended. In negative mode, flavonoids like homoeriodictyol readily deprotonate at their phenolic hydroxyl groups, forming a stable [M-H]⁻ ion, which typically yields a cleaner mass spectral background and higher sensitivity compared to the positive ion mode.[1]

Q2: I am observing a weak signal for homoeriodictyol. What are the first parameters I should check?

A2: If you are experiencing a weak signal, first verify your MS source parameters and mobile phase composition. Ensure the ESI source is optimized for negative ion mode. Key parameters to check include capillary voltage (typically around 3-4.5 kV), sheath and auxiliary gas flow rates, and capillary temperature (around 330-350°C).[1][2] Additionally, confirm that your mobile phase contains a suitable additive to promote ionization, such as 0.1% formic acid.

Q3: Can derivatization improve the ionization efficiency of homoeriodictyol?

A3: Yes, chemical derivatization is a powerful strategy to significantly enhance the ionization efficiency and, consequently, the sensitivity of detection for homoeriodictyol. Derivatization with a reagent like dansyl chloride can increase signal intensity by up to 1000-fold for phenolic compounds by introducing a readily ionizable group.[3] This is particularly useful for detecting trace levels of the analyte in complex matrices.

Q4: What are the expected major fragments of homoeriodictyol in MS/MS analysis?

A4: In negative ion mode MS/MS, flavanones like homoeriodictyol typically undergo retro-Diels-Alder (RDA) fragmentation of the C-ring. This results in characteristic product ions. For homoeriodictyol (precursor ion m/z 301), you can expect to see major fragments corresponding to the 1,3A⁻ ion (m/z 135) and the 1,3B⁻ ion.[1] Understanding these fragmentation patterns is crucial for developing selective multiple reaction monitoring (MRM) methods and for structural confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS detection of homoeriodictyol.

Issue 1: Poor Signal Intensity and High Background Noise
Possible Cause Troubleshooting Step Rationale
Suboptimal Ionization Mode Switch to Negative Ion Mode (ESI-) .Homoeriodictyol possesses acidic phenolic hydroxyl groups that are readily deprotonated in negative ESI, leading to a more intense and stable [M-H]⁻ signal compared to protonation in positive mode.[1]
Inefficient Mobile Phase Add 0.1% formic acid or 5 mM ammonium (B1175870) acetate to the mobile phase.Acidic additives facilitate proton abstraction in negative mode, enhancing the formation of the [M-H]⁻ ion. Buffers can help maintain a stable spray.[1]
Non-Optimized ESI Source Parameters Systematically optimize source parameters: Capillary Voltage (3.0-4.5 kV), Gas Temperature (320-350°C), Gas Flow (Sheath and Aux), and Nebulizer Pressure.Each parameter influences the desolvation and ionization process. A systematic optimization ensures the most efficient ion generation and transfer for your specific instrument and mobile phase.[1][4]
Matrix Effects (Ion Suppression) Improve sample cleanup using Solid-Phase Extraction (SPE). If suppression persists, dilute the sample or modify the chromatographic gradient to separate homoeriodictyol from co-eluting matrix components.Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal. Effective sample preparation is key to minimizing this effect.[5]
Issue 2: Inconsistent Retention Time and Poor Peak Shape
Possible Cause Troubleshooting Step Rationale
Secondary Interactions with Stationary Phase Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.This suppresses the ionization of residual silanol (B1196071) groups on the C18 column, reducing peak tailing for phenolic compounds.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or according to the manufacturer's instructions.Buildup of matrix components can create active sites that lead to poor peak shape. Regular column cleaning is essential.
Inappropriate Mobile Phase pH Optimize the mobile phase pH.The pH can affect the ionization state of homoeriodictyol and its interaction with the stationary phase, thereby influencing retention and peak shape.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of flavanones using UPLC-MS/MS. These values can serve as a benchmark for method development and validation for homoeriodictyol.

Table 1: Method Validation Parameters for Flavanone Analysis

ParameterHesperetin (B1673127)Naringenin (B18129)
Linearity Range (µg/g) 0.125 - 250.125 - 25
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (µg/g) 0.1250.125
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Data adapted from a validated UPLC-ESI(-)-MS/MS method for the aglycones hesperetin and naringenin in chicken tissue.[6]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Homoeriodictyol

This protocol provides a general framework for the analysis of homoeriodictyol. Optimization will be required for specific instrumentation and sample matrices.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

    • Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid.

    • Elute homoeriodictyol with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • UPLC Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient: 10-90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Negative ESI)

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.[2]

    • Cone Gas Flow: 50 L/h.[2]

    • Desolvation Gas Flow: 800 L/h.[2]

    • MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ (m/z 301) to characteristic product ions.

Protocol 2: Derivatization of Homoeriodictyol with Dansyl Chloride

This protocol describes a method to significantly enhance the MS signal of homoeriodictyol.

  • Reagent Preparation:

    • Prepare a 20 mg/mL solution of dansyl chloride in acetonitrile (ACN).

    • Prepare a 250 mM sodium carbonate/bicarbonate buffer (pH 9.3) in water.

  • Derivatization Procedure:

    • To 20 µL of the extracted and dried sample (reconstituted in a small volume of ACN/water), add 10 µL of the carbonate/bicarbonate buffer.

    • Add 20 µL of the dansyl chloride solution.

    • Incubate the mixture at 60°C for 60 minutes.[7]

    • Quench the reaction by adding 5 µL of 250 mM NaOH and incubate at 40°C for 10 minutes.[7]

    • Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in ACN.[7]

    • The sample is now ready for LC-MS analysis in positive ion mode .

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Deriv Derivatization (Optional) SPE->Deriv UPLC UPLC Separation Deriv->UPLC Inject MS MS Detection (ESI) UPLC->MS Data Data Acquisition MS->Data

Caption: General experimental workflow for homoeriodictyol analysis.

troubleshooting_workflow start Weak MS Signal for Homoeriodictyol check_mode Is MS in Negative Ion Mode (ESI-)? start->check_mode switch_mode Switch to Negative Mode check_mode->switch_mode No check_mobile_phase Is Mobile Phase Acidified (e.g., 0.1% Formic Acid)? check_mode->check_mobile_phase Yes switch_mode->check_mobile_phase add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid No optimize_source Optimize ESI Source Parameters check_mobile_phase->optimize_source Yes add_acid->optimize_source check_matrix Investigate Matrix Effects (Ion Suppression) optimize_source->check_matrix consider_deriv Consider Derivatization for Ultra-Trace Levels check_matrix->consider_deriv

Caption: Troubleshooting decision tree for weak homoeriodictyol signal.

References

Strategies to prevent the racemization of homoeriodictyol enantiomers during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of homoeriodictyol (B191827) enantiomers during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for homoeriodictyol analysis?

Q2: What are the primary factors that cause racemization of homoeriodictyol?

A2: The primary factors promoting the racemization of homoeriodictyol and other flavanones are elevated temperatures and non-neutral pH, particularly alkaline conditions. The presence of certain solvents and extended processing times can also contribute to the loss of stereochemical integrity.

Q3: At what temperature should I handle my homoeriodictyol samples?

A3: To minimize the risk of thermally induced racemization, it is recommended to keep all sample preparation steps, including extraction, below 40°C. Where possible, working at lower temperatures (e.g., on ice) is advisable, especially during prolonged procedures.

Q4: What is the optimal pH range for handling homoeriodictyol samples?

A4: To prevent pH-induced racemization, it is crucial to maintain a neutral or slightly acidic pH (around pH 4-6) throughout the sample preparation process. Strongly alkaline conditions (pH > 8) should be strictly avoided as they have been shown to significantly accelerate the racemization of flavanones.

Q5: Can the choice of solvent affect the stability of homoeriodictyol enantiomers?

A5: Yes, the solvent can influence the stability of the enantiomers. Protic solvents, especially under non-neutral pH conditions, can facilitate the proton exchange that leads to racemization. It is recommended to use high-purity aprotic solvents or buffered aqueous solutions to maintain a stable pH. For extractions, methanol (B129727) and ethanol (B145695) are commonly used, but the temperature and pH of the extraction mixture should be carefully controlled.

Troubleshooting Guide: Racemization of Homoeriodictyol Enantiomers

This guide will help you identify and resolve common issues related to the racemization of homoeriodictyol enantiomers during your experiments.

Observed Problem Potential Cause Recommended Solution
Partial Racemization: The enantiomeric excess (e.e.) is lower than expected.Elevated Temperature during Extraction: The extraction temperature may have exceeded the recommended limit.Maintain the extraction temperature below 40°C. Use a temperature-controlled water bath or sonicator. For sensitive samples, consider extraction at room temperature or on ice for a longer duration.
Alkaline pH during Sample Preparation: The sample or solvent may have a pH above 7.Buffer all aqueous solutions to a slightly acidic pH (e.g., pH 5-6) using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer). Avoid using strong bases for pH adjustment.
Complete Racemization: The sample shows a 50:50 mixture of enantiomers.Prolonged Exposure to Harsh Conditions: The sample may have been exposed to high temperatures or alkaline pH for an extended period.Minimize the duration of sample preparation steps. Process samples promptly and store them at low temperatures (-20°C or -80°C) if immediate analysis is not possible.
Inappropriate Solvent Choice: The solvent used may be promoting racemization.Use high-purity, aprotic solvents where possible. If aqueous solutions are necessary, ensure they are buffered to a stable, slightly acidic pH.
Inconsistent Racemization: The degree of racemization varies between samples.Inconsistent Sample Handling: Variations in temperature, pH, or processing time between samples.Standardize your sample preparation protocol. Ensure all samples are treated identically with respect to temperature, pH, and time.
Contaminated Solvents or Reagents: Solvents or reagents may be contaminated with acidic or basic impurities.Use high-purity, analytical grade solvents and reagents. Prepare fresh buffer solutions regularly.

Quantitative Data on Factors Affecting Racemization

Table 1: Effect of pH and Temperature on the Racemization Half-Life of Rosiglitazone (a Glitazone Drug with a Chiral Center)

pHTemperature (°C)Racemization Half-life (approx.)
3.53720 hours
7.4372 hours
3.54> 30 times longer than at 37°C

Data extrapolated from studies on glitazone drugs, which also possess a chiral center susceptible to racemization under similar conditions as flavanones.[1]

Experimental Protocols

Protocol 1: Extraction of Homoeriodictyol from Plant Material with Minimized Racemization
  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable vessel.

    • Add methanol or ethanol at a solvent-to-sample ratio of 10:1 (v/w).

    • Perform the extraction using ultrasonication for 30 minutes, ensuring the temperature of the water bath does not exceed 30-35°C.

    • Alternatively, use maceration at room temperature for 24 hours, protected from light.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm filter to remove particulate matter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature set to a maximum of 40°C.

  • Reconstitution and Storage:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis) to a known concentration.

    • If not for immediate analysis, store the reconstituted sample at -20°C or below.

Protocol 2: Chiral HPLC Analysis of Homoeriodictyol Enantiomers
  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Chiralpak® AD-H (amylose-based) or a similar column.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (to ensure consistency and prevent on-column racemization)

    • Detection Wavelength: 288 nm

    • Injection Volume: 10 µL

  • Sample Preparation for HPLC:

    • Dilute the reconstituted extract (from Protocol 1) with the mobile phase to a suitable concentration.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_extraction Extraction (T < 40°C) cluster_analysis Chiral HPLC Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation (T < 40°C) filtration->evaporation reconstitution Reconstitution evaporation->reconstitution sample_prep Sample Dilution & Filtration reconstitution->sample_prep Buffered to pH 5-6 hplc Chiral HPLC Separation sample_prep->hplc detection UV Detection (288 nm) hplc->detection data_analysis Data Analysis detection->data_analysis racemization_factors racemization Racemization of Homoeriodictyol high_temp High Temperature (> 40°C) high_temp->racemization alkaline_ph Alkaline pH (pH > 8) alkaline_ph->racemization prolonged_time Prolonged Processing Time prolonged_time->racemization protic_solvents Protic Solvents protic_solvents->racemization

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the interference of structurally related flavonoids during the quantification of homoeriodictyol (B191827).

Frequently Asked Questions (FAQs)

Q1: What are the major structurally related flavonoids that interfere with homoeriodictyol quantification?

A1: The most common interfering flavonoids are hesperetin (B1673127) and eriodictyol. Their structural similarity to homoeriodictyol can lead to co-elution in chromatographic methods, making accurate quantification challenging.

Q2: What is the key structural difference between homoeriodictyol, hesperetin, and eriodictyol?

A2: The primary difference lies in the substitution pattern on the B-ring of the flavanone (B1672756) structure.

  • Homoeriodictyol has a methoxy (B1213986) group (-OCH₃) at the 3'-position and a hydroxyl group (-OH) at the 4'-position.

  • Hesperetin has a hydroxyl group (-OH) at the 3'-position and a methoxy group (-OCH₃) at the 4'-position.

  • Eriodictyol has hydroxyl groups (-OH) at both the 3' and 4'-positions.[1][2]

Q3: Which analytical technique is most suitable for quantifying homoeriodictyol in the presence of these interferences?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. Its high resolving power and selectivity allow for the separation and specific detection of homoeriodictyol, even in complex matrices.[3][4]

Q4: How can I minimize matrix effects when analyzing homoeriodictyol in complex samples like plant extracts or biological fluids?

A4: Effective sample preparation is crucial. Techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components.[2][5] Additionally, using a stable isotope-labeled internal standard of homoeriodictyol can compensate for matrix-induced signal suppression or enhancement.

Q5: Are there specific HPLC/UPLC columns that are recommended for separating these flavonoid isomers?

A5: Reversed-phase C18 columns are commonly used and have shown good performance in separating flavonoid isomers.[6][7][8] The choice of column should be optimized based on the specific mobile phase and gradient conditions.

Troubleshooting Guides

Issue 1: Co-elution of Homoeriodictyol and Hesperetin

Symptoms:

  • A single, broad, or asymmetrical peak is observed where two distinct peaks for homoeriodictyol and hesperetin are expected.

  • Inconsistent quantitative results for homoeriodictyol.

Possible Causes:

  • Inadequate chromatographic separation due to suboptimal mobile phase composition or gradient.

  • Inappropriate column chemistry or dimensions.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Mobile Phase 1. Adjust Organic Modifier: Vary the ratio of acetonitrile (B52724) to water in the mobile phase. A lower percentage of the organic solvent can increase retention and improve separation. 2. Modify pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can alter the ionization state of the flavonoids and improve peak shape and resolution.[6][7]Increased resolution between the homoeriodictyol and hesperetin peaks.
Modify Gradient Elution 1. Decrease Gradient Slope: A shallower gradient at the beginning of the run can provide better separation of early-eluting compounds. 2. Introduce Isocratic Hold: An isocratic hold at a specific mobile phase composition where the two compounds start to separate can enhance resolution.Baseline separation of the two isomers.
Change Column 1. Select a Different C18 Column: C18 columns from different manufacturers can have different selectivities. 2. Consider a Different Stationary Phase: Phenyl-hexyl or biphenyl (B1667301) columns may offer different selectivity for aromatic compounds like flavonoids.Improved peak separation due to different stationary phase interactions.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks for homoeriodictyol are not symmetrical, leading to inaccurate integration and quantification.

Possible Causes:

  • Column overload.

  • Secondary interactions with the stationary phase.

  • Inappropriate injection solvent.

Solutions:

Solution Detailed Steps Expected Outcome
Reduce Sample Load 1. Dilute the Sample: Inject a more diluted sample to avoid overloading the column. 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.Symmetrical, Gaussian-shaped peaks.
Modify Mobile Phase 1. Adjust pH: Ensure the mobile phase pH is appropriate to maintain the flavonoids in a single ionic state. 2. Add an Ion-Pairing Agent: In some cases, a low concentration of an ion-pairing agent can reduce tailing.Improved peak symmetry.
Change Injection Solvent 1. Use a Weaker Solvent: Dissolve the sample in a solvent that is weaker than the initial mobile phase to prevent peak distortion. For reversed-phase chromatography, this means a solvent with a higher aqueous content.[9]Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of Homoeriodictyol

This protocol provides a general framework for the quantification of homoeriodictyol in plant extracts.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
  • Loading: Load 1 mL of the plant extract (dissolved in 10% methanol in water) onto the cartridge.
  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
  • Elution: Elute the flavonoids with 5 mL of methanol.
  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detection ESI in negative ion mode
MRM Transitions To be determined by infusing a standard of homoeriodictyol

3. Method Validation

  • Linearity: Prepare a calibration curve using at least five concentrations of a homoeriodictyol standard.
  • Accuracy and Precision: Determine by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
  • Matrix Effect: Evaluate by comparing the response of a standard in a clean solvent to the response of a standard spiked into a blank matrix extract.[3][5][10]

Data Presentation

Table 1: Structural Comparison of Homoeriodictyol and Interfering Flavonoids
Compound B-Ring Substitution (3'-position) B-Ring Substitution (4'-position) Molecular Weight
Homoeriodictyol Methoxy (-OCH₃)Hydroxyl (-OH)302.28 g/mol
Hesperetin Hydroxyl (-OH)Methoxy (-OCH₃)302.28 g/mol
Eriodictyol Hydroxyl (-OH)Hydroxyl (-OH)288.25 g/mol
Table 2: Example Chromatographic Parameters for Flavonoid Separation
Parameter Condition 1 (Enhanced Resolution) Condition 2 (Faster Analysis)
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Gradient 15-35% Acetonitrile over 20 min20-50% Acetonitrile over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Expected Elution Order Eriodictyol -> Homoeriodictyol -> HesperetinEriodictyol -> Homoeriodictyol -> Hesperetin

Note: The actual retention times will vary depending on the specific system and conditions.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plant_Material Plant Material Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Injection Injection Evaporation->Injection UPLC_Separation UPLC Separation (C18 Column) Injection->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for homoeriodictyol quantification.

Troubleshooting_Logic Start Poor Peak Resolution or Shape? Coelution Co-elution Suspected? Start->Coelution Yes Tailing Peak Tailing? Start->Tailing No Optimize_Gradient Optimize Gradient Coelution->Optimize_Gradient Yes Reduce_Load Reduce Sample Load Tailing->Reduce_Load Yes Change_Mobile_Phase Change Mobile Phase pH/Composition Optimize_Gradient->Change_Mobile_Phase Change_Column Change Column Change_Mobile_Phase->Change_Column Good_Peak Acceptable Peak Shape/Resolution Change_Column->Good_Peak Check_Solvent Check Injection Solvent Reduce_Load->Check_Solvent Check_Solvent->Good_Peak

Caption: Troubleshooting logic for chromatographic issues.

References

Selecting the optimal internal standard for LC-MS/MS analysis of homoeriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Topic: Selecting and Validating an Internal Standard for Homoeriodictyol (B191827)

This guide addresses common questions regarding the selection of an optimal internal standard (IS) for the quantitative analysis of homoeriodictyol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

1. What are the key characteristics of an ideal internal standard for LC-MS/MS analysis?

An internal standard is a compound added in a constant amount to all samples, calibrators, and quality controls to correct for variability during analysis. The ideal IS should mimic the analyte (homoeriodictyol) as closely as possible throughout the entire analytical process, including sample extraction, chromatography, and ionization.

Key characteristics include:

  • Structural and Physicochemical Similarity : The IS should have a chemical structure and properties very similar to homoeriodictyol to ensure comparable behavior during sample preparation and ionization.

  • Co-elution without Overlap : It should elute very close to the analyte chromatographically to compensate for matrix effects that can vary with retention time, but it must be sufficiently resolved to prevent mass spectrometric cross-talk.

  • Similar Ionization Response : The IS should ionize with similar efficiency to the analyte in the mass spectrometer source to effectively correct for fluctuations and matrix-induced suppression or enhancement.

  • Absence from Sample Matrix : The chosen IS must not be naturally present in the samples being analyzed.

  • High Purity : The internal standard must be of high purity to avoid interference with the analyte quantification. The presence of unlabeled analyte as an impurity in the IS can compromise results.

  • Stability : The IS must be stable in solution and throughout the entire sample preparation and analytical process.

The "gold standard" for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., homoeriodictyol-d3 or ¹³C-homoeriodictyol). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability. If a SIL-IS is not commercially available or is prohibitively expensive, a structural analog is the next best choice.

2. Which compounds are recommended as internal standards for homoeriodictyol analysis?

Homoeriodictyol is a flavanone (B1672756) with the IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one. The optimal internal standard would be a stable isotope-labeled version; however, these are often not commercially available and may require custom synthesis. Therefore, structurally similar flavanones are commonly used as alternatives.

Below is a table comparing potential internal standard candidates.

Internal Standard CandidateStructural Similarity to HomoeriodictyolRationale for SelectionPotential Drawbacks
Homoeriodictyol-d₃ (or other SIL version)Identical (Isotopologue)The ideal choice. Exhibits nearly identical extraction recovery, chromatographic retention, and ionization response.Not readily commercially available; custom synthesis is complex and costly.
Hesperetin High (Isomer)Hesperetin is an isomer of homoeriodictyol, sharing the same molecular formula (C₁₆H₁₄O₆) and weight (302.28 g/mol ). It has a methoxy (B1213986) group and hydroxyl groups, providing very similar physicochemical properties.As an isomer, it must be chromatographically separated from homoeriodictyol to prevent isobaric interference.
Eriodictyol High (Structural Precursor)Eriodictyol is the direct biosynthetic precursor to homoeriodictyol, differing only by the absence of a methyl group on the 3'-hydroxyl. This makes its polarity and structure very similar.May be present in the same biological samples as homoeriodictyol, which would disqualify it as an IS. Its presence must be checked in blank matrix.
Naringenin Moderate (Same Flavanone Core)Shares the same core flavanone structure but lacks the methoxy and one hydroxyl group on the B-ring. It is a commonly used IS for flavonoid analysis and is widely available.Differences in polarity due to fewer functional groups may lead to shifts in retention time and slightly different responses to matrix effects.

Diagram: Structural Relationship of Homoeriodictyol and a Potential Analog IS

cluster_Analyte Analyte cluster_IS Potential Internal Standard (Analog) Analyte Homoeriodictyol (C16H14O6) 3'-methoxy, 4'-hydroxy IS_Analog Hesperetin (C16H14O6) 4'-methoxy, 3'-hydroxy Analyte->IS_Analog Isomer (Same core structure, functional group position differs)

Caption: Logical relationship between homoeriodictyol and hesperetin.

3. What is a typical experimental protocol for validating an internal standard?

Once a candidate IS is selected, a validation process is crucial to ensure it performs adequately for the specific method and matrix. The following protocol outlines the key steps.

Objective: To verify that the chosen internal standard (e.g., Hesperetin) provides reliable and reproducible quantification for homoeriodictyol.

Methodology:

  • Stock Solution Preparation :

    • Prepare individual stock solutions of homoeriodictyol and the candidate IS in a suitable organic solvent (e.g., methanol, DMSO).

    • Create a working solution of the IS at a fixed concentration that will be added to all samples. The final concentration should yield a strong, stable signal in the mass spectrometer.

  • LC-MS/MS Method Optimization :

    • Individually infuse the analyte and IS into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion pairs for Multiple Reaction Monitoring (MRM), collision energy, declustering potential).

    • Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention for both compounds. Ensure the analyte and IS are chromatographically resolved from each other and from any matrix interferences.

  • Interference and Crosstalk Assessment :

    • Blank Matrix Analysis : Analyze at least six different lots of blank biological matrix (the same type as your study samples) without any added analyte or IS. Check for any endogenous peaks at the retention times of homoeriodictyol or the IS.

    • Crosstalk Check :

      • Analyze a sample containing only a high concentration of the IS. Monitor the MRM transition for homoeriodictyol to ensure no signal is detected.

      • Analyze a sample containing only a high concentration of homoeriodictyol (at the upper limit of quantification). Monitor the MRM transition for the IS to ensure no signal is detected.

  • Matrix Effect Evaluation :

    • Prepare two sets of samples:

      • Set A (Neat Solution) : Spike the IS into a clean solvent.

      • Set B (Post-Extraction Spike) : Extract multiple sources of blank matrix, then spike the IS into the extracted supernatant.

    • Inject both sets and compare the peak area of the IS. The IS peak areas in Set B should be consistent across different matrix lots, and the coefficient of variation (%CV) should be within an acceptable limit (typically <15%). This confirms the IS response is not significantly or variably affected by the matrix.

  • Internal Standard Response Consistency :

    • Prepare a full calibration curve and quality control (QC) samples by spiking both homoeriodictyol and the fixed concentration of the IS into the blank matrix.

    • Analyze the batch. The absolute peak area of the IS should be consistent across all calibrators, QCs, and unknown samples. A common acceptance criterion is that the IS response in any given sample should be within 50% to 150% of the average IS response from the calibration standards.

Diagram: Internal Standard Selection and Validation Workflow

start Start: Define IS Criteria search Search for Candidates (SIL-IS or Analogs) start->search check_avail Check Commercial Availability & Purity search->check_avail select Select Primary Candidate check_avail->select validate Begin Experimental Validation select->validate step1 Interference & Crosstalk Check (Blank Matrix) validate->step1 step2 Matrix Effect Evaluation (Post-Spike) step1->step2 step3 IS Response Consistency (Across Calibration Curve) step2->step3 decision IS Performance Acceptable? step3->decision finish Implement IS in Validated Method decision->finish Yes reselect Return to Candidate Search decision->reselect No reselect->check_avail

Caption: Workflow for selecting and validating an LC-MS/MS internal standard.

Technical Support Center: Optimizing Homoeriodictyol Recovery from Serum and Plasma via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of homoeriodictyol (B191827). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the recovery of homoeriodictyol during solid-phase extraction (SPE) from serum or plasma.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of solid-phase extraction (SPE) sorbent for homoeriodictyol?

A1: For flavanones like homoeriodictyol, a reversed-phase sorbent is commonly recommended. C18 is a widely used and effective choice for the extraction of homoeriodictyol from biological matrices such as serum and plasma.[1] While C18 is a good starting point, other sorbents like hydrophilic-lipophilic balanced (HLB) polymers may also provide high recovery rates for flavonoids and are worth considering if C18 performance is suboptimal.

Q2: Why is the pH of the sample important during SPE, and what is the optimal pH for homoeriodictyol extraction?

A2: The pH of the sample is critical for maximizing the retention of ionizable compounds like homoeriodictyol on a reversed-phase sorbent. To ensure optimal retention, the pH of the sample should be adjusted to suppress the ionization of the analyte. For acidic compounds, this means adjusting the pH to be at least 2 units below their pKa. For homoeriodictyol, acidifying the sample with a small amount of an acid like formic acid (e.g., to a final concentration of 0.1%) is recommended to neutralize the phenolic hydroxyl groups, thereby increasing its hydrophobicity and retention on the C18 sorbent.[1]

Q3: Can homoeriodictyol degrade during sample preparation, and how can this be prevented?

A3: Yes, flavonoids like homoeriodictyol can be susceptible to degradation under certain conditions. Factors that can contribute to degradation include exposure to non-optimal temperatures, extreme pH, and light. To minimize degradation, it is advisable to keep samples on ice during processing and to minimize the time between extraction and analysis.[1] If immediate analysis is not possible, storing samples at -80°C is recommended for long-term stability. Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.

Q4: Should I be concerned about metabolites of homoeriodictyol in serum or plasma samples?

A4: Yes, like many flavonoids, homoeriodictyol can undergo phase II metabolism in the body, leading to the formation of glucuronide and sulfate (B86663) conjugates. These conjugates are more polar than the parent compound. If the goal of your analysis is to measure total homoeriodictyol (both the parent compound and its conjugated metabolites), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary prior to SPE. This step will cleave the glucuronide and sulfate groups, converting the metabolites back to the parent homoeriodictyol form for quantification.

Q5: What is a suitable internal standard for the quantification of homoeriodictyol?

A5: The ideal internal standard is a stable isotope-labeled version of homoeriodictyol (e.g., homoeriodictyol-d3). However, if this is not commercially available, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. For the analysis of a homoeriodictyol glycoside in rat plasma, vanillin (B372448) has been used as an internal standard. The choice of internal standard should be carefully validated to ensure it accurately reflects the behavior of homoeriodictyol throughout the analytical process.

Troubleshooting Guide: Low Recovery of Homoeriodictyol

This guide addresses the common issue of low recovery during the solid-phase extraction of homoeriodictyol and provides a systematic approach to troubleshooting.

Problem: Low or inconsistent recovery of homoeriodictyol.

To effectively troubleshoot, it is crucial to determine at which step the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).

Step 1: Analyze the Flow-Through (Load Step)

  • Observation: Homoeriodictyol is detected in the fraction that passes through the cartridge during sample loading.

  • Potential Causes & Solutions:

    • Inappropriate Sample pH: The pH of the sample may not be optimal for retention.

      • Solution: Ensure the sample is acidified (e.g., with 0.1% formic acid) to a pH well below the pKa of homoeriodictyol's phenolic groups to ensure it is in a neutral, more hydrophobic state.

    • Incorrect Sorbent Choice: The selected sorbent may not have sufficient affinity for homoeriodictyol.

      • Solution: While C18 is a good starting point, consider testing other reversed-phase sorbents like C8 or polymeric sorbents (e.g., HLB) which may offer different selectivity and retention characteristics.

    • Sorbent Overload: The amount of analyte or other matrix components in the sample exceeds the binding capacity of the SPE cartridge.

      • Solution: Reduce the sample volume loaded onto the cartridge or use a cartridge with a larger sorbent bed mass.

    • Sample Solvent Too Strong: The solvent in which the sample is dissolved is too non-polar, preventing the analyte from binding to the sorbent.

      • Solution: Dilute the sample with a weaker, more aqueous solvent before loading.

    • Flow Rate Too High: The sample is passing through the cartridge too quickly for effective retention.

      • Solution: Reduce the flow rate during sample loading to approximately 1 drop per second to allow for sufficient interaction between the analyte and the sorbent.[1]

Step 2: Analyze the Wash Fraction(s)

  • Observation: Homoeriodictyol is detected in the wash solvent.

  • Potential Causes & Solutions:

    • Wash Solvent is Too Strong: The wash solvent is too non-polar and is prematurely eluting the analyte from the sorbent.

      • Solution: Decrease the percentage of organic solvent in the wash solution. A weak wash, such as 5% methanol (B129727) in water, is typically sufficient to remove polar interferences without affecting the recovery of homoeriodictyol.[1]

    • Incorrect pH of Wash Solvent: A change in pH during the wash step can cause the analyte to ionize and elute.

      • Solution: Maintain the same acidic pH in the wash solvent as in the sample loading step.

Step 3: Analyte Not Detected in Load, Wash, or Elution Fractions

  • Observation: Homoeriodictyol is not found in any of the collected fractions, or the amount recovered in the elution fraction is very low.

  • Potential Causes & Solutions:

    • Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between homoeriodictyol and the sorbent.

      • Solution: Increase the strength of the elution solvent. Use a higher percentage of organic solvent (e.g., 100% methanol or acetonitrile).[1] You can also try a different organic solvent, as methanol and acetonitrile (B52724) can have different elution strengths and selectivities.

    • Insufficient Elution Volume: The volume of the elution solvent is not sufficient to completely elute the analyte from the cartridge.

      • Solution: Increase the volume of the elution solvent or perform a second elution and combine the eluates.

    • Irreversible Binding: The analyte is too strongly bound to the sorbent.

      • Solution: Consider using a less retentive sorbent (e.g., C8 instead of C18). Adjusting the pH of the elution solvent to be more basic could potentially increase the polarity of homoeriodictyol and facilitate its elution, but this should be done with caution to avoid analyte degradation.

Data Presentation: SPE Parameter Optimization

While specific quantitative data for homoeriodictyol recovery under varying SPE conditions is limited in the literature, the following tables provide a general guide for optimization based on typical flavonoid behavior and established SPE principles.

Table 1: Comparison of SPE Sorbents

Sorbent TypePrinciple of RetentionTypical Recovery for FlavonoidsComments
C18 (Octadecyl) Reversed-Phase (Hydrophobic)Good to ExcellentMost commonly used for flavonoids. Good starting point for method development.
HLB (Hydrophilic-Lipophilic Balanced) Reversed-Phase (Polymeric)Good to ExcellentCan offer higher retention for a broader range of compounds, including more polar metabolites.
MCX (Mixed-Mode Cation Exchange) Reversed-Phase & Cation ExchangeVariableCan be useful if homoeriodictyol is protonated and requires additional retention mechanism.

Table 2: Influence of Wash Solvent Composition on Recovery

Wash Solvent (% Methanol in Water)Expected Impact on Homoeriodictyol RecoveryExpected Impact on Sample Cleanliness
0% (Water) HighMinimal removal of interferences.
5% HighGood removal of polar interferences.[1]
10% Potentially slightly lowerImproved removal of less polar interferences.
>20% Significant decreaseRisk of premature elution of the analyte.

Table 3: Comparison of Elution Solvents

Elution SolventElution StrengthComments
Methanol StrongCommonly used and effective for eluting flavonoids from reversed-phase sorbents.
Acetonitrile Generally stronger than methanol in reversed-phaseCan provide sharper peaks in some chromatographic systems and may offer different selectivity for elution.
Methanol with 0.1% Formic Acid StrongThe addition of acid can help to maintain the analyte in a single ionic form and improve peak shape in subsequent LC analysis.
Acetonitrile with 0.1% Formic Acid StrongerSimilar benefits to acidified methanol, with potentially higher elution strength.

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) of Homoeriodictyol from Serum/Plasma

This protocol provides a general guideline for the extraction of homoeriodictyol using a C18 reversed-phase SPE cartridge. Optimization may be required for specific applications.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) working solution

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of serum or plasma, add 20 µL of the internal standard working solution and briefly vortex.

    • Add 600 µL of 0.1% formic acid in water to precipitate proteins and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the pre-treated serum/plasma supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 drop per second).[1]

  • Washing:

    • Wash the cartridges with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.

  • Elution:

    • Elute the retained homoeriodictyol and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_post Post-Extraction start Serum/Plasma Sample add_is Add Internal Standard start->add_is protein_ppt Protein Precipitation (0.1% Formic Acid) add_is->protein_ppt centrifuge Centrifuge protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition (Methanol) equilibrate Equilibrate (0.1% Formic Acid in Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol in Water with 0.1% Formic Acid) load->wash elute Elute (Methanol or Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of homoeriodictyol from serum or plasma.

Troubleshooting_Low_Recovery cluster_fractions Analyze Fractions cluster_solutions_load Solutions for Load Loss cluster_solutions_wash Solutions for Wash Loss cluster_solutions_elution Solutions for Elution Failure start Low Homoeriodictyol Recovery load_fraction Analyte in Load Fraction? start->load_fraction wash_fraction Analyte in Wash Fraction? load_fraction->wash_fraction No solution_ph Adjust Sample pH load_fraction->solution_ph Yes solution_sorbent Change Sorbent load_fraction->solution_sorbent Yes solution_overload Reduce Sample Load load_fraction->solution_overload Yes solution_flowrate Decrease Flow Rate load_fraction->solution_flowrate Yes elution_fraction Analyte not in Elution Fraction? wash_fraction->elution_fraction No solution_wash_strength Decrease Wash Solvent Strength wash_fraction->solution_wash_strength Yes solution_wash_ph Maintain Wash Solvent pH wash_fraction->solution_wash_ph Yes solution_elution_strength Increase Elution Solvent Strength elution_fraction->solution_elution_strength Yes solution_elution_volume Increase Elution Volume elution_fraction->solution_elution_volume Yes solution_binding Consider Weaker Sorbent elution_fraction->solution_binding Yes

Caption: Troubleshooting decision tree for low homoeriodictyol recovery in SPE.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potency of Homoeriodictyol versus Eriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of two structurally related flavanones: homoeriodictyol (B191827) and eriodictyol (B191197). While both compounds, found in plants such as Eriodictyon californicum (Yerba Santa), are recognized for their biological activities, this report focuses on their comparative antioxidant potency, drawing upon available experimental data.[1][2][3] This analysis is intended to inform research and development efforts in the fields of pharmacology and drug discovery.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant data for both homoeriodictyol and eriodictyol are limited in the currently available scientific literature. However, data from individual studies on eriodictyol provide a benchmark for its antioxidant capacity. The following table summarizes the available quantitative data for eriodictyol in various antioxidant assays. A corresponding entry for homoeriodictyol remains largely uncharacterized in publicly accessible research, representing a significant data gap.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (TEAC)ORAC AssayCellular Antioxidant Activity (CAA)
Eriodictyol ~19.9 µMData not availableData not availableDemonstrates activity[1]
Homoeriodictyol Data not availableData not availableData not availableDemonstrates activity[4]

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity. CAA: Cellular Antioxidant Activity.

Mechanistic Insights: The Nrf2 Signaling Pathway

Both homoeriodictyol and eriodictyol have been shown to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes and proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.

While both flavonoids are known to activate this protective pathway, a direct comparative study quantifying the differential effects of homoeriodictyol and eriodictyol on Nrf2 activation and downstream gene expression is not yet available.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative Stress->Keap1_Nrf2 induces dissociation Flavonoids Homoeriodictyol / Eriodictyol Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases ARE ARE Nrf2_active->ARE binds to Nrf2_active->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2 Signaling Pathway Activation by Flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to support the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (homoeriodictyol or eriodictyol) and a reference antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compounds and the reference standard.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and the reference standard to separate wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds (homoeriodictyol and eriodictyol) and a reference standard (e.g., Trolox).

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Prepare dilutions of the test compounds (homoeriodictyol and eriodictyol) and a reference standard (Trolox).

  • In a 96-well black microplate, add the fluorescent probe solution, followed by the test compound or standard.

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.

  • The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) and comparing it to the AUC of the Trolox standard.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample Prepare Test Compounds (Homoeriodictyol, Eriodictyol) & Standard (e.g., Trolox) Mix Mix Test Compounds/Standard with Assay Reagent Sample->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or ORAC reagents) Reagent->Mix Incubate Incubate under Specific Conditions (Time, Temperature, Light) Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate Determine Determine IC50 or TEAC/ORAC Value Calculate->Determine

General Workflow for In Vitro Antioxidant Assays.

Conclusion and Future Directions

Eriodictyol has demonstrated notable antioxidant activity in various in vitro assays and through the activation of the cytoprotective Nrf2 signaling pathway. While homoeriodictyol is structurally similar and is also implicated in activating the Nrf2 pathway, a significant gap exists in the scientific literature regarding its quantitative antioxidant potency. The majority of research on homoeriodictyol has focused on its taste-modifying properties.[3]

To provide a conclusive comparative analysis, further experimental studies are required to directly evaluate the antioxidant capacity of homoeriodictyol using standardized assays such as DPPH, ABTS, and ORAC. Such studies would enable a direct comparison with eriodictyol and provide valuable insights for researchers and drug development professionals seeking to harness the therapeutic potential of these natural flavonoids.

References

Validating the bitter-masking efficacy of homoeriodictyol using a trained sensory panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the challenge of masking bitterness in active pharmaceutical ingredients (APIs) and functional foods is a critical hurdle in product formulation and patient compliance. Homoeriodictyol (B191827), a naturally occurring flavanone, has emerged as a promising agent for mitigating bitterness. This guide provides an objective comparison of homoeriodictyol's performance against other alternatives, supported by experimental data from trained sensory panels.

Homoeriodictyol, and particularly its sodium salt, has demonstrated significant efficacy in reducing the bitterness of a wide range of compounds, including caffeine (B1668208), quinine (B1679958), and various pharmaceuticals.[1] Sensory studies have reported bitterness reductions ranging from 10% to 40% across different chemical classes of bitter molecules.[1][2] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used to validate them, and visualize the underlying biological pathways and experimental workflows.

Comparative Efficacy of Bitter-Masking Agents

To objectively assess the performance of homoeriodictyol, its bitter-masking capabilities are compared with other known agents. The following tables summarize quantitative data from sensory panel studies, focusing on the reduction of bitterness in caffeine solutions, a common model for bitter compounds.

Table 1: Bitter-Masking Efficacy of Homoeriodictyol Against Caffeine

Bitter CompoundConcentration of Bitter CompoundHomoeriodictyol ConcentrationReported Bitterness ReductionSensory Panel Scale
Caffeine500 ppm100 ppm40-50%1-10 rating scale
Caffeine2.6 mM0.3 mM43%Not specified

Data compiled from multiple studies. Note that experimental conditions and sensory panel training may vary between studies.

Table 2: Comparative Bitterness of Rebaudioside A (a sweetening and masking agent) against Sucrose

SweetenerConcentrationIn-Mouth Bitterness Intensity (15-cm line scale)
Sucrose14% (w/v)~2
Rebaudioside A0.1% (w/v)~4

This table provides context for the inherent bitterness of a common sweetening agent that also possesses some bitter-masking properties. A lower score indicates less bitterness.

Experimental Protocols

The validation of any bitter-masking agent's efficacy relies on rigorously controlled sensory panel evaluations. Below are detailed methodologies for training a sensory panel and for conducting a bitter-masking experiment.

Sensory Panel Training Protocol

Objective: To train a panel of assessors to reliably and consistently identify and quantify the intensity of bitterness.

Panelist Selection:

  • Recruit 15-30 healthy, non-smoking volunteers.

  • Screen for taste and smell acuity, and ability to discriminate between the five basic tastes (sweet, sour, salty, bitter, umami).

Training Sessions:

  • Introduction to Sensory Analysis: Familiarize panelists with the "sip and spit" method and the rating scales to be used (e.g., a 0-10 structured scale or a 15-cm unstructured line scale).[3][4]

  • Reference Compound Training:

    • Present panelists with reference solutions of bitter compounds at known concentrations, such as caffeine (500 ppm) and quinine hydrochloride (5 ppm), to serve as anchors for bitterness intensity.[4][5]

    • Conduct multiple training sessions where panelists rate the bitterness intensity of these reference standards until their ratings are consistent and reproducible.

  • Attribute Familiarization: Discuss and define the specific sensory attributes to be evaluated to ensure the panel has a common vocabulary.

Bitter-Masking Evaluation Protocol

Objective: To quantify the reduction in bitterness of a target compound by a masking agent.

Materials:

  • Solutions of the bitter compound (e.g., 500 ppm caffeine in purified water).

  • Solutions of the bitter compound with varying concentrations of the masking agent (e.g., homoeriodictyol at 25, 50, and 100 ppm).

  • Control solution (purified water).

  • Unsalted crackers and purified water for palate cleansing between samples.

Procedure:

  • Sample Presentation: Present the coded samples to the trained panelists in a randomized and blinded order.

  • Evaluation:

    • Panelists will rinse their mouths with purified water.

    • They will then take a specific volume of the sample into their mouths, hold it for a defined period (e.g., 10 seconds), and then expectorate ("sip and spit" method).[5]

    • Panelists will then rate the perceived bitterness intensity on the chosen scale.

  • Palate Cleansing: Between each sample, panelists will cleanse their palates with unsalted crackers and water and wait for a predetermined time (e.g., 2 minutes) to prevent sensory fatigue.

  • Data Collection: Record the bitterness intensity ratings for each sample from all panelists. The data is then statistically analyzed to determine the significance of any reduction in bitterness.

Visualizing the Science

To better understand the biological and experimental processes involved, the following diagrams have been generated.

Bitter_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Bitter Compound Bitter Compound TAS2R TAS2R (Bitter Receptor) Bitter Compound->TAS2R G-protein G-protein (Gustducin) TAS2R->G-protein activates PLCβ2 PLCβ2 G-protein->PLCβ2 activates IP3 IP3 PLCβ2->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to Ca2+ Ca²⁺ ER->Ca2+ releases TRPM5 TRPM5 Channel Ca2+->TRPM5 opens Depolarization Depolarization TRPM5->Depolarization leads to Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release triggers Nerve Signal Nerve Signal Neurotransmitter Release->Nerve Signal sends

Caption: Bitter Taste Signaling Pathway.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Screening Panelist Screening & Selection Panel_Training Panel Training with Reference Compounds Panelist_Screening->Panel_Training Sample_Preparation Sample Preparation (Bitterant +/- Masking Agent) Panel_Training->Sample_Preparation Randomized_Blinded_Presentation Randomized & Blinded Sample Presentation Sample_Preparation->Randomized_Blinded_Presentation Sip_Spit_Protocol Sip and Spit Evaluation Randomized_Blinded_Presentation->Sip_Spit_Protocol Bitterness_Rating Bitterness Intensity Rating Sip_Spit_Protocol->Bitterness_Rating Palate_Cleansing Palate Cleansing Bitterness_Rating->Palate_Cleansing Data_Collection Data Collection Bitterness_Rating->Data_Collection Palate_Cleansing->Sip_Spit_Protocol Next Sample Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Sensory Panel Evaluation Workflow.

Comparison_Logic Goal Validate Bitter-Masking Efficacy of Homoeriodictyol Homoeriodictyol Homoeriodictyol Goal->Homoeriodictyol Alternative Alternative Masking Agent (e.g., Rebaudioside A) Goal->Alternative Control Control (Bitterant Alone) Goal->Control Sensory_Panel Trained Sensory Panel Homoeriodictyol->Sensory_Panel Alternative->Sensory_Panel Control->Sensory_Panel Bitterness_Score_H Bitterness Score (Homoeriodictyol) Sensory_Panel->Bitterness_Score_H Bitterness_Score_A Bitterness Score (Alternative) Sensory_Panel->Bitterness_Score_A Bitterness_Score_C Bitterness Score (Control) Sensory_Panel->Bitterness_Score_C Comparison Comparative Analysis Bitterness_Score_H->Comparison Bitterness_Score_A->Comparison Bitterness_Score_C->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Logic of Comparison.

References

Cross-validation of homoeriodictyol quantification methods between different analytical platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of analytical methods for homoeriodictyol (B191827), a flavonoid with significant therapeutic potential, across three common analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This publication offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Homoeriodictyol, a flavanone (B1672756) found in various plants such as Yerba Santa (Eriodictyon glutinosum), has garnered interest for its potential pharmacological activities.[1] As research into its therapeutic applications progresses, the need for robust and reliable quantification methods becomes increasingly critical. The choice of analytical platform can significantly impact the sensitivity, selectivity, and accuracy of these measurements. This guide presents a comparative analysis of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of homoeriodictyol, summarizing their performance metrics and providing detailed experimental protocols.

Comparative Analysis of Quantitative Performance

The performance of each analytical platform was evaluated based on key validation parameters, including linearity, limit of quantitation (LOQ), accuracy, and precision. The data, synthesized from various studies, is summarized in the table below to facilitate a direct comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linear Range 0.5 - 100.0 µg/mL (in rat serum)[1]0.5 - 100.0 µg/mL (in rat serum)[2]Not explicitly reported for homoeriodictyol, but typically in the ng/mL to µg/mL range for flavonoids.
Limit of Quantitation (LOQ) 0.5 µg/mL (in rat serum)[1][2]Typically in the low ng/mL to pg/mL range.[3]Generally in the low ng/mL range.
Accuracy (% Bias) < 15% (within 6% at LOQ)[1]Typically within ±15%Typically within ±15%
Precision (% CV) < 15% (within 12% at LOQ)[1]Generally < 15%Generally < 15%
Selectivity Moderate; susceptible to co-eluting interferences.High; based on specific precursor-to-product ion transitions.[2]High; based on characteristic mass fragmentation patterns.[4]
Sample Throughput ModerateHighLow to Moderate (requires derivatization)

Key Observations:

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the most suitable method for analyzing samples with low concentrations of homoeriodictyol or complex matrices.[2]

  • HPLC-UV offers a cost-effective and robust alternative for routine analysis, particularly when sample concentrations are relatively high and the matrix is less complex.[1]

  • GC-MS can be a viable option, especially for volatile derivatives of homoeriodictyol. However, the requirement for derivatization can add complexity to the sample preparation process.[4]

Experimental Workflow and Methodologies

The general workflow for the quantification of homoeriodictyol involves sample preparation, chromatographic separation, and detection. The specific protocols vary depending on the chosen analytical platform.

Homoeriodictyol Quantification Workflow General Workflow for Homoeriodictyol Quantification cluster_prep Sample Preparation cluster_data Data Processing Sample Biological or Plant Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for homoeriodictyol quantification.

Detailed Experimental Protocols

HPLC-UV Method

This method is adapted from a validated procedure for the stereospecific analysis of homoeriodictyol.[1]

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard.

    • Perform liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-RH

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 288 nm

LC-MS/MS Method

The following is a typical protocol for the sensitive quantification of homoeriodictyol in biological matrices.[2]

  • Sample Preparation:

    • Protein precipitation of the serum sample with acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant directly or after dilution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for homoeriodictyol and the internal standard should be optimized.

GC-MS Method

While a specific validated method for homoeriodictyol was not found, a general procedure for flavonoid analysis by GC-MS is outlined below, which would require optimization for homoeriodictyol.[4]

  • Sample Preparation and Derivatization:

    • Extract homoeriodictyol from the sample matrix.

    • Evaporate the extract to dryness.

    • Perform derivatization to increase volatility, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan to identify characteristic fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.

Signaling Pathway of Homoeriodictyol's Potential Action

Homoeriodictyol is known to interact with taste receptors, particularly the T2R bitter taste receptors. Its ability to modulate these receptors is linked to its potential as a bitterness blocker. The diagram below illustrates a simplified signaling pathway initiated by the activation of a T2R receptor.

T2R Signaling Pathway Simplified T2R Bitter Taste Receptor Signaling Pathway Homoeriodictyol Homoeriodictyol T2R T2R Receptor Homoeriodictyol->T2R (Modulates) G_Protein G-Protein (Gustducin) T2R->G_Protein Activates PLCb2 Phospholipase C β2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter

Caption: T2R bitter taste receptor signaling pathway.

References

Independent laboratory validation of the anti-inflammatory activity of homoeriodictyol

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Laboratory Validation of the Anti-inflammatory Activity of Homoeriodictyol (B191827): A Comparative Guide

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. Homoeriodictyol is a flavonoid that has been recognized for its antioxidant, anti-inflammatory, and antitumor properties.[1] Abundant in certain plants, it has demonstrated the ability to activate the Nrf2 pathway, a key player in cellular defense against oxidative stress.[1] This guide provides an independent validation of the anti-inflammatory activity of homoeriodictyol, comparing its performance with two other well-researched flavonoids, Luteolin (B72000) and Quercetin (B1663063). The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of homoeriodictyol and related flavonoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. Homoeriodictyol, along with its close structural relative eriodictyol (B191197), has been shown to inhibit these pathways.

Eriodictyol, for instance, suppresses the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38, ERK, and JNK.[2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4][5] The mechanism often involves the activation of the Nrf2/HO-1 antioxidant pathway, which helps to mitigate oxidative stress that can drive inflammation.[3][4][6]

Luteolin and Quercetin share similar mechanisms, targeting NF-κB, MAPK, and other pathways like STAT3 to exert their anti-inflammatory effects.[7][8]

G Figure 1. Simplified Signaling Pathway of Flavanoid Anti-inflammatory Action cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_pathway->AP1 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates Nrf2_pathway Nrf2 Pathway Homoeriodictyol Homoeriodictyol Homoeriodictyol->MAPK_pathway Homoeriodictyol->IKK Homoeriodictyol->Nrf2_pathway Luteolin Luteolin Luteolin->MAPK_pathway Luteolin->IKK Quercetin Quercetin Quercetin->MAPK_pathway Quercetin->IKK Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_genes activates transcription AP1->Pro_inflammatory_genes activates transcription

Caption: Figure 1. Simplified Signaling Pathway of Flavanoid Anti-inflammatory Action

Comparative Data on Anti-inflammatory Activity

The following table summarizes quantitative data from independent studies, comparing the anti-inflammatory efficacy of homoeriodictyol, luteolin, and quercetin.

CompoundAssayModel SystemConcentration/DoseResultReference
Homoeriodictyol Acetic acid-induced writhingMice200 µg/kg52.4% inhibition of nociceptive behavior[1]
Eriodictyol COX-2 Protein ExpressionLPS-stimulated RAW264.7 cells25 µM39.6% inhibition[2]
Eriodictyol iNOS mRNA ExpressionLPS-stimulated RAW264.7 cells25 µM86.9% suppression[2]
Eriodictyol IL-6 mRNA ExpressionLPS-stimulated RAW264.7 cells25 µM63.1% suppression[2]
Luteolin TNF-α ProductionLPS-stimulated macrophagesIC50 = 5.2 µM50% inhibition at 5.2 µM[9]
Eriodictyol TNF-α ProductionLPS-stimulated macrophagesIC50 = 7.8 µM50% inhibition at 7.8 µM[9]
Quercetin TNF-α, IL-1β, IL-6 ExpressionHypertriglyceridemia-induced acute pancreatitisNot specifiedSignificant reduction[7]
Quercetin COX-2, NF-κB, MAPKVariousNot specifiedInhibition of activation/expression[7]
Tamarixetin Inhibition of COX-1 and 12-LOXHuman plateletsNot specifiedSuperior to Quercetin[10]

*Data for Eriodictyol, a structurally similar flavanone, is included for reference due to limited direct quantitative data on Homoeriodictyol's molecular anti-inflammatory action.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below is a representative protocol for an in-vitro anti-inflammatory assay.

Assay: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

1. Cell Culture:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of homoeriodictyol, luteolin, and quercetin are prepared in DMSO.

  • Prior to stimulation, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Cells are pre-treated with the compounds for 1-2 hours. A vehicle control (DMSO) is included.

3. Inflammatory Stimulation:

  • Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the negative control wells.

4. Incubation:

  • Cells are incubated for 24 hours to allow for the production of NO and cytokines.

5. Measurement of Nitric Oxide (NO):

  • NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess Reagent System.

  • 100 µL of cell supernatant is mixed with 100 µL of Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine nitrite concentrations.

6. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

  • The concentration of cytokines in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Absorbance is read at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.

7. Data Analysis:

  • The percentage inhibition of NO or cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against the log of the compound concentration.

G Figure 2. Experimental Workflow for In-Vitro Anti-inflammatory Assay start Start cell_culture Seed Macrophage Cells (e.g., RAW 264.7) start->cell_culture adhesion Allow Cells to Adhere (Overnight Incubation) cell_culture->adhesion pretreatment Pre-treat with Test Compounds (Homoeriodictyol, Luteolin, Quercetin) and Vehicle Control adhesion->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Culture Supernatant incubation->supernatant_collection analysis Perform Assays supernatant_collection->analysis griess_assay Griess Assay for Nitric Oxide (NO) analysis->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) analysis->elisa data_analysis Data Analysis (Calculate % Inhibition, IC50) griess_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: Figure 2. Experimental Workflow for In-Vitro Anti-inflammatory Assay

Conclusion

The available evidence indicates that homoeriodictyol possesses significant anti-inflammatory properties.[1] Its activity is comparable to other well-established anti-inflammatory flavonoids like luteolin and quercetin. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. While direct quantitative comparisons are limited, data from the closely related compound eriodictyol suggests a potent inhibitory effect on inflammatory gene and protein expression.[2][9] Luteolin appears to have a slightly stronger inhibitory effect on TNF-α production compared to eriodictyol.[9] Further independent laboratory studies are warranted to fully elucidate the therapeutic potential of homoeriodictyol and to establish a more comprehensive comparative profile against other anti-inflammatory agents.

References

Evaluating the Synergistic Potential of Homoeriodictyol with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds holds immense promise for the development of novel therapeutics with enhanced efficacy and potentially reduced side effects. Homoeriodictyol (B191827), a flavanone (B1672756) found in plants like Yerba Santa, has demonstrated notable antioxidant and anti-inflammatory properties.[1] This guide provides a comparative analysis of the synergistic effects of homoeriodictyol, primarily through a detailed examination of a key study on a flavanone mixture, and contextualizes these findings with data from other relevant natural compound combinations. While direct quantitative data on the synergistic effects of homoeriodictyol with specific individual compounds like quercetin (B1663063), curcumin, or resveratrol (B1683913) is limited in current literature, the available evidence strongly suggests a high potential for such interactions.

Quantitative Analysis of Synergistic Effects

A pivotal study investigated the synergistic antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects of an equimolar mixture of five citrus flavanones: homoeriodictyol (HED), eriodictyol (B191197) (ERI), naringenin (B18129) (NER), hesperetin (B1673127) (HET), and neohesperidin (B1678168) (NHE). The digested form of this flavanone mix (DFM) exhibited significant synergistic activity.[2]

Table 1: Synergistic Inhibition of COX-2 by a Digested Flavanone Mix (DFM) Containing Homoeriodictyol [2]

Compound/MixtureConcentration (µM)COX-2 Inhibition (%)
Homoeriodictyol (HED)10Data not individually reported
Eriodictyol (ERI)1068.32
Naringenin (NER)1075.15
Hesperetin (HET)1079.88
Neohesperidin (NHE)1072.41
DFM (Digested Flavanone Mix) 10 82.45
Nimesulide (Positive Control)1087.93

Note: The study did not report the individual COX-2 inhibition for homoeriodictyol at the tested concentration.

The synergistic effect of the DFM was further confirmed by a significant reduction in prostaglandin (B15479496) E2 (PGE2) release in Caco-2 cells, where the mixture showed a greater effect than the individual compounds.[2]

To provide a broader context for flavonoid synergy, the following table summarizes the synergistic antioxidant effects of other well-studied flavonoid and phenolic combinations.

Table 2: Synergistic Antioxidant Effects of Various Natural Compound Combinations [3]

Compound 1Compound 2AssaySynergistic Effect (%)
Gallic AcidCaffeic AcidFRAP137.8
QuercetinGallic Acid & Caffeic AcidFRAP59.4
QuercetinGallic Acid & RutinFRAP55.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to evaluate the synergistic effects discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the individual compounds and their combinations in methanol.

  • In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Synergy is determined by comparing the experimental inhibition of the mixture to the theoretical additive inhibition calculated from the individual compound activities.

Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.

Protocol: [1][4][5]

  • Reconstitute human recombinant COX-2 enzyme and prepare a working solution in the provided assay buffer.

  • Prepare various concentrations of the test compounds and their combinations.

  • In a 96-well black plate, add the COX-2 enzyme solution, a fluorescent probe (e.g., ADHP), and heme to each well.

  • Add the test compounds or vehicle control to the respective wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • The rate of the reaction (slope of the fluorescence curve) is proportional to the COX-2 activity.

  • Calculate the percentage of COX-2 inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] x 100 where Slope_control is the reaction rate without the inhibitor, and Slope_sample is the reaction rate with the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve. Synergy is assessed by comparing the IC50 of the mixture to the IC50 of the individual compounds using software like CompuSyn.[2]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of homoeriodictyol and other flavonoids are believed to stem from their ability to modulate multiple signaling pathways involved in oxidative stress and inflammation. The primary targets include the Nrf2 and NF-κB pathways.[6][7]

Proposed Synergistic Mechanism of Action:

Homoeriodictyol, in combination with other natural compounds, likely exerts a multi-pronged effect. One compound may enhance the bioavailability or cellular uptake of the other. Furthermore, they can act on different targets within the same or interconnected signaling pathways. For instance, homoeriodictyol might activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, while a partner compound like quercetin could simultaneously inhibit the pro-inflammatory NF-κB pathway.[8][9] This dual action can lead to a more potent overall antioxidant and anti-inflammatory response than either compound alone.

Synergy_Workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Outcome Homo Homoeriodictyol Antioxidant Antioxidant Assays (DPPH, ABTS) Homo->Antioxidant AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Homo->AntiInflammatory Comp Natural Compound (e.g., Quercetin) Comp->Antioxidant Comp->AntiInflammatory Mix Homoeriodictyol + Compound Mixture Mix->Antioxidant Mix->AntiInflammatory Quant Quantitative Data (IC50, % Inhibition) Antioxidant->Quant AntiInflammatory->Quant Synergy Synergy Analysis (CompuSyn) Quant->Synergy Effect Synergistic Effect Synergy->Effect

Signaling_Pathway cluster_stimulus Cellular Stress cluster_compounds Natural Compound Intervention cluster_pathways Key Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Inflammatory Inflammatory Stimuli NFkB NF-κB Inflammatory->NFkB activates Homo Homoeriodictyol Homo->Nrf2 Other Other Natural Compounds (e.g., Quercetin) Other->NFkB inhibits Nrf2->NFkB inhibits Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant_Response promotes Inflammatory_Response Pro-inflammatory Gene Expression (e.g., COX-2, PGE2) NFkB->Inflammatory_Response promotes Antioxidant_Response->ROS reduces Inflammatory_Response->Inflammatory mediates

Conclusion

While the direct synergistic interactions of homoeriodictyol with individual natural compounds like quercetin, curcumin, and resveratrol require further investigation, the existing evidence from the study of a flavanone mixture strongly supports its potential for synergistic antioxidant and anti-inflammatory effects. The multi-target nature of flavonoids on key signaling pathways such as Nrf2 and NF-κB provides a strong mechanistic basis for these synergistic interactions. For researchers and drug development professionals, these findings highlight the value of exploring combinations of natural compounds to unlock their full therapeutic potential. Future studies should focus on quantifying the synergistic effects of homoeriodictyol in binary and ternary combinations with other promising natural products to pave the way for the development of novel, effective, and safe therapeutic strategies.

References

Structure-activity relationship studies of homoeriodictyol analogs for bitter taste receptor antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Homoeriodictyol (B191827) Analogs as Bitter Taste Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of structure-activity relationships (SAR) for homoeriodictyol and its analogs in the antagonism of bitter taste receptors (TAS2Rs). The following sections detail the quantitative performance of these compounds, the experimental protocols used for their evaluation, and visual representations of key biological pathways and experimental workflows.

Introduction

Homoeriodictyol, a flavanone (B1672756) naturally found in the Yerba Santa plant (Eriodictyon californicum), has been identified as a potent bitter-masking agent.[1] Its ability to suppress the bitterness of various substances has led to extensive research into its mechanism of action and the development of synthetic analogs with improved properties. The primary mechanism of bitter taste suppression by homoeriodictyol and its derivatives is through the antagonism of TAS2Rs, a family of G-protein coupled receptors responsible for detecting bitter stimuli.[1][2] Understanding the SAR of these compounds is crucial for the rational design of novel and more effective bitter blockers for applications in the pharmaceutical and food industries.

Quantitative Data Presentation

The antagonist activity of homoeriodictyol and its analogs has been quantified using various in vitro and sensory analysis techniques. The following tables summarize the key findings from the literature, providing a comparative overview of their efficacy.

Table 1: Antagonist Activity of Homoeriodictyol and Analogs on Specific Bitter Taste Receptors

CompoundReceptorAgonistIC50 (µM)Reference
4′-Fluoro-6-methoxyflavanonehTAS2R39Epicatechin Gallate (ECG)41.4 ± 1.4[3]
6,3′-DimethoxyflavanonehTAS2R39Epicatechin Gallate (ECG)154.5 ± 8.9[4]
6-MethoxyflavanonehTAS2R39Epicatechin Gallate (ECG)> 500[3]
SakuranetinhTAS2R31Saccharin (B28170)5.5 - 11.7[4]
6-MethoxysakuranetinhTAS2R31Saccharin5.5 - 11.7[4]
JaceosidinhTAS2R31Saccharin5.5 - 11.7[4]
GIV3727hTAS2R31Acesulfame K6.4 ± 2.4[5]
GIV3727hTAS2R31Saccharin7.9 ± 6.1[5]
LF1hTAS2R14Flufenamic Acid6.8 ± 3.2[4]
LF22hTAS2R14Flufenamic Acid7.2 ± 3.0[4]
LF14hTAS2R14Flufenamic Acid22 ± 16[4]

Table 2: Sensory Evaluation of Bitterness Reduction by Homoeriodictyol and Analogs

CompoundBitterant (Concentration)Compound ConcentrationBitterness Reduction (%)Reference
Homoeriodictyol Sodium SaltCaffeine (500 ppm)100 ppm40-50[6]
EriodictyolCaffeine (500 ppm)100 ppm40-50[6]
[6]-GingerdioneCaffeine (500 mg/kg)50-500 mg/kg20-30[7]
[7]-GingerdioneCaffeine (500 mg/kg)50-500 mg/kg20-30[7]
Vanillic acid vanillyl amideCaffeine-~30[6]
4,4'-Dihydroxy-3-methoxy-deoxybenzoinCaffeine-~30[6]
Homoeriodictyol Sodium SaltSalicin-10-40[8]
Homoeriodictyol Sodium SaltAmarogentin-10-40[8]
Homoeriodictyol Sodium SaltParacetamol-10-40[8]
Homoeriodictyol Sodium SaltQuinine (B1679958)-10-40[8]
2,4-Dihydroxybenzoic acid vanillylamideCaffeine (0.5 g/L)0.1 g/L~30[8]

Experimental Protocols

Cell-Based Assay for Bitter Taste Receptor Antagonism

This protocol describes a common method for evaluating the antagonist activity of compounds on specific TAS2Rs expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific bitter taste receptor.

Materials:

  • HEK293T cells stably co-expressing a specific human TAS2R (e.g., hTAS2R31, hTAS2R39) and a chimeric G-protein (e.g., Gα16-gust44).[5]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Tyrode's buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Known agonist for the specific TAS2R (e.g., saccharin for hTAS2R31, epicatechin gallate for hTAS2R39).

  • Test compounds (homoeriodictyol analogs).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the engineered HEK293T cells into the assay plates at a suitable density and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Incubation: After dye loading, wash the cells again with assay buffer. Add solutions of the test compounds at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of the known agonist at a concentration that elicits a submaximal response (e.g., EC80) into the wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition. The activation of the TAS2R by the agonist leads to an increase in intracellular calcium, resulting in an increase in fluorescence.

  • Data Analysis: The antagonist effect is observed as a reduction in the fluorescence signal in the presence of the test compound compared to the agonist-only control. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Sensory Analysis of Bitter Taste Masking

This protocol outlines a typical procedure for evaluating the effectiveness of a bitter-masking agent using a trained human sensory panel.

Objective: To quantify the reduction in perceived bitterness of a substance in the presence of a test compound.

Materials:

  • A panel of trained human volunteers (typically 10-15 members).

  • A known bitter substance (e.g., caffeine, quinine hydrochloride).

  • Test compounds (homoeriodictyol analogs).

  • Deionized water for oral rinsing.

  • Unsalted crackers for palate cleansing.

  • A rating scale for bitterness intensity (e.g., a 10-point scale where 0 = not bitter and 10 = extremely bitter).

Procedure:

  • Panelist Training: Train the sensory panel to recognize and rate the intensity of different bitter compounds using standard reference solutions.

  • Sample Preparation: Prepare a solution of the bitter substance at a concentration that is clearly bitter but not overwhelming. Prepare additional samples containing the same concentration of the bitter substance plus varying concentrations of the test compound. A control sample of plain water should also be included.

  • Evaluation Session:

    • Present the samples to the panelists in a randomized and blinded manner.

    • Instruct panelists to rinse their mouths with deionized water before tasting each sample.

    • Panelists should take a specific volume of the sample into their mouth, hold it for a few seconds, and then expectorate.

    • Panelists then rate the perceived bitterness intensity on the provided scale.

    • Between samples, panelists should rinse their mouths and may consume an unsalted cracker to cleanse their palate.

  • Data Analysis: Collect the bitterness intensity ratings from all panelists. Calculate the average bitterness rating for each sample. The percentage of bitterness reduction is calculated by comparing the average rating of the samples containing the test compound to the rating of the sample with the bitter substance alone. Statistical analysis (e.g., ANOVA) is used to determine the significance of the bitterness reduction.[6][9]

Visualizations

Signaling Pathway

TAS2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound (Agonist) TAS2R TAS2R Bitter_Compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Membrane Depolarization TRPM5->Depolarization Causes ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->TRPM5 Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers Bitter_Sensation Perception of Bitterness Neurotransmitter_Release->Bitter_Sensation Antagonist Homoeriodictyol Analog (Antagonist) Antagonist->TAS2R Blocks

Caption: Canonical TAS2R signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow

Antagonist_Screening_Workflow cluster_invitro In Vitro Screening cluster_sar Structure-Activity Relationship cluster_invivo In Vivo / Sensory Evaluation Cell_Assay Cell-Based Assay (e.g., Calcium Imaging) Data_Analysis_1 Data Analysis: Calculate % Inhibition & IC50 Cell_Assay->Data_Analysis_1 Lead_Identification Identify Lead Compounds Data_Analysis_1->Lead_Identification SAR_Analysis SAR Analysis of Active & Inactive Analogs Lead_Identification->SAR_Analysis Sensory_Panel Sensory Panel Testing Lead_Identification->Sensory_Panel Analog_Design Design & Synthesize New Analogs SAR_Analysis->Analog_Design Analog_Design->Cell_Assay Iterative Screening Data_Analysis_2 Data Analysis: Bitterness Reduction Sensory_Panel->Data_Analysis_2 Final_Selection Select Potent Bitter Blockers Data_Analysis_2->Final_Selection

Caption: Workflow for the screening and development of bitter taste receptor antagonists.

Structure-Activity Relationship Summary

SAR_Summary cluster_modifications Key Structural Modifications Core_Structure Flavanone Core (Homoeriodictyol) Vanillyl_Moiety Vanillyl Moiety (4-hydroxy-3-methoxyphenyl) Dihydroxyphenyl_Group 2,4-Dihydroxyphenyl Group Methoxy_Substitution Methoxy Group Substitution (e.g., at C-6) Other_Analogs Other Scaffolds (e.g., Gingerdiones, Benzoic Acid Amides) Activity Bitter Masking Activity Vanillyl_Moiety->Activity Crucial for Activity Dihydroxyphenyl_Group->Activity Important for Activity Methoxy_Substitution->Activity Modulates Potency & Selectivity Other_Analogs->Activity Can Retain Activity

Caption: Key structural features influencing the bitter masking activity of homoeriodictyol analogs.

References

Unveiling the Molecular Blueprint: Confirming Homoeriodictyol's Mechanism of Action Through Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Homoeriodictyol (B191827), a naturally occurring flavanone (B1672756) found in plants like Yerba Santa (Eriodictyon californicum), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Understanding its precise mechanism of action at the molecular level is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of homoeriodictyol's effects on gene expression, primarily through the lens of its well-studied structural analog, eriodictyol (B191197), and compares its activity with other notable flavonoids, quercetin (B1663063) and resveratrol (B1683913).

Core Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

Experimental evidence strongly suggests that the primary mechanism of action for homoeriodictyol, much like eriodictyol, involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a battery of cytoprotective genes.[4]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like homoeriodictyol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][4]

This leads to the upregulation of several key antioxidant and detoxifying enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant functions.[5]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.[6]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[4][7]

By inducing the expression of these genes, homoeriodictyol enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress, which are underlying factors in numerous pathological conditions.

Comparative Analysis of Gene Expression Modulation

While direct, comprehensive transcriptomic data (e.g., RNA-seq or microarray) for homoeriodictyol is not extensively available in the public domain, we can infer its effects based on studies of eriodictyol and compare them to the known gene expression profiles of quercetin and resveratrol.

Gene Target Homoeriodictyol (inferred from Eriodictyol studies) Quercetin Resveratrol
Nrf2 Target Genes
HMOX1 (HO-1)Upregulation[5]UpregulationUpregulation
NQO1Upregulation[6]UpregulationUpregulation
GCLCUpregulation[4]UpregulationUpregulation
Pro-inflammatory Cytokines
TNF-αDownregulation[8]DownregulationDownregulation
IL-6Downregulation[8][9]DownregulationDownregulation
IL-1βDownregulation[8][9]DownregulationDownregulation

Table 1: Comparative Effects of Flavonoids on Key Gene Expression. This table summarizes the modulatory effects of homoeriodictyol (inferred), quercetin, and resveratrol on key antioxidant and pro-inflammatory genes. "Upregulation" indicates an increase in gene expression, while "Downregulation" signifies a decrease.

Experimental Protocols

To validate the mechanism of action of homoeriodictyol and similar compounds, the following experimental protocols are essential:

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to quantify the messenger RNA (mRNA) levels of target genes, providing a direct measure of gene expression.

  • RNA Isolation: Isolate total RNA from cells treated with homoeriodictyol or control vehicle using a suitable method like TRIzol reagent or a column-based kit.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix (containing SYBR Green or a TaqMan probe), cDNA template, and primers specific for the target genes (HMOX1, NQO1, GCLC, TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

Western Blot Analysis for Protein Expression

This method is used to detect and quantify the protein levels of the target genes to confirm that the changes in mRNA levels translate to changes in functional protein.

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (HO-1, NQO1) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative protein expression.

Nrf2 Nuclear Translocation Assay

This assay is crucial to confirm the activation of the Nrf2 pathway by visualizing the movement of Nrf2 from the cytoplasm to the nucleus.

  • Cell Treatment and Fixation: Treat cells with homoeriodictyol, then fix them with paraformaldehyde.

  • Immunofluorescence Staining: Permeabilize the cells and incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear stain (e.g., blue fluorescence) indicates nuclear translocation.

Visualizing the Molecular Pathways

To better understand the interconnectedness of the signaling events initiated by homoeriodictyol, the following diagrams illustrate the key pathways and experimental workflows.

Homoeriodictyol_Mechanism Homoeriodictyol Homoeriodictyol Keap1 Keap1 Homoeriodictyol->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Homoeriodictyol's activation of the Nrf2 signaling pathway.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Gene & Protein Expression Analysis cluster_Translocation Nrf2 Translocation Assay Cell_Culture Cell Culture Treatment Homoeriodictyol Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction Immunofluorescence Immunofluorescence Treatment->Immunofluorescence qPCR qPCR RNA_Isolation->qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy

Workflow for gene and protein expression analysis.

Conclusion

The available evidence strongly supports the hypothesis that homoeriodictyol exerts its beneficial effects primarily through the activation of the Nrf2/ARE signaling pathway. This leads to an upregulation of a suite of antioxidant and cytoprotective genes, while concurrently suppressing the expression of pro-inflammatory cytokines. While direct, large-scale gene expression profiling of homoeriodictyol is an area ripe for further investigation, the mechanistic insights gained from its close analog, eriodictyol, provide a solid foundation for its continued development as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further elucidate and confirm the molecular mechanisms of this promising natural compound.

References

Inter-species Comparison of Homoeriodictyol Metabolism and Pharmacokinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate and pharmacokinetic profile of a compound across different species is crucial for preclinical development and predicting human outcomes. This guide provides a comparative overview of the available data on the metabolism and pharmacokinetics of homoeriodictyol (B191827), a flavonoid with potential therapeutic applications.

While comprehensive inter-species comparative studies on homoeriodictyol are limited, this guide synthesizes the current knowledge from studies on homoeriodictyol, its glycosides, and related flavonoids to provide insights into its metabolic pathways and pharmacokinetic behavior in different species.

Data Presentation: Pharmacokinetic Parameters

The available quantitative pharmacokinetic data for homoeriodictyol and its metabolites are sparse and have been generated under different experimental conditions, making direct comparison challenging. The following tables summarize the key findings in rats and humans.

Table 1: Pharmacokinetic Parameters of Homoeriodictyol-7-O-β-D-glucopyranoside in Rats Following Intravenous Administration

ParameterValue (Mean ± SD)Unit
Area Under the Curve (AUC)16.04 ± 3.19µg·h/mL
Total Clearance (CLtot)0.85 ± 0.17L/kg·h
Distribution Half-life (t1/2α)0.06 ± 0.01h
Elimination Half-life (t1/2β)1.27 ± 0.31h

Data from a study involving intravenous administration of homoeriodictyol-7-O-β-D-glucopyranoside to rats. It is important to note that these parameters reflect the disposition of the glycoside and not the aglycone homoeriodictyol directly.[1]

Table 2: Pharmacokinetic Parameters of Homoeriodictyol Glucuronide in Humans Following Oral Administration of Eriocitrin (B1671051)

ParameterValue (Mean ± SD)Unit
Maximum Concentration (Cmax)0.8 ± 0.7µM
Time to Maximum Concentration (Tmax)6.0 ± 0.4h
Area Under the Curve (AUC)3.1 ± 2.9µM·h

This data represents the pharmacokinetics of a major metabolite of homoeriodictyol after oral administration of its precursor, eriocitrin, to human subjects.[2]

Metabolic Pathways of Homoeriodictyol

The primary metabolic pathway for homoeriodictyol in mammals appears to be phase II conjugation, specifically glucuronidation and sulfation. This is a common metabolic route for flavonoids.[2][3] In rats administered the precursor eriocitrin, homoeriodictyol and its 7-O-glucuronide were identified as major metabolites.[4] Studies on the structurally similar flavonoid, eriodictyol, in human liver microsomes did not detect significant phase I metabolism, further suggesting that conjugation is the dominant pathway.[5] Human sulfotransferases have been shown to catalyze the sulfation of eriodictyol.[6]

Homoeriodictyol Homoeriodictyol PhaseII Phase II Metabolism (Glucuronidation & Sulfation) Homoeriodictyol->PhaseII Glucuronide Homoeriodictyol Glucuronide PhaseII->Glucuronide Sulfate Homoeriodictyol Sulfate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic pathway of homoeriodictyol.

Experimental Protocols

1. Pharmacokinetic Study of Homoeriodictyol-7-O-β-D-glucopyranoside in Rats

  • Test Compound and Administration: Homoeriodictyol-7-O-β-D-glucopyranoside was administered intravenously to rats.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.[1] Tissues, including the liver and small intestine, were also collected.[1]

  • Sample Preparation: Plasma and tissue homogenates were deproteinized, typically with acetone.[1] Vanillin was used as an internal standard.[1]

  • Analytical Method: The concentration of the compound in the samples was determined using a High-Performance Liquid Chromatography (HPLC) method with a mobile phase consisting of methanol, water, and glacial acetic acid.[1]

  • Pharmacokinetic Analysis: The resulting concentration-time data was used to calculate key pharmacokinetic parameters such as AUC and clearance.[1]

2. In Vitro Metabolism using Liver Microsomes

  • Objective: To determine the in vitro metabolic stability and identify metabolites of a test compound.

  • Test System: Liver microsomes from different species (e.g., human, rat) are used as they contain a high concentration of drug-metabolizing enzymes.[5]

  • Incubation: The test compound (homoeriodictyol) is incubated with the liver microsomes in the presence of cofactors necessary for enzymatic activity, such as NADPH.[5]

  • Sample Analysis: At different time points, the reaction is stopped, and the mixture is analyzed using techniques like LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.[5]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

cluster_0 In Vivo Pharmacokinetic Study cluster_1 In Vitro Metabolism Study Dosing Compound Administration (e.g., IV, Oral) Sampling Blood/Tissue Sampling (Time course) Dosing->Sampling Analysis Bioanalytical Method (e.g., HPLC, LC-MS/MS) Sampling->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Incubation Incubation with Liver Microsomes/Hepatocytes Extraction Sample Extraction Incubation->Extraction Metabolite_ID Metabolite Identification (LC-MS/MS) Extraction->Metabolite_ID Clearance Intrinsic Clearance Calculation Metabolite_ID->Clearance

Experimental workflows for pharmacokinetic studies.

Inter-species Comparison and Discussion

The limited available data suggests that homoeriodictyol undergoes phase II metabolism in both rats and humans, leading to the formation of glucuronide conjugates.[2][4] However, a direct quantitative comparison of the rate and extent of metabolism is not possible due to the different experimental designs (IV administration of a glycoside in rats vs. oral administration of a precursor in humans).

The study in rats after oral administration of eriocitrin showed that homoeriodictyol and its glucuronide were major metabolites, indicating that the glycosidic bond of eriocitrin is likely hydrolyzed in the gut, releasing eriodictyol, which can then be methylated to homoeriodictyol and subsequently conjugated.[4] In humans, after oral intake of eriocitrin, homoeriodictyol glucuronide was detected in plasma, suggesting a similar metabolic pathway.[2]

Significant species differences in drug metabolism are a well-documented phenomenon.[7][8] The expression and activity of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), can vary considerably between species, impacting the pharmacokinetic profile of a compound.[3][9][10] For flavonoids, in particular, species- and gender-dependent differences in glucuronidation have been observed.[3][9] Therefore, extrapolating the limited pharmacokinetic data of homoeriodictyol from rats to humans should be done with caution.

cluster_0 Rat cluster_1 Human cluster_2 Other Species (Mouse, Dog, Monkey) Data Available Data Rat_IV IV PK of Glycoside Data->Rat_IV Rat_Oral Oral Precursor Study (Metabolite ID) Data->Rat_Oral Human_Oral Oral Precursor Study (Metabolite PK) Data->Human_Oral Human_InVitro In Vitro Sulfation (Eriodictyol) Data->Human_InVitro No_Data No Direct Data for Homoeriodictyol Data->No_Data

Current landscape of homoeriodictyol PK data.

Conclusion

The current understanding of the inter-species metabolism and pharmacokinetics of homoeriodictyol is incomplete. The available data from rat and human studies suggest that the compound is primarily metabolized through phase II conjugation. However, the lack of direct comparative studies with the homoeriodictyol aglycone across multiple species prevents a comprehensive assessment of inter-species differences. Future research should focus on conducting parallel pharmacokinetic studies of homoeriodictyol in different preclinical species and in vitro metabolic stability assays using liver microsomes or hepatocytes from various species, including humans. This will be essential for a more accurate prediction of its pharmacokinetic behavior and for guiding the design of clinical studies.

References

Safety Operating Guide

Safe Disposal of (+/-)-Homoeriodictyol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of (+/-)-Homoeriodictyol

This guide provides detailed procedures for the safe handling and disposal of (+/-)-Homoeriodictyol, a naturally occurring flavanone (B1672756) compound. While not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal is crucial to mitigate potential environmental impact, particularly to aquatic ecosystems. Adherence to these guidelines ensures the safety of laboratory personnel and promotes environmental responsibility.

Properties of Homoeriodictyol

A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling and disposal.

PropertyValue
Appearance Light yellow powder
Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Storage Short-term at +4°C, long-term at -20°C in a dry, well-ventilated area.
Solubility Soluble in water (375 mg/L @ 25 °C, estimated)

Operational Disposal Plan

The disposal of Homoeriodictyol should be approached with a multi-step process designed to minimize risk and ensure compliance with local regulations. All waste materials contaminated with Homoeriodictyol should be treated as chemical hazardous waste.

Step 1: Personal Protective Equipment (PPE)

Before handling Homoeriodictyol, ensure appropriate PPE is worn.

PPE ItemSpecification
Gloves Chemical impermeable gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Step 2: Waste Segregation

Properly segregate waste contaminated with Homoeriodictyol at the point of generation.

  • Solid Waste: Collect unused or expired solid Homoeriodictyol, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic solvent solutions containing Homoeriodictyol should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Contaminated Labware: Glassware and other reusable labware should be decontaminated before washing. See the experimental protocol below for a decontamination procedure.

Step 3: In-Lab Neutralization and Degradation (for aqueous solutions)

For small quantities of aqueous waste containing Homoeriodictyol, a pre-treatment step to degrade the compound can be performed before collection by a licensed waste disposal service. This procedure is based on the known sensitivity of flavonoids to pH changes and oxidation.

Experimental Protocol: In-Lab Degradation of Aqueous Homoeriodictyol Waste

  • Objective: To degrade Homoeriodictyol in aqueous waste streams into less environmentally impactful byproducts prior to final disposal.

  • Materials:

    • Aqueous waste containing Homoeriodictyol

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • 3% Hydrogen Peroxide (H₂O₂)

    • Appropriate waste container

    • pH indicator strips or pH meter

    • Stir plate and stir bar

  • Procedure:

    • Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

    • Basification: Place the aqueous waste in a suitable beaker on a stir plate. While stirring, slowly add 1 M NaOH solution to raise the pH to >11. Flavonoids are susceptible to degradation under alkaline conditions.

    • Oxidation: Slowly add a small volume of 3% hydrogen peroxide to the basic solution to further promote oxidative degradation.

    • Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure maximum degradation.

    • Neutralization: After the reaction period, slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8. Monitor the pH carefully.

    • Final Disposal: Transfer the neutralized solution to a designated aqueous hazardous waste container for collection by your institution's environmental health and safety department.

Step 4: Final Disposal

The ultimate disposal of all Homoeriodictyol waste, including pre-treated solutions and solid waste, must be conducted in accordance with local, state, and federal regulations.

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.

  • Do not discharge any form of Homoeriodictyol waste into sewer systems or contaminate waterways, foodstuffs, or animal feed.

Contaminated Packaging

Empty containers that held Homoeriodictyol should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or water). The rinsate must be collected and disposed of as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.

Disposal Workflow Visualization

G cluster_0 Waste Generation cluster_1 In-Lab Procedures cluster_2 Final Disposal Solid_Waste Solid Waste (gloves, tips) Segregation Segregate Waste Streams Solid_Waste->Segregation Liquid_Waste Liquid Waste (solutions) Liquid_Waste->Segregation Contaminated_Packaging Contaminated Packaging Decontamination Triple Rinse Packaging Contaminated_Packaging->Decontamination Pre_Treatment Pre-Treatment (Degradation) Segregation->Pre_Treatment Aqueous Waste Hazardous_Waste_Collection Hazardous Waste Collection Segregation->Hazardous_Waste_Collection Solid & Organic Waste Pre_Treatment->Hazardous_Waste_Collection Treated Aqueous Waste Decontamination->Hazardous_Waste_Collection Rinsate Recycling Recycling/Reconditioning Decontamination->Recycling Incineration Controlled Incineration Hazardous_Waste_Collection->Incineration

Caption: Workflow for the proper disposal of (+/-)-Homoeriodictyol.

Summary of Key Disposal Information

Information TypeGuideline
Waste Classification Treat as chemical hazardous waste.
PPE Chemical resistant gloves, safety glasses/goggles, lab coat.
Solid Waste Disposal Collect in a labeled hazardous waste container for incineration.
Liquid Waste Disposal Segregate aqueous and organic waste. Pre-treat aqueous waste if possible. Do not discharge to sewer.
Empty Containers Triple-rinse, collect rinsate as hazardous waste. Puncture or recycle container.
Prohibited Disposal Methods Do not dispose of in regular trash, down the drain, or in any way that could contaminate the environment.

Personal protective equipment for handling Homoeriodictyol (+/-)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Homoeriodictyol. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and the environment. While Homoeriodictyol is not classified as a hazardous substance under Regulation (EC) No 1272/2008, a cautious approach and adherence to standard laboratory safety protocols are strongly recommended.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is crucial to minimize exposure and ensure safety when handling Homoeriodictyol. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.[1]

Protection TypeSpecific EquipmentStandard/MaterialPurpose
Eye/Face Protection Safety goggles with side-shieldsEN 166 or 29 CFR 1910.133To prevent eye contact with dust or splashes.[1]
Hand Protection Chemical-resistant glovesEN 374 (Nitrile rubber)To prevent skin contact. Nitrile gloves with a thickness >0.11 mm are recommended.[1]
Respiratory Protection Dust mask or respiratorN95 (US) or EN 143/149 (EU)Necessary when dust formation is likely to protect against inhalation.[1]
Body Protection Laboratory coat / Impervious clothingN/ATo prevent contamination of personal clothing and skin exposure.[1]

Operational Plan: Safe Handling Workflow

All operations involving Homoeriodictyol should be conducted in a well-ventilated area, preferably within a fume hood, to control dust.[1] Avoid the formation of dust during handling.

Figure 1. Safe Handling and Disposal Workflow for Homoeriodictyol cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation Don appropriate PPE. weigh 2. Weighing Weigh in a ventilated enclosure. prep->weigh dissolve 3. Dissolution Dissolve in a suitable solvent. weigh->dissolve experiment 4. Experimentation Conduct experiment in a fume hood. dissolve->experiment collect_waste 5. Waste Collection Segregate solid and liquid waste. experiment->collect_waste Post-Experiment label_waste 6. Labeling Clearly label waste containers. collect_waste->label_waste store_waste 7. Storage Store in a designated, secure area. label_waste->store_waste dispose 8. Final Disposal Arrange for professional disposal. store_waste->dispose

Caption: Workflow for Safe Handling of Homoeriodictyol.

First Aid Measures

In the event of exposure, follow these first aid procedures and consult a physician.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][2]
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
Ingestion Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2]

Disposal Plan

All materials contaminated with Homoeriodictyol should be treated as chemical hazardous waste.

Waste Collection:

  • Collect waste Homoeriodictyol and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled waste container.[1]

Disposal Route:

  • Dispose of the chemical waste through an approved waste disposal facility, adhering to all local, state, and federal regulations.[1]

Environmental Precautions:

  • Prevent the chemical from entering drains, surface water, or ground water.[1] In case of a spill, contain it and clean it up without creating dust.

Accidental Release Measures

In case of a spill:

  • Evacuate personnel from the contaminated area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as detailed above.

  • Clean up the spill without creating dust. Place the spilled material into a suitable, sealed container for disposal.

  • Wash the contaminated area with soap and water.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.